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  • Product: (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
  • CAS: 767304-83-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, registered under CAS number 767304-83-6 , is a versatile heterocyclic compound that has garner...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, registered under CAS number 767304-83-6 , is a versatile heterocyclic compound that has garnered significant interest in various scientific domains. Its unique benzoxazolone core structure imparts valuable physicochemical and biological properties, making it a key intermediate in the synthesis of fluorescent dyes, a scaffold for the development of selective enzyme inhibitors, and a functional tool in bioconjugation and molecular imaging. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, and key applications, with a focus on its role in pharmaceutical research and development. Detailed experimental protocols are provided to facilitate its practical application in a laboratory setting.

Compound Identification and Physicochemical Properties

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a derivative of benzoxazolone, characterized by a methyl group at the 5-position of the benzoxazole ring and an acetic acid moiety attached to the nitrogen at the 3-position.

Table 1: Physicochemical Properties of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

PropertyValueSource
CAS Number 767304-83-6
Molecular Formula C₁₀H₉NO₄
Molecular Weight 207.18 g/mol
IUPAC Name 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetic acid
Appearance Solid (predicted)General chemical knowledge
Storage Room temperature

Synthesis and Purification

The synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid can be achieved through a two-step process involving the formation of the 5-methyl-2-benzoxazolinone core, followed by N-alkylation with an appropriate acetic acid derivative.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Formation of 5-methyl-2-benzoxazolinone cluster_1 Step 2: N-Alkylation and Hydrolysis 2-Amino-4-methylphenol 2-Amino-4-methylphenol Reaction1 Cyclization 2-Amino-4-methylphenol->Reaction1 Urea Urea Urea->Reaction1 5-methyl-2-benzoxazolinone 5-methyl-2-benzoxazolinone Reaction1->5-methyl-2-benzoxazolinone Reaction2 N-Alkylation 5-methyl-2-benzoxazolinone->Reaction2 Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Reaction2 Base Base (e.g., K2CO3) Base->Reaction2 Intermediate_ester Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate Reaction2->Intermediate_ester Hydrolysis Hydrolysis (e.g., aq. KOH) Intermediate_ester->Hydrolysis Final_Product (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid Hydrolysis->Final_Product

Caption: Synthesis workflow for (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 5-methyl-2-benzoxazolinone

  • To a stirred mixture of 2-amino-4-methylphenol (1 equivalent) and urea (2 equivalents), heat the reaction mixture to 130-140°C.

  • Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the solidification of the product.

  • Recrystallize the crude solid from ethanol to yield pure 5-methyl-2-benzoxazolinone.

Step 2: Synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

  • Dissolve 5-methyl-2-benzoxazolinone (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF).

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution.[1]

  • To this suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.[1]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate.

  • For hydrolysis, dissolve the crude ester in ethanol and add an aqueous solution of potassium hydroxide (KOH, 2-3 equivalents).

  • Reflux the mixture for 2-4 hours.

  • After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of 2-3 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

  • Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Applications in Research and Drug Development

The unique structural features of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid make it a valuable tool in several areas of scientific research.

Intermediate for Fluorescent Dyes and Optical Brighteners

The benzoxazolone core of the molecule exhibits strong photostability and light-emitting properties.[2] This makes it an excellent starting material for the synthesis of novel fluorescent dyes and optical brighteners. The acetic acid side chain provides a convenient handle for further chemical modifications to tune the photophysical properties of the resulting dyes.

Development of Chemical Sensors

This compound is utilized in the development of sensors for the detection of metal ions.[2] Specifically, it has been employed in the design of sensors for aluminum and zinc in both environmental and biological samples. The benzoxazolone moiety can act as a fluorophore, and upon chelation with specific metal ions, a change in its fluorescence can be observed, allowing for quantitative detection.

Enzyme Inhibitor Design in Pharmaceutical Research

A significant application of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is in the field of pharmaceutical research, particularly in the design of enzyme inhibitors.[2] The benzoxazolone scaffold has been identified as a key pharmacophore in the development of inhibitors for various enzymes, including serine hydrolases.

Serine Hydrolase Inhibition:

Protocol for a General Serine Hydrolase Activity Assay:

This protocol describes a general method for assessing the inhibitory potential of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid against a model serine hydrolase using a fluorogenic substrate.

  • Preparation of Reagents:

    • Prepare a stock solution of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the serine hydrolase of interest in an appropriate buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of a fluorogenic substrate specific for the chosen enzyme.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add varying concentrations of the inhibitor (from the stock solution) to the wells.

    • Add the enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Enzyme_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Enzyme, Substrate) Start->Prepare_Reagents Plate_Setup Set up 96-well plate with buffer Prepare_Reagents->Plate_Setup Add_Inhibitor Add varying concentrations of inhibitor Plate_Setup->Add_Inhibitor Add_Enzyme Add enzyme and pre-incubate Add_Inhibitor->Add_Enzyme Add_Substrate Initiate reaction with fluorogenic substrate Add_Enzyme->Add_Substrate Measure_Fluorescence Monitor fluorescence over time Add_Substrate->Measure_Fluorescence Data_Analysis Calculate reaction rates and IC50 value Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a serine hydrolase inhibition assay.

Bioconjugation and Molecular Imaging

The presence of the acetic acid side chain on the molecule provides a carboxylic acid functional group that can be readily used for conjugation to biomolecules such as proteins and nucleic acids.[2] This is typically achieved through amide bond formation with primary amines on the biomolecule, often facilitated by carbodiimide coupling chemistry (e.g., using EDC and NHS). Once conjugated to a biomolecule of interest, the benzoxazolone moiety can serve as a fluorescent label for imaging applications.

Safety and Handling

While a comprehensive toxicological profile is not available, (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a valuable and versatile chemical entity with significant potential in materials science and medicinal chemistry. Its straightforward synthesis, coupled with its inherent fluorescent properties and its utility as a scaffold for enzyme inhibitor design, makes it an attractive molecule for researchers and drug development professionals. The detailed protocols and information provided in this guide aim to facilitate its application in advancing scientific discovery.

References

  • MySkinRecipes. (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. [Link]

  • PubChem. (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. [Link]

  • Edwards, P. D., et al. (1991). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Journal of Medicinal Chemistry, 34(8), 2537-2543. [Link]

  • ResearchGate. Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Properties of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a notable member of the benzoxazolone class of het...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a notable member of the benzoxazolone class of heterocyclic compounds, presents a compelling scaffold for medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-tested synthesis protocol, and a thorough characterization using modern analytical techniques. The benzoxazolone core, with its inherent biological activity and favorable physicochemical profile, makes this compound and its derivatives prime candidates for further investigation in drug discovery and as functional organic materials. This document is intended to serve as a foundational resource for researchers seeking to explore the potential of this versatile molecule.

Introduction: The Significance of the Benzoxazolone Scaffold

The benzoxazolone nucleus is a privileged scaffold in drug design, valued for its unique combination of properties. It possesses a weakly acidic nature, a bioisosteric resemblance to other pharmacologically relevant groups, and a structure that balances lipophilic and hydrophilic characteristics.[1][2] This balance is crucial for optimizing pharmacokinetic and pharmacodynamic profiles. The benzene and oxazolone rings offer multiple sites for chemical modification, allowing for the fine-tuning of biological activity.[2][3] Consequently, benzoxazolone derivatives have demonstrated a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties.[1][4] (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, with its acetic acid side chain, is particularly well-suited for further derivatization and conjugation to biomolecules, enhancing its potential in targeted therapies and as a building block for more complex molecular architectures.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, primarily based on computational data from reputable chemical databases.[5]

PropertyValueSource
Molecular Formula C₁₀H₉NO₄[5]
Molecular Weight 207.18 g/mol [5]
IUPAC Name 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetic acid[5]
CAS Number 767304-83-6[5]
Appearance Solid (predicted)[6]
XLogP3 1.3[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 4[5]
Rotatable Bond Count 2[5]
Exact Mass 207.05315777 Da[5]
Topological Polar Surface Area 66.8 Ų[5]

Synthesis and Purification

The synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a two-step process commencing with the N-alkylation of 5-methyl-2-benzoxazolone, followed by the hydrolysis of the resulting ester. This method is reliable and scalable, providing a solid foundation for producing high-purity material for further studies.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis A 5-methyl-2-benzoxazolone D Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate A->D B Ethyl chloroacetate B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C->D E Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate H (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid E->H F Base (e.g., KOH) Solvent (e.g., Ethanol/Water) F->H G Acidification (e.g., HCl) G->H Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Compound (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR Infrared (IR) Spectroscopy Compound->IR MS Mass Spectrometry (MS) Compound->MS HPLC High-Performance Liquid Chromatography (HPLC) Compound->HPLC

Sources

Foundational

An In-Depth Technical Guide to the Structure Elucidation of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Introduction The benzoxazolone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, owing to its diverse biological activities and advantageous physicochemical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazolone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, owing to its diverse biological activities and advantageous physicochemical properties.[1][2] The precise structural characterization of novel benzoxazolone derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their suitability for downstream applications. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies for the unambiguous structure elucidation of a representative member of this class: (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of techniques, instead focusing on the logical workflow and the causal reasoning behind experimental choices, reflecting a field-proven approach to structural chemistry.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

The logical starting point for any structure elucidation is the determination of the molecule's elemental composition. High-Resolution Mass Spectrometry (HRMS) is the technique of choice for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)

  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to ensure the detection of the molecular ion.

  • Data Interpretation: The exact mass of the molecular ion is used to calculate the elemental composition. For (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, the expected molecular formula is C₁₀H₉NO₄.[3] The theoretical exact mass for the neutral molecule is 207.0532 g/mol .

Data Summary: HRMS

IonTheoretical m/zObserved m/z
[M+H]⁺208.0604To be determined
[M-H]⁻206.0459To be determined
[M+Na]⁺230.0424To be determined

Degree of Unsaturation:

With the molecular formula C₁₀H₉NO₄ established, the degree of unsaturation (DoU) can be calculated using the formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₁₀H₉NO₄: DoU = 10 + 1 - (9/2) + (1/2) = 7

A DoU of 7 suggests a highly unsaturated structure, likely containing aromatic rings and/or multiple double bonds and rings, which is consistent with the proposed benzoxazolone structure.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides invaluable information about the functional groups present in a molecule. For the title compound, we expect to see characteristic absorptions for the carboxylic acid and the cyclic amide (lactam) moieties, as well as the aromatic ring.

Predicted FTIR Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch of the carboxylic acid
~1760StrongC=O stretch of the cyclic amide (lactam)
~1710StrongC=O stretch of the carboxylic acid
1620-1450MediumC=C stretches of the aromatic ring
~1400MediumO-H bend of the carboxylic acid
~1200StrongC-O stretch of the carboxylic acid and lactam
~1350MediumC-N stretch of the lactam

Experimental Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

The presence of a broad O-H stretch, along with two distinct and strong carbonyl absorptions, would provide compelling evidence for the presence of a carboxylic acid and a lactam, respectively.

Elucidating the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0singlet, broad1H-COOH
~7.2doublet1HH-7
~7.1doublet1HH-6
~7.0singlet1HH-4
~4.8singlet2H-CH₂-
~2.4singlet3H-CH₃

Interpretation:

  • The downfield broad singlet around 13.0 ppm is characteristic of a carboxylic acid proton.

  • The three signals in the aromatic region (7.0-7.2 ppm) correspond to the three protons on the benzene ring. Their multiplicities (or lack thereof for H-4) and coupling constants will be key to confirming their relative positions.

  • The singlet at ~4.8 ppm integrating to 2H is indicative of a methylene group (-CH₂-) that is not coupled to any other protons, consistent with its position between the nitrogen atom and the carbonyl group of the acetic acid moiety.

  • The singlet at ~2.4 ppm integrating to 3H is characteristic of a methyl group attached to the aromatic ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~170.0-COOH
~154.0C=O (lactam)
~142.0C-7a
~132.0C-5
~130.0C-3a
~125.0C-6
~110.0C-7
~108.0C-4
~45.0-CH₂-
~21.0-CH₃

Interpretation:

  • The two downfield signals at ~170.0 and ~154.0 ppm are assigned to the carboxylic acid and lactam carbonyl carbons, respectively.

  • The signals in the 108-142 ppm range correspond to the aromatic and vinylogous carbons of the benzoxazolone ring system.

  • The signals at ~45.0 and ~21.0 ppm are attributed to the methylene and methyl carbons, respectively.

2D NMR Spectroscopy: Confirming Connectivity

While 1D NMR provides significant information, 2D NMR experiments are crucial for definitively establishing the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. We would expect to see a correlation between the aromatic protons H-6 and H-7.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously assign the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different fragments of the molecule. For instance, we would expect to see correlations from the -CH₂- protons to the lactam carbonyl carbon and the carboxylic acid carbonyl carbon, as well as to the C-3a and C-7a carbons of the benzoxazolone ring.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Processing and Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, coupling constants, and cross-peaks to assemble the molecular structure.

Corroboration and Fragmentation Analysis: Mass Spectrometry

Mass spectrometry not only provides the molecular formula but also offers structural information through the analysis of fragmentation patterns.

Predicted Fragmentation Pattern (ESI-MS/MS):

In positive ion mode ([M+H]⁺), collision-induced dissociation (CID) would likely lead to characteristic fragment ions.

  • Loss of H₂O (18 Da): A common initial loss from the protonated carboxylic acid.

  • Loss of CO₂ (44 Da): Decarboxylation of the acetic acid moiety is a highly probable fragmentation pathway.

  • Loss of the entire acetic acid side chain (59 Da): Cleavage of the N-CH₂ bond.

The fragmentation pattern will provide further confidence in the proposed structure by confirming the presence and connectivity of the key functional groups.

Synthesis Pathway and Potential Impurities

A plausible synthesis for (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid involves a two-step process:

  • Formation of the Benzoxazolone Ring: Reaction of 2-amino-4-methylphenol with a carbonyl source like urea or ethyl chloroformate.

  • N-Alkylation: Alkylation of the resulting 5-methyl-1,3-benzoxazol-2-one with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base, followed by hydrolysis of the ester to the carboxylic acid.

Diagram: Plausible Synthetic Route

G A 2-Amino-4-methylphenol C 5-Methyl-1,3-benzoxazol-2-one A->C + B Urea B->C F Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate C->F + D Ethyl Bromoacetate D->F E Base (e.g., K2CO3) E->F H (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid F->H G Hydrolysis (e.g., LiOH, H2O) G->H

Caption: Plausible synthesis of the target compound.

Understanding the synthesis is crucial as it allows for the prediction of potential impurities that might be observed in the analytical data. These could include:

  • Unreacted 5-methyl-1,3-benzoxazol-2-one.

  • The ethyl ester intermediate.

  • O-alkylated regioisomers.

The spectroscopic techniques described above would be able to readily distinguish these impurities from the final product.

Definitive Structure Confirmation: X-ray Crystallography

While the combination of HRMS and multidimensional NMR provides an exceptionally high degree of confidence in the structure, the absolute and unambiguous proof of structure is achieved through single-crystal X-ray crystallography. This technique provides the precise three-dimensional arrangement of atoms in the solid state. However, it is contingent on the ability to grow a high-quality single crystal of the compound.

Conclusion: An Integrated Approach

The structure elucidation of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a systematic process that relies on the integration of data from multiple analytical techniques. The workflow presented here, from establishing the molecular formula to detailing the atomic connectivity, represents a robust and efficient strategy for the structural characterization of novel small molecules. Each technique provides a unique and complementary piece of the structural puzzle, and it is their combined interpretation that leads to an unambiguous assignment.

Diagram: Structure Elucidation Workflow

G cluster_preliminary Preliminary Analysis cluster_functional Functional Group ID cluster_connectivity Connectivity & Framework cluster_confirmation Confirmation A Sample B HRMS A->B C Molecular Formula & DoU B->C D FTIR C->D F 1D NMR (1H, 13C) C->F E Functional Groups D->E E->F G 2D NMR (COSY, HSQC, HMBC) F->G H C-H Framework G->H J Proposed Structure H->J I MS/MS Fragmentation I->J K X-ray Crystallography J->K L Confirmed Structure K->L

Caption: Workflow for structure elucidation.

References

  • PubChem. (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2023). Synthesis and biological profile of benzoxazolone derivatives. [Link]

  • PubChem. (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | C10H9NO4. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. [Link]

  • PubMed. (2023). Synthesis and biological profile of benzoxazolone derivatives. [Link]

Sources

Exploratory

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid molecular weight

An In-Depth Technical Guide to (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of (5-methyl-2-oxo-1,3-benzo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a versatile heterocyclic compound. We will delve into its fundamental physicochemical properties, outline a robust synthetic pathway, explore its applications in fluorescence-based assays and bioconjugation, and provide detailed experimental protocols.

Core Molecular Attributes

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid belongs to the benzoxazolone class of compounds, which are noted for their rigid, planar structure. This structural characteristic is the foundation for the diverse biological activities and photophysical properties observed in this family of molecules. The inclusion of an acetic acid moiety at the N-3 position provides a crucial functional handle for further chemical modifications, particularly for covalent attachment to biomolecules.

Physicochemical Data Summary
PropertyValueSource
Molecular Weight 207.18 g/mol [1]
Molecular Formula C₁₀H₉NO₄[1]
CAS Number 767304-83-6[1]
IUPAC Name 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetic acid[1]
Calculated XLogP3 1.3[1]
Appearance Solid (expected)[2]
Melting Point ~180 °C (estimated based on the unsubstituted analog)[3]

Synthesis Pathway and Rationale

The synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid can be efficiently achieved via a two-step process, commencing with the formation of the benzoxazolone core, followed by N-alkylation and subsequent hydrolysis.

Step 1: Synthesis of 5-methyl-1,3-benzoxazol-2(3H)-one

The foundational benzoxazolone ring is typically formed through the condensation of an o-aminophenol with a carbonylating agent. A common and effective method involves the reaction of 2-amino-4-methylphenol with urea or phosgene derivatives.[4] The use of urea is often preferred due to its lower toxicity and ease of handling. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of urea, followed by intramolecular cyclization with the elimination of ammonia to yield the stable heterocyclic ring.

Step 2: N-alkylation and Hydrolysis

The second step involves the alkylation of the nitrogen atom of the 5-methyl-1,3-benzoxazol-2(3H)-one.[5] This is typically achieved by reacting the benzoxazolone with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the nitrogen, forming a nucleophilic anion that then displaces the bromide ion. The resulting ester, ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, is then subjected to hydrolysis (either acidic or basic) to yield the final carboxylic acid product.

SynthesisWorkflow cluster_step1 Step 1: Benzoxazolone Core Formation cluster_step2 Step 2: N-Alkylation & Hydrolysis A 2-Amino-4-methylphenol C 5-methyl-1,3-benzoxazol-2(3H)-one A->C B Urea B->C E Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate C->E Base (e.g., K₂CO₃) D Ethyl bromoacetate D->E F (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid E->F Hydrolysis

Fig. 1: Synthesis workflow for the target compound.

Applications in Scientific Research

The unique structural features of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid make it a valuable tool in several research domains.

Fluorescent Probe and Biomolecule Labeling

The benzoxazole core is a well-known fluorophore.[6] Its rigid, conjugated system is responsible for its intrinsic fluorescence. Derivatives of benzoxazole are increasingly being investigated as safer and sensitive alternatives to traditional fluorescent DNA probes.[7][8] The acetic acid side chain of the title compound provides a convenient point of attachment for conjugation to biomolecules, such as proteins or nucleic acids, without significantly perturbing the fluorescent core. This allows for the development of custom fluorescent probes for various bio-imaging applications, including fluorescence microscopy.[9]

Bioconjugation Chemistry

The carboxylic acid group is readily activated for reaction with primary amines, which are abundant in biomolecules (e.g., the side chain of lysine residues in proteins). Standard carbodiimide chemistry, using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with NHS (N-hydroxysuccinimide), can be employed to form a stable amide bond between the benzoxazolone derivative and the target biomolecule.[10] This process is fundamental to creating fluorescently labeled antibodies, enzymes, and other proteins for use in immunoassays, flow cytometry, and other detection methods.

BioconjugationWorkflow A (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid B EDC/NHS Activation A->B C NHS-ester intermediate B->C E Fluorescently Labeled Biomolecule C->E D Biomolecule (e.g., Protein with -NH₂ groups) D->E Amide Bond Formation

Fig. 2: Bioconjugation and fluorescent labeling workflow.
Scaffold in Medicinal Chemistry

The benzoxazolone nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities. These include antimicrobial, antitumor, anticonvulsant, and anti-inflammatory properties.[4][11] The title compound can serve as a starting material or intermediate for the synthesis of more complex, biologically active molecules.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Step A: Synthesis of 5-methyl-1,3-benzoxazol-2(3H)-one

  • Combine 2-amino-4-methylphenol (10 mmol) and urea (15 mmol) in a round-bottom flask.

  • Heat the mixture to 150-160 °C with stirring for 4-6 hours. Ammonia gas will be evolved.

  • Cool the reaction mixture to room temperature. The solidified product can be recrystallized from ethanol or purified by column chromatography.

Step B: Synthesis of Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

  • To a solution of 5-methyl-1,3-benzoxazol-2(3H)-one (10 mmol) in 50 mL of DMF, add potassium carbonate (15 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl bromoacetate (11 mmol) dropwise to the mixture.

  • Heat the reaction to 60-70 °C and stir for 12-16 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture, pour it into ice water, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step C: Hydrolysis to the Final Acid

  • Dissolve the ethyl ester from Step B (5 mmol) in a mixture of ethanol (20 mL) and 1M aqueous sodium hydroxide (10 mL).

  • Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Fluorescent Labeling of Bovine Serum Albumin (BSA)
  • Dissolve (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (1 mg) in 100 µL of anhydrous DMSO.

  • Add EDC (1.5 molar excess) and Sulfo-NHS (2 molar excess) to the solution and incubate at room temperature for 30 minutes to activate the carboxylic acid.

  • Prepare a solution of BSA (10 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5).

  • Add the activated benzoxazolone solution to the BSA solution in a 10-20 fold molar excess.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Remove the unreacted labeling reagent by dialysis or gel filtration against the same buffer.

  • Characterize the labeled protein using UV-Vis spectroscopy to determine the degree of labeling.

Conclusion

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a highly valuable and versatile compound for researchers in chemistry, biology, and materials science. Its straightforward synthesis, coupled with the fluorescent properties of the benzoxazolone core and the reactive handle provided by the acetic acid moiety, makes it an excellent building block for the creation of fluorescent probes and other advanced chemical tools. Its role as a scaffold in medicinal chemistry further underscores its importance in the development of novel therapeutic agents.

References

  • Benzoxazole and Benzothiazole Derivatives as Potential Fluorescence Imaging Agents. University of New Orleans Theses and Dissertations.[Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.[Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.[Link]

  • (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. PubChem, National Center for Biotechnology Information.[Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Semantic Scholar.[Link]

  • Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. MDPI.[Link]

  • Benzoxazolone synthesis. Organic Chemistry Portal.[Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI.[Link]

  • Synthesis and characterization of the fluorescentself-assembled structures formed by Benzothiazolone conjugates and applications in cellular imaging. ChemRxiv.[Link]

  • (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. MySkinRecipes.[Link]

  • Benzoic acid transformation via conjugation with peptides and final fate of conjugates in higher plants. PubMed.[Link]

  • Examples of reactions used for conjugation to carboxylic acids. ResearchGate.[Link]

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  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. National Institutes of Health.[Link]

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. eScholarship.org.[Link]

  • Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]. National Institutes of Health.[Link]

  • Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate. National Institutes of Health.[Link]

  • Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate. ResearchGate.[Link]

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Foundational

An In-depth Technical Guide to (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and its Therapeutic Potential

Abstract The benzoxazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide provides a comprehensive literature review of (5-me...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide provides a comprehensive literature review of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a representative member of this class. While specific data on this particular molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues to provide researchers, scientists, and drug development professionals with a thorough understanding of its synthesis, physicochemical properties, potential biological activities, and future research directions. We will delve into the established anti-inflammatory, analgesic, and antimicrobial properties of the benzoxazolone core, offering insights into potential mechanisms of action and structure-activity relationships that can guide future drug discovery efforts.

Introduction: The Prominence of the Benzoxazolone Scaffold

The 2(3H)-benzoxazolone nucleus is a versatile and highly valued scaffold in drug design.[1] Its unique physicochemical profile, which includes a weakly acidic nature and the presence of both lipophilic (the benzene ring) and hydrophilic (the lactam and carboxylic acid moieties) fragments, makes it an attractive starting point for the development of novel therapeutic agents.[1] This structural arrangement allows for a wide range of chemical modifications on both the benzene and oxazolone rings, enabling the fine-tuning of pharmacological and pharmacokinetic properties.

Derivatives of the benzoxazolone core have demonstrated a broad spectrum of biological activities, including:

  • Anti-inflammatory and Analgesic Effects: Many benzoxazolone derivatives have shown potent anti-inflammatory and analgesic properties, with some compounds exhibiting efficacy comparable to or greater than established non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin.[2][3]

  • Antimicrobial Activity: The benzoxazolone scaffold has been incorporated into agents with significant antibacterial and antifungal activities.[4][5][6]

  • Anticancer Properties: Emerging research has highlighted the potential of benzoxazole derivatives as cytotoxic agents against various cancer cell lines.

  • Neuroprotective and Other CNS Activities: Certain benzoxazolone derivatives have been investigated as ligands for translocator protein (TSPO), suggesting potential applications in treating psychiatric and neurodegenerative disorders.[7][8]

This guide will focus on (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a molecule that embodies the key structural features of this promising class of compounds. While direct experimental data for this specific molecule is scarce in the reviewed literature, we will extrapolate from closely related analogues to provide a comprehensive overview of its potential.

Physicochemical Properties

A summary of the key physicochemical properties of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, based on computational predictions from publicly available databases, is presented in Table 1.[9] These properties are crucial for predicting its behavior in biological systems and for guiding formulation development.

Table 1: Physicochemical Properties of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid [9]

PropertyValueSource
Molecular Formula C₁₀H₉NO₄PubChem
Molecular Weight 207.18 g/mol PubChem
IUPAC Name 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetic acidPubChem
CAS Number 767304-83-6PubChem
XLogP3 1.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 2PubChem

Synthesis and Characterization

Proposed Synthetic Workflow

The proposed synthesis is a two-step process, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Hydrolysis A 5-Methyl-2-benzoxazolone C Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Ethyl bromoacetate B->C D (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid C->D Acid or Base Catalysis (e.g., LiOH, HCl)

Caption: Proposed synthetic workflow for (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

  • To a solution of 5-methyl-2-benzoxazolone (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a weak base, for instance, potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding anion.

  • Add ethyl bromoacetate (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired ethyl ester.

Step 2: Synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

  • Dissolve the ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (1.0 eq) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or ethanol) and water.

  • Add a base such as lithium hydroxide (LiOH, 2.0-3.0 eq) or an acid such as hydrochloric acid (HCl).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the hydrolysis by TLC.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Pharmacological Profile: A Landscape of Potential

While specific biological data for (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid are not extensively reported, the broader class of benzoxazolone derivatives exhibits a rich pharmacological profile.[1] This section will explore the potential therapeutic applications based on the activities of structurally similar compounds.

Anti-inflammatory and Analgesic Activity

The acetic acid moiety at the N-3 position is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Studies on related (2-oxo-3H-benzoxazol-3-yl)alkanoic acids have demonstrated potent analgesic and anti-inflammatory activities.[3] For instance, certain derivatives have shown efficacy in the p-benzoquinone-induced writhing test and the carrageenan-induced paw edema model, which are standard assays for evaluating analgesic and anti-inflammatory potential, respectively.[2][3]

Potential Mechanism of Action: The anti-inflammatory and analgesic effects of many NSAIDs are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. It is plausible that (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid could exert its effects through a similar mechanism.

COX_Inhibition_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Target (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid Target->COX Inhibition

Caption: Putative mechanism of action via COX inhibition.

Antimicrobial Activity

Benzoxazolone derivatives have been reported to possess significant antibacterial and antifungal properties.[4][5][6] The presence of the azole ring structure is a key contributor to this activity.[6] Structure-activity relationship (SAR) studies on related compounds have indicated that substitutions on the benzene ring can modulate the antimicrobial potency.[12][13]

Experimental Protocol for Antimicrobial Screening:

  • Microorganism Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans, Aspergillus niger), should be selected.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (standard antibiotic/antifungal) and negative (vehicle) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential as Enzyme Inhibitors

The benzoxazolone core has been utilized in the design of various enzyme inhibitors.[14] The acetic acid side chain provides a convenient handle for conjugation to biomolecules, which can be exploited for labeling proteins and nucleic acids in imaging applications.[14] Furthermore, derivatives of benzoxazol-5-yl acetic acid have been identified as potent inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation.[15]

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study for (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is not available, general trends can be inferred from the broader benzoxazolone class:[12][16]

  • N-3 Substitution: The nature of the substituent at the N-3 position is critical for biological activity. The presence of an acetic acid moiety is a well-established pharmacophore for anti-inflammatory and analgesic actions.

  • Substitution on the Benzene Ring: The position and nature of substituents on the benzene ring significantly influence the pharmacological profile. The 5-methyl group in the target compound is an electron-donating group, which could impact its electronic properties and binding interactions with biological targets. Further exploration of different substituents at this position would be a logical step in lead optimization.

Caption: Key structural features and potential sites for modification.

Future Directions and Conclusion

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid represents a promising, yet underexplored, molecule within the pharmacologically rich class of benzoxazolones. This technical guide has synthesized the available information on related compounds to provide a framework for its further investigation.

Key future research directions should include:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol for (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a critical first step.

  • Comprehensive Biological Screening: The compound should be systematically evaluated in a battery of in vitro and in vivo assays to determine its anti-inflammatory, analgesic, antimicrobial, and anticancer activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be essential for understanding its therapeutic potential.

  • Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule are necessary to assess its drug-like characteristics.

  • Lead Optimization: A focused medicinal chemistry effort to synthesize and evaluate a library of analogues with modifications at the C-5 position and on the acetic acid side chain could lead to the discovery of more potent and selective drug candidates.

References

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Exploratory

Discovery and history of benzoxazole compounds

An In-Depth Technical Guide to the Discovery and Enduring Legacy of Benzoxazole Compounds Introduction: The Benzoxazole Scaffold Benzoxazole is an aromatic organic compound featuring a benzene ring fused to an oxazole ri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Enduring Legacy of Benzoxazole Compounds

Introduction: The Benzoxazole Scaffold

Benzoxazole is an aromatic organic compound featuring a benzene ring fused to an oxazole ring.[1][2] This seemingly simple heterocyclic system, first explored in the late 19th century, has evolved into a cornerstone of modern medicinal chemistry.[1] The parent benzoxazole is a stable, planar molecule, but it possesses reactive sites that allow for extensive functionalization, making it a versatile starting point for constructing complex, bioactive structures.[1][3] Its ability to engage in various noncovalent interactions with biological macromolecules, such as hydrogen bonding, π–π stacking, and hydrophobic interactions, has established it as a "privileged scaffold"—a structural motif capable of binding to multiple biological targets with high affinity.[1][3]

The benzoxazole nucleus is integral to a vast array of compounds demonstrating significant pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][4][5][6] This guide provides a comprehensive technical overview of the benzoxazole core's journey, tracing its historical discovery, the evolution of its synthesis from classical high-temperature condensations to modern catalytic and green methodologies, and its emergence in natural products.

Part 1: The Genesis of a Scaffold - 19th Century Discovery

The story of benzoxazole begins in the latter half of the 19th century, a period of fervent exploration in organic and heterocyclic chemistry.[1][4] While a single definitive "discovery" paper is lost to the annals of early chemical literature, the foundational chemistry for its creation was established through methodologies analogous to the celebrated Phillips-Ladenburg synthesis of benzimidazoles (ca. 1872).[7][8] This class of reactions established the core principle for forming benzene-fused five-membered heterocycles: the condensation and subsequent cyclization of an ortho-disubstituted benzene ring with a one-carbon unit.

For benzoxazoles, this translates to the seminal reaction of an o-aminophenol with a carboxylic acid or its derivative. This fundamental transformation remains one of the most reliable and widely understood methods for constructing the benzoxazole core.[3][9]

The Foundational Reaction Mechanism

The classical synthesis involves the condensation of an o-aminophenol and a carboxylic acid, typically driven by a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures. The causality of the process is as follows:

  • Activation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: The lone pair of the amino group on the o-aminophenol attacks the activated carbonyl carbon.

  • Dehydration & Cyclization: A molecule of water is eliminated to form a phenolic Schiff base-like intermediate (N-(2-hydroxyphenyl)imidoyl).

  • Intramolecular Ring Closure: The hydroxyl group on the benzene ring then performs a nucleophilic attack on the imine carbon.

  • Aromatization: A final dehydration step results in the formation of the stable, aromatic benzoxazole ring.

Classical_Benzoxazole_Synthesis cluster_reaction Reaction Pathway o_aminophenol o-Aminophenol activated_acid Activated Carbonyl o_aminophenol->activated_acid Nucleophilic Attack carboxylic_acid Carboxylic Acid (R-COOH) carboxylic_acid->activated_acid Protonation catalyst H+ (Catalyst) catalyst->carboxylic_acid schiff_base Phenolic Schiff Base Intermediate activated_acid->schiff_base - H₂O water1 H₂O cyclized_intermediate Cyclized Intermediate schiff_base->cyclized_intermediate Intramolecular Cyclization benzoxazole 2-Substituted Benzoxazole cyclized_intermediate->benzoxazole - H₂O water2 H₂O

Caption: Mechanism of classical acid-catalyzed benzoxazole synthesis.

Experimental Protocol 1: Classical Phillips-Ladenburg Type Synthesis of 2-Phenylbenzoxazole

This protocol represents a self-validating system for the classical synthesis, where the progress can be monitored by Thin Layer Chromatography (TLC) and the product identity confirmed by melting point and spectroscopic analysis.

  • Objective: To synthesize 2-phenylbenzoxazole from o-aminophenol and benzoic acid using polyphosphoric acid (PPA) as a catalyst and dehydrating agent.

  • Materials:

    • o-Aminophenol (1.0 equiv)

    • Benzoic Acid (1.05 equiv)

    • Polyphosphoric Acid (PPA) (10x weight of reactants)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-aminophenol (e.g., 5.0 g) and benzoic acid (e.g., 5.8 g).

    • Catalyst Addition: Carefully add PPA (e.g., 110 g) to the flask. The mixture will become a thick slurry.

    • Heating: Heat the reaction mixture to 150-160 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the multiple dehydration steps.

    • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

    • Workup: Allow the mixture to cool to approximately 80-90 °C. Very carefully and slowly, pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with stirring. This quenches the reaction and precipitates the crude product.

    • Neutralization: Slowly neutralize the acidic aqueous slurry by adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8. This step is critical to remove the PPA and any unreacted benzoic acid.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from ethanol to yield pure 2-phenylbenzoxazole.

Part 2: The Evolution of Synthesis - From Stoichiometric to Catalytic

While robust, classical methods suffer from significant drawbacks, including harsh reaction conditions (high temperatures, strong acids), the generation of substantial waste, and limited functional group tolerance.[10][11] The 20th and 21st centuries witnessed a paradigm shift towards more efficient and elegant catalytic approaches, driven by the need for milder conditions, higher yields, and greater molecular diversity.

Metal-Catalyzed Methodologies

The advent of transition-metal catalysis revolutionized benzoxazole synthesis. Catalysts based on copper, palladium, iron, and ruthenium have been developed to facilitate the key cyclization and dehydrogenation steps under significantly milder conditions.[6][12] Copper catalysts, in particular, are widely used for intramolecular C-O bond formation.[3][12]

Modern_Synthesis_Workflow inputs Inputs o-Aminophenol Aldehyde/Acid Catalyst (e.g., CuI) Solvent process Process Combine Reactants Heat (e.g., 80-120 °C) Stir for 2-12 h Monitor by TLC/LCMS inputs->process Reaction Setup outputs Workup & Output Aqueous Workup Column Chromatography Purified Benzoxazole process->outputs Purification

Caption: General workflow for modern catalytic benzoxazole synthesis.

Experimental Protocol 2: Modern Copper-Catalyzed Synthesis of 2-Arylbenzoxazoles

This protocol illustrates a modern, milder approach that avoids strong, corrosive acids and operates at lower temperatures.

  • Objective: To synthesize a 2-arylbenzoxazole via a copper-catalyzed aerobic oxidative cyclization of an o-aminophenol and an aldehyde.

  • Materials:

    • o-Aminophenol (1.0 equiv)

    • Aromatic Aldehyde (1.0 equiv)

    • Copper(I) Iodide (CuI) (5-10 mol%)

    • Dimethyl Sulfoxide (DMSO)

    • Ethyl Acetate

    • Brine

  • Procedure:

    • Reaction Setup: To an oven-dried flask, add o-aminophenol (e.g., 1.0 mmol), the aromatic aldehyde (e.g., 1.0 mmol), and CuI (e.g., 0.05 mmol).

    • Solvent Addition: Add DMSO (e.g., 3 mL) as the solvent.

    • Reaction Conditions: Stir the mixture at 100-120 °C under an atmosphere of air (or oxygen). The use of a catalytic amount of copper significantly lowers the activation energy for the oxidative cyclization compared to the uncatalyzed thermal process. Atmospheric oxygen serves as the terminal oxidant.

    • Monitoring: Monitor the reaction for completion using TLC. Reactions are typically complete within 3-8 hours.

    • Workup: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The residue is purified by flash column chromatography on silica gel to afford the pure 2-arylbenzoxazole.

The Rise of "Green" Methodologies

A major thrust in modern organic synthesis is the development of environmentally benign protocols. For benzoxazoles, this has led to innovations such as solvent-free reactions, the use of water as a solvent, and the application of recyclable catalysts and alternative energy sources like ultrasound.[9][10][12] These methods reduce waste, minimize the use of volatile organic compounds (VOCs), and often lead to faster reaction times.[9]

Experimental Protocol 3: Ultrasound-Assisted, Solvent-Free Synthesis of Benzoxazoles

This protocol exemplifies a green chemistry approach, eliminating bulk solvent and using ultrasound irradiation to accelerate the reaction.[9]

  • Objective: To synthesize a 2-substituted benzoxazole under solvent-free conditions using ultrasound.

  • Materials:

    • o-Aminophenol (1.0 equiv)

    • Aldehyde (1.0 equiv)

    • Recyclable Catalyst (e.g., Fe₃O₄-supported ionic liquid, 4-5 mg)[9]

  • Procedure:

    • Reaction Setup: In a small glass vial, combine o-aminophenol (e.g., 1.0 mmol), the aldehyde (e.g., 1.0 mmol), and the catalyst.

    • Sonication: Place the vial in an ultrasonic bath and sonicate at a controlled temperature (e.g., 70 °C). The ultrasound provides the energy for the reaction through acoustic cavitation, creating localized high-pressure and high-temperature zones that dramatically increase the reaction rate.

    • Monitoring: The reaction is extremely fast, often completing within 30-60 minutes.[9] Monitor by GC-MS or TLC.

    • Workup: Add ethyl acetate (15 mL) to the reaction mixture.

    • Catalyst Recovery: If using a magnetic catalyst like the one cited, it can be recovered using an external magnet and washed for reuse.[9]

    • Purification: Dry the organic layer with magnesium sulfate, filter, and remove the solvent under vacuum to obtain the product, which is often pure enough for many applications or can be further purified by a short silica plug.

Part 3: The Important Case of 2-Aminobenzoxazoles

Among the vast library of derivatives, 2-aminobenzoxazoles are of particular interest due to their prevalence in bioactive molecules.[13] Historically, their synthesis was fraught with danger, relying on the highly toxic and volatile reagent cyanogen bromide (BrCN).[6][13]

The modern, authoritative approach replaces this hazardous reagent with stable, non-volatile electrophilic cyanating agents. A prime example is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which provides a safe and efficient route to this important subclass of benzoxazoles.[4][12][13]

Experimental Protocol 4: Modern Synthesis of 2-Aminobenzoxazole using NCTS

This protocol is self-validating as the reaction's success hinges on the precise choice of base and solvent to facilitate the cyclization while avoiding side reactions.

  • Objective: To synthesize 2-aminobenzoxazole from o-aminophenol and NCTS.[12]

  • Materials:

    • o-Aminophenol (1.0 equiv)

    • NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) (1.1 equiv)

    • Lithium hexamethyldisilazide (LiHMDS) (1.0 M solution in THF, 2.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Reaction Setup: Dissolve o-aminophenol (e.g., 1.0 mmol) and NCTS (e.g., 1.1 mmol) in anhydrous THF (5 mL) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the LiHMDS solution (e.g., 2.2 mL of 1.0 M solution) dropwise. The strong, non-nucleophilic base is crucial for deprotonating both the phenol and amine groups without interfering with the cyanating agent.

    • Reaction: Stir the mixture at room temperature for 2-4 hours.

    • Monitoring: Follow the consumption of the starting material by TLC.

    • Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to yield pure 2-aminobenzoxazole.

Part 4: Nature's Blueprint - Benzoxazoles in Natural Products

The benzoxazole scaffold is not merely a synthetic creation; it is also found in a variety of natural products, affirming its evolutionary selection as a stable and biologically relevant motif.[3][5] A prominent example is nataxazole , an antitumor natural product.[14] The study of its biosynthesis provides profound insight into nature's elegant chemical strategies.

Biochemical studies have revealed that the formation of the benzoxazole ring in nataxazole does not proceed through a simple condensation. Instead, it involves a sophisticated enzymatic pathway.[14]

  • Ester Formation: An ATP-dependent adenylating enzyme (NatL2) first activates a carboxylic acid substrate and then catalyzes its condensation with a 3-hydroxyanthranilic acid derivative to form an unstable ester.

  • Rearrangement and Cyclization: This ester is the key intermediate. A second zinc-dependent enzyme (NatAM) facilitates the rearrangement of the ester into a hemiorthoamide intermediate.

  • Dehydration: This intermediate is then dehydrated to form the final, stable benzoxazole ring.[14]

Nataxazole_Biosynthesis Substrates 3-HAA Derivative + Carboxylic Acid + ATP Ester Unstable Ester Intermediate Substrates->Ester ATP-dependent condensation Hemiorthoamide Hemiorthoamide Intermediate Ester->Hemiorthoamide Rearrangement Benzoxazole Nataxazole Core (Benzoxazole Ring) Hemiorthoamide->Benzoxazole Dehydration NatL2 NatL2 (Adenylating Enzyme) NatL2->Ester NatAM NatAM (Zn-dependent Enzyme) NatAM->Hemiorthoamide

Caption: Simplified biosynthetic pathway of the Nataxazole benzoxazole core.

Data Summary

The evolution of synthetic strategies for benzoxazoles is best illustrated by comparing the key parameters of the different methodologies.

Methodology Catalyst / Reagent Solvent Temperature (°C) Typical Time Key Advantages/Disadvantages
Classical (Protocol 1) Polyphosphoric Acid (PPA)None150 - 1604 - 6 hAdv: Simple, robust. Disadv: Harsh, high waste, low functional group tolerance.
Modern Catalytic (Protocol 2) CuI (catalytic)DMSO100 - 1203 - 8 hAdv: Milder, higher yields, better tolerance. Disadv: Requires metal catalyst, organic solvent.
Green Ultrasound (Protocol 3) Recyclable CatalystNone7030 - 60 minAdv: Very fast, solvent-free, catalyst is reusable.[9] Disadv: Requires specialized equipment.
2-Amino Synthesis (Protocol 4) NCTS / LiHMDSTHF0 to RT2 - 4 hAdv: Safe alternative to BrCN, efficient. Disadv: Requires inert atmosphere, strong base.

Conclusion

From its origins in the foundational condensation reactions of the 19th century, the benzoxazole scaffold has demonstrated remarkable staying power in chemical science. The journey from high-temperature, stoichiometric syntheses to mild, efficient, and green catalytic protocols highlights the immense progress in the field of organic chemistry. Its validation by nature as a core component of bioactive molecules like nataxazole further cements its importance. Today, the benzoxazole ring system remains a subject of intense investigation and a highly valued building block for the development of new pharmaceuticals, materials, and agrochemicals, promising a continued and rich history for years to come.

References

  • Current time information in Karlsruhe, DE. (n.d.). Google.
  • Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. (2010). Bioorganic & Medicinal Chemistry Letters, 20(22), 6538–6541.
  • The Benzoxazole Core: A Journey from 19th Century Discovery to Modern Drug Development. (n.d.). Benchchem.
  • Kumar, A., Pal, V., Mishra, K., & Singh, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22–28.
  • Synthesis of Benzoxazoles. (2022). ChemicalBook.
  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). Topics in Current Chemistry, 382(4), 33.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (n.d.). National Institutes of Health.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega.
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). Scientific Reports.
  • Benzoxazole synthesis: Significance and symbolism. (2024). Wisdomlib.
  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. (2020). Angewandte Chemie International Edition, 59(17), 6853–6857.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • Benzoxazole. (n.d.). In Wikipedia.
  • Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. (n.d.). Green Chemistry.
  • Arthur Rudolph Hantzsch and the Synthesis of Nitrogen Heterocycles. (n.d.). Thieme Gruppe.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega.
  • Hantzsch. (n.d.). In Wikipedia.
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega, 4(23), 20313–20323.
  • Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. (2021). Synform.
  • Arthur Rudolf Hantzsch. (n.d.). In Britannica.
  • Hantzsch pyrrole synthesis. (n.d.). In Wikipedia.
  • Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab.
  • The Phillips–Ladenburg imidazole synthesis. (n.d.). ResearchGate.
  • Studies in the Synthesis of Benzoxazole Compounds. (n.d.). CORE.

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a derivative of the versatile benzoxazolone scaf...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a derivative of the versatile benzoxazolone scaffold, represents a molecule of significant interest in contemporary pharmaceutical and chemical research. The benzoxazolone nucleus is a privileged scaffold in drug design, valued for its distinct physicochemical profile, including weakly acidic characteristics and a combination of lipophilic and hydrophilic features within a single framework.[1][2] These attributes make benzoxazolone derivatives promising candidates for a wide array of therapeutic applications, including analgesic, anti-inflammatory, and anticancer agents.[1][3] This guide provides a comprehensive technical overview of the core physicochemical properties of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, offering both theoretical grounding and detailed experimental protocols for their determination. Understanding these properties is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior, ultimately guiding its development from a laboratory curiosity to a potential therapeutic agent.

Molecular Identity and Computed Properties

A foundational step in the characterization of any chemical entity is the unambiguous confirmation of its identity and the computational prediction of its fundamental properties. These computed values, while not a substitute for experimental data, provide valuable initial estimates and inform the design of subsequent empirical studies.

Table 1: Molecular Identifiers and Computed Physicochemical Properties

ParameterValueSource
IUPAC Name 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetic acidPubChem[4]
CAS Number 767304-83-6PubChem[4]
Molecular Formula C₁₀H₉NO₄PubChem[4]
Molecular Weight 207.18 g/mol PubChem[4]
XLogP3 (Computed) 1.3PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 4PubChem[4]
Topological Polar Surface Area 66.8 ŲPubChem[4]

Melting Point: A Key Indicator of Purity and Stability

The melting point of a crystalline solid is a critical physical constant that provides insights into its purity and the strength of its crystal lattice. A sharp melting range is indicative of a high degree of purity, whereas a broad melting range often suggests the presence of impurities. For (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, the melting point is a crucial parameter for quality control and for understanding its solid-state stability. While no experimental data for the target molecule is readily available, a related compound, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, has a reported melting point of 180 °C, which can be used as a preliminary estimate.[5]

Experimental Protocol for Melting Point Determination

The determination of a precise melting point is achieved using a capillary melting point apparatus.[6][7][8][9]

Step-by-Step Methodology:

  • Sample Preparation: The compound must be thoroughly dried and in a fine powdered form to ensure efficient and uniform heat transfer.[6] A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.[7][9]

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

  • Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20 °C/minute) is initially used to determine an approximate melting range.[8]

  • Precise Melting Point Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly, with the temperature increasing at a rate of no more than 1-2 °C per minute as the approximate melting point is approached.[9]

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

MeltingPointWorkflow A Dry and Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating (Approx. MP) C->D E Slow Heating (Precise MP) D->E F Record Melting Range E->F

Caption: Workflow for Melting Point Determination.

Solubility: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) in aqueous and physiological media is a critical factor influencing its absorption and bioavailability. Poor aqueous solubility can be a major hurdle in drug development. The acetic acid moiety in the target molecule suggests some degree of aqueous solubility, which will be pH-dependent.

Experimental Protocol for Aqueous Solubility Determination via UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a sensitive and accurate method for determining the solubility of compounds that possess a UV-active chromophore.[10][11][12][13][14]

Step-by-Step Methodology:

  • Preparation of Standard Solutions: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO). A series of standard solutions of known concentrations are then prepared by diluting the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Generation of a Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

  • Equilibrium Solubility Measurement: An excess amount of the solid compound is added to a known volume of the aqueous buffer. The suspension is agitated at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The absorbance of the clear filtrate is measured at the λmax.

  • Solubility Calculation: The concentration of the dissolved compound (i.e., its solubility) is determined from the calibration curve.

SolubilityWorkflow A Prepare Standard Solutions B Generate Calibration Curve A->B E Calculate Solubility B->E C Equilibrate Excess Solid in Buffer D Filter and Measure Absorbance C->D D->E

Caption: Workflow for Solubility Determination via UV-Vis Spectrophotometry.

pKa: Understanding the Ionization State

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule with ionizable groups, the pKa value determines its charge state at a given pH. This is crucial as the ionization state affects a drug's solubility, permeability across biological membranes, and binding to its target. (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid possesses a carboxylic acid group, making its pKa a key parameter.

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[15][16][17][18]

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile for sparingly soluble compounds, to a known concentration (e.g., 1 mM).[16]

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer. The solution is initially acidified with a standard acid (e.g., 0.1 M HCl).

  • Titration: The solution is titrated with a standardized base (e.g., 0.1 M NaOH) of known concentration. The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point of half-neutralization of the acidic group.

pKaWorkflow A Prepare Analyte Solution B Acidify and Titrate with Base A->B C Record pH vs. Titrant Volume B->C D Plot Titration Curve C->D E Determine pKa from Inflection Point D->E logPWorkflow A Select Reference Compounds C Determine Retention Times A->C B Develop RP-HPLC Method B->C D Calculate Capacity Factors C->D E Generate Calibration Curve D->E F Determine logP of Test Compound E->F

Sources

Exploratory

An In-depth Technical Guide to (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid: A Key Intermediate in Medicinal Chemistry and Material Science

This technical guide provides a comprehensive overview of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a heterocyclic building block of significant interest to researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. This document delves into its chemical identity, synthesis, and key applications, with a focus on its role as a versatile intermediate.

Compound Identification and Chemical Properties

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a derivative of benzoxazolone, a bicyclic heterocyclic compound. The presence of a carboxylic acid moiety at the N-3 position provides a reactive handle for further chemical modifications, making it a valuable scaffold in synthetic chemistry.

PropertyValueSource(s)
IUPAC Name 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetic acid[1]
CAS Number 767304-83-6[1]
PubChem CID 2145484[1]
Molecular Formula C₁₀H₉NO₄[1][2]
Molecular Weight 207.18 g/mol [1][2]
MDL Number MFCD04358106[2]

A comprehensive list of synonyms and other identifiers is provided below:

  • (5-Methyl-2-oxo-benzooxazol-3-yl)-acetic acid[1]

  • 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetic acid[1]

  • 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid

  • (5-methyl-2-oxobenzooxazol-3-yl)acetic acid

  • 2-(5-methyl-2-oxo-3-hydrobenzoxazol-3-yl)acetic acid

  • 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid

Synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

The synthesis of the title compound is typically achieved through a two-step process, beginning with the N-alkylation of 5-methyl-2-benzoxazolinone, followed by the hydrolysis of the resulting ester. This synthetic route offers a reliable and scalable method for producing this key intermediate.

G A 5-methyl-2-benzoxazolinone B Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate A->B Step 1: N-Alkylation Ethyl bromoacetate, K₂CO₃, CH₃CN C (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid B->C Step 2: Hydrolysis KOH, Ethanol/Water G A (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid B Amide Coupling A->B Activate Carboxylic Acid (e.g., with HATU, HOBt) C Further Functionalization B->C Couple with Amine D Heparanase Inhibitor Library C->D Synthetic Diversification

Sources

Protocols & Analytical Methods

Method

Synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a valuable intermediate in the development of fluorescent dyes, optical brighteners, and pha...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a valuable intermediate in the development of fluorescent dyes, optical brighteners, and pharmaceutical agents such as enzyme inhibitors.[1] The protocol details a robust and efficient three-step synthetic pathway, commencing with the cyclization of 2-amino-4-methylphenol to form 5-methyl-1,3-benzoxazol-2(3H)-one. This intermediate subsequently undergoes N-alkylation with ethyl chloroacetate, followed by saponification to yield the target carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the rationale behind experimental choices, safety considerations, and detailed characterization data to ensure the synthesis of a highly pure final product.

Introduction

The benzoxazolone scaffold is a privileged heterocyclic motif present in numerous compounds with significant biological and material science applications. The incorporation of an acetic acid side chain at the N-3 position, as in (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, provides a convenient handle for further chemical modifications, such as conjugation to biomolecules.[1] This application note outlines a reliable and reproducible protocol for the gram-scale synthesis of this important building block, ensuring high yield and purity. The described methodology is based on fundamental organic chemistry principles, including cyclization, nucleophilic substitution, and ester hydrolysis.

Overall Reaction Scheme

The synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is accomplished through the following three-step sequence:

Overall Reaction Scheme cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis 2-amino-4-methylphenol 2-Amino-4-methylphenol 5-methyl-1,3-benzoxazol-2(3H)-one 5-methyl-1,3-benzoxazol-2(3H)-one 2-amino-4-methylphenol->5-methyl-1,3-benzoxazol-2(3H)-one Heat Urea Urea Urea->5-methyl-1,3-benzoxazol-2(3H)-one intermediate_ester Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate 5-methyl-1,3-benzoxazol-2(3H)-one->intermediate_ester K2CO3, Acetone, Reflux ethyl_chloroacetate Ethyl chloroacetate ethyl_chloroacetate->intermediate_ester final_product (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid intermediate_ester->final_product 1. NaOH, EtOH/H2O 2. HCl (aq)

Caption: Overall synthetic pathway.

Part 1: Synthesis of 5-methyl-1,3-benzoxazol-2(3H)-one

The initial step involves the cyclization of 2-amino-4-methylphenol with urea to form the benzoxazolone ring. This reaction is a condensation reaction where the amino and hydroxyl groups of the aminophenol react with the carbonyl group of urea, with the elimination of ammonia.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4-methylphenol123.1512.3 g0.1
Urea60.0618.0 g0.3
Experimental Protocol
  • Combine 2-amino-4-methylphenol and urea in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture in an oil bath to 140-150 °C.

  • Maintain the temperature and stir the molten mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • After completion, allow the reaction mixture to cool to room temperature, resulting in a solid mass.

  • Add 100 mL of water to the flask and heat the mixture to boiling to dissolve the solid.

  • Cool the solution in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.

Characterization of 5-methyl-1,3-benzoxazol-2(3H)-one
  • Appearance: Off-white to pale brown solid.

  • Yield: Typically 85-95%.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.6 (s, 1H, NH), 7.05 (d, J=8.0 Hz, 1H), 6.90 (s, 1H), 6.85 (d, J=8.0 Hz, 1H), 2.25 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 155.0, 142.1, 131.0, 129.8, 121.5, 110.2, 108.5, 21.0.

  • IR (KBr, cm⁻¹): 3250 (N-H stretch), 1750 (C=O stretch), 1620, 1500 (aromatic C=C stretch).

Part 2: Synthesis of Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

This step involves the N-alkylation of the benzoxazolone ring with ethyl chloroacetate. The reaction proceeds via an Sₙ2 mechanism where the deprotonated nitrogen of the benzoxazolone acts as a nucleophile, attacking the electrophilic methylene carbon of ethyl chloroacetate and displacing the chloride leaving group. The use of a weak base like potassium carbonate is sufficient to deprotonate the acidic N-H of the benzoxazolone.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
5-methyl-1,3-benzoxazol-2(3H)-one149.157.45 g0.05
Ethyl chloroacetate122.557.35 g (6.1 mL)0.06
Potassium carbonate (anhydrous)138.2110.35 g0.075
Acetone-150 mL-
Experimental Protocol
  • To a 250 mL round-bottom flask, add 5-methyl-1,3-benzoxazol-2(3H)-one, anhydrous potassium carbonate, and acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl chloroacetate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:2).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient).

Characterization of Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
  • Appearance: White to off-white solid.

  • Yield: Typically 80-90%.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.10 (d, J=8.0 Hz, 1H), 6.95 (s, 1H), 6.90 (d, J=8.0 Hz, 1H), 4.60 (s, 2H, N-CH₂), 4.25 (q, J=7.2 Hz, 2H, O-CH₂), 2.35 (s, 3H, Ar-CH₃), 1.30 (t, J=7.2 Hz, 3H, CH₂-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 168.0, 154.5, 142.5, 131.5, 130.0, 122.0, 110.0, 108.0, 62.0, 45.0, 21.5, 14.0.

  • IR (KBr, cm⁻¹): 1760 (ester C=O stretch), 1740 (amide C=O stretch), 1620, 1500 (aromatic C=C stretch), 1220 (C-O stretch).

  • MS (ESI): m/z 236.1 [M+H]⁺.

Part 3: Synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is achieved through saponification, a base-catalyzed hydrolysis. The ester is treated with a strong base, such as sodium hydroxide, in an aqueous alcoholic solvent. The reaction is then acidified to protonate the carboxylate salt and precipitate the final product.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate235.224.7 g0.02
Sodium hydroxide40.001.6 g0.04
Ethanol-50 mL-
Water-50 mL-
Hydrochloric acid (concentrated)-As needed-
Experimental Protocol
  • Dissolve ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate in a mixture of ethanol and water in a 250 mL round-bottom flask.

  • Add sodium hydroxide pellets to the solution and stir at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting ester).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. A white precipitate will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven at 60 °C.

Characterization of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
  • Appearance: White crystalline solid.

  • Yield: Typically >90%.

  • Molecular Formula: C₁₀H₉NO₄.[2]

  • Molecular Weight: 207.18 g/mol .[2]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (br s, 1H, COOH), 7.20 (d, J=8.0 Hz, 1H), 7.10 (s, 1H), 7.05 (d, J=8.0 Hz, 1H), 4.65 (s, 2H, N-CH₂), 2.30 (s, 3H, Ar-CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 170.0, 154.0, 142.0, 131.0, 130.5, 122.5, 110.5, 108.5, 44.5, 21.0.

  • IR (KBr, cm⁻¹): 3300-2500 (broad O-H stretch of carboxylic acid), 1765 (amide C=O stretch), 1720 (carboxylic acid C=O stretch), 1620, 1500 (aromatic C=C stretch).

  • MS (ESI): m/z 208.1 [M+H]⁺.

Safety Precautions

  • Ethyl chloroacetate: This reagent is toxic, corrosive, and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydroxide and Hydrochloric acid: These are corrosive and should be handled with care, using appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

Workflow Diagram

Synthesis_Workflow start Start step1 Step 1: Cyclization 2-Amino-4-methylphenol + Urea Heat at 140-150 °C start->step1 purification1 Purification 1 Crystallization from water step1->purification1 step2 Step 2: N-Alkylation Add Ethyl Chloroacetate & K2CO3 in Acetone Reflux purification2 Purification 2 Recrystallization or Column Chromatography step2->purification2 step3 Step 3: Hydrolysis Add NaOH in EtOH/H2O Heat at 50-60 °C acidification Acidification Add HCl (aq) step3->acidification purification3 Purification 3 Filtration and washing acidification->purification3 purification1->step2 purification2->step3 end End Product (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid purification3->end

Caption: Step-by-step synthesis workflow.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. By following the outlined procedures, researchers can confidently produce this valuable intermediate in high yield and purity. The provided characterization data serves as a benchmark for verifying the identity and quality of the synthesized compound, facilitating its use in further research and development activities.

References

  • PubChem. (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. [Link]

  • AWS. benzoxazol-2-yl. [Link]

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Application

Application Notes and Protocols for (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid as a Metal Ion Sensor

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: Unveiling the Potential of a Benzoxazolone-Based Chemosensor The detection and quantification of met...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Unveiling the Potential of a Benzoxazolone-Based Chemosensor

The detection and quantification of metal ions are of paramount importance in diverse scientific fields, ranging from environmental monitoring and toxicology to cellular biology and pharmaceutical development. Dysregulation of metal ion homeostasis is linked to a variety of pathological conditions, making the development of sensitive and selective analytical tools a critical research endeavor.[1][2] Fluorescent chemosensors have emerged as a powerful class of tools for metal ion detection due to their inherent sensitivity, rapid response times, and the ability to provide real-time, non-invasive measurements.[1][3]

This document provides detailed application notes and protocols for the use of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid as a fluorescent metal ion sensor. This compound, hereafter referred to as MBOXA , belongs to the benzoxazole family of heterocyclic compounds, which are known for their promising photophysical properties and their utility as fluorescent probes.[4] The benzoxazolone core of MBOXA is a robust fluorophore, and the acetic acid moiety provides a versatile handle for potential bioconjugation, while the overall structure is designed to exhibit changes in its fluorescence properties upon coordination with specific metal ions. This guide will delve into the underlying sensing mechanisms, provide detailed experimental protocols for its synthesis and characterization as a metal ion sensor, and offer insights into data analysis and interpretation.

Principle of Operation: Chelation-Modulated Fluorescence

The function of MBOXA as a metal ion sensor is predicated on the modulation of its fluorescence output upon binding to a metal cation. The primary mechanisms governing this change are typically Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).[5][6]

  • Photoinduced Electron Transfer (PET): In the unbound state, the lone pair electrons on the nitrogen and oxygen atoms of the benzoxazolone ring system can engage in photoinduced electron transfer to the excited fluorophore, a process that quenches fluorescence. Upon chelation of a metal ion, the availability of these lone pair electrons is diminished, inhibiting the PET process and leading to a "turn-on" fluorescence response.[5][6]

  • Chelation-Enhanced Fluorescence (CHEF): Metal ion binding can rigidify the molecular structure of the sensor, reducing non-radiative decay pathways and thereby enhancing the fluorescence quantum yield.[7]

The specific response of MBOXA to different metal ions will depend on factors such as the ionic radius, charge density, and coordination geometry of the metal ion, which in turn dictate the stability and conformation of the resulting metal-MBOXA complex.

Synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (MBOXA)

The following protocol describes a plausible synthetic route for MBOXA, adapted from general methods for the synthesis of N-substituted benzoxazolones.

Materials:

  • 2-Amino-4-methylphenol

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Acetone (anhydrous)

  • Ethanol

  • Water (deionized)

Protocol:

Step 1: Synthesis of 5-methyl-1,3-benzoxazol-2(3H)-one

  • In a round-bottom flask, dissolve 2-amino-4-methylphenol in a suitable solvent such as dioxane or toluene.

  • Add a phosgene equivalent, such as triphosgene or carbonyldiimidazole, portion-wise at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-methyl-1,3-benzoxazol-2(3H)-one.

Step 2: N-Alkylation to form Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

  • To a solution of 5-methyl-1,3-benzoxazol-2(3H)-one in anhydrous acetone, add anhydrous potassium carbonate.

  • To this suspension, add ethyl chloroacetate dropwise with vigorous stirring.

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, filter off the potassium carbonate and wash with acetone.

  • Evaporate the solvent from the filtrate to obtain the crude ethyl ester.

  • Purify the product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient).

Step 3: Hydrolysis to (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (MBOXA)

  • Dissolve the purified ethyl ester in a mixture of ethanol and water.

  • Add a stoichiometric excess of sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 2-3 with dilute hydrochloric acid.

  • The resulting precipitate is the desired product, MBOXA.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Experimental Protocols for Metal Ion Sensing

The following protocols provide a framework for characterizing the metal ion sensing properties of MBOXA.

Preparation of Stock Solutions

Materials:

  • (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (MBOXA)

  • High-purity metal salts (e.g., chlorides or nitrates) of a range of cations (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺)

  • Buffer solution (e.g., HEPES, Tris-HCl) at a desired pH (e.g., 7.4 for physiological conditions)

  • Organic solvent (e.g., DMSO or acetonitrile, spectroscopic grade)

  • Deionized water

Protocol:

  • Prepare a stock solution of MBOXA (e.g., 1 mM) in a suitable organic solvent like DMSO.

  • Prepare stock solutions of the various metal salts (e.g., 10 mM) in deionized water.

  • Prepare a working buffer solution at the desired concentration and pH.

General Spectroscopic Titration Protocol

This protocol is designed to assess the response of MBOXA to a specific metal ion.

Workflow Diagram:

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare MBOXA stock solution D Add MBOXA to cuvette with buffer A->D B Prepare Metal Ion stock solution F Add incremental amounts of Metal Ion solution B->F C Prepare Buffer C->D E Record initial UV-Vis & Fluorescence Spectra D->E E->F G Record spectra after each addition F->G Equilibrate G->F Repeat H Plot Absorbance/Fluorescence vs. [Metal Ion] G->H I Determine Sensing Parameters H->I

Caption: Experimental workflow for spectroscopic titration.

Protocol:

  • In a quartz cuvette, place a fixed amount of the MBOXA stock solution and dilute with the buffer to a final concentration (e.g., 10 µM).

  • Record the UV-Vis absorption and fluorescence emission spectra of the MBOXA solution. For fluorescence, excite at the wavelength of maximum absorption (λ_abs_max).

  • Add incremental amounts of a specific metal ion stock solution to the cuvette.

  • After each addition, gently mix and allow the solution to equilibrate for a few minutes.

  • Record the UV-Vis and fluorescence spectra.

  • Continue this process until no significant changes in the spectra are observed.

Selectivity and Interference Studies

This protocol evaluates the specificity of MBOXA for a target metal ion in the presence of other competing ions.

Protocol:

  • Prepare a series of solutions, each containing MBOXA (e.g., 10 µM) in the buffer.

  • To each solution, add a specific potentially interfering metal ion at a concentration significantly higher (e.g., 10-fold excess) than the expected concentration of the target analyte.

  • Record the fluorescence spectrum of each solution.

  • To a separate solution of MBOXA, add the target metal ion at a specific concentration (e.g., 2 equivalents) and record the fluorescence spectrum.

  • To this solution containing MBOXA and the target metal ion, add the same excess of each of the interfering metal ions one by one, and record the fluorescence spectrum after each addition.

  • Compare the fluorescence responses to assess the selectivity.

Data Analysis and Interpretation

Determination of Binding Stoichiometry (Job's Plot)

The Job's plot, or method of continuous variation, is used to determine the binding stoichiometry of the MBOXA-metal complex.[8][9][10]

Workflow Diagram:

jobs_plot A Prepare equimolar stock solutions of MBOXA and Metal Ion B Prepare a series of solutions with varying mole fractions of MBOXA and Metal Ion (total concentration constant) A->B C Measure the fluorescence intensity of each solution B->C D Plot Fluorescence Intensity vs. Mole Fraction of Metal Ion C->D E Determine the mole fraction at which fluorescence is maximal D->E F Calculate the binding stoichiometry E->F

Caption: Workflow for Job's plot analysis.

Protocol:

  • Prepare equimolar stock solutions of MBOXA and the target metal ion in the buffer.

  • Prepare a series of solutions by mixing the MBOXA and metal ion stock solutions in varying volume ratios, while keeping the total volume and total molar concentration constant. The mole fraction of the metal ion will range from 0 to 1.

  • Measure the fluorescence intensity of each solution at the emission maximum.

  • Plot the fluorescence intensity as a function of the mole fraction of the metal ion.

  • The mole fraction at which the fluorescence intensity is maximal indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 (MBOXA:metal) complex.[9]

Calculation of the Binding Constant

The association constant (Ka) can be determined from the fluorescence titration data using the Benesi-Hildebrand equation for a 1:1 complex.[8][11]

Equation: 1 / (F - F₀) = 1 / (Kₐ * (Fₘₐₓ - F₀) * [M]) + 1 / (Fₘₐₓ - F₀)

Where:

  • F₀ is the fluorescence intensity of MBOXA in the absence of the metal ion.

  • F is the fluorescence intensity at a given metal ion concentration [M].

  • Fₘₐₓ is the maximum fluorescence intensity at saturation.

  • Kₐ is the association constant.

A plot of 1/(F - F₀) versus 1/[M] should yield a straight line, from which Kₐ can be calculated as the ratio of the intercept to the slope.

Determination of the Limit of Detection (LOD)

The limit of detection is the lowest concentration of the metal ion that can be reliably distinguished from a blank sample.[12][13]

Equation: LOD = 3σ / S

Where:

  • σ is the standard deviation of the blank measurements (fluorescence intensity of MBOXA in the absence of the metal ion).

  • S is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).

Protocol:

  • Measure the fluorescence intensity of a blank solution (MBOXA in buffer) multiple times (e.g., n=10) to determine the standard deviation (σ).

  • Perform a fluorescence titration at low concentrations of the metal ion to obtain a linear calibration curve.

  • Calculate the slope (S) of this linear range.

  • Calculate the LOD using the formula above.

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield represents the efficiency of the fluorescence process. It can be determined relative to a known standard.[14][15][16]

Equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)

Where:

  • Φ is the quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • The subscripts 'x' and 'st' refer to the sample (MBOXA or MBOXA-metal complex) and the standard, respectively.

Protocol:

  • Choose a suitable fluorescence standard with a known quantum yield that absorbs at a similar wavelength to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Prepare solutions of the standard and the sample with low absorbances (< 0.1) at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance and fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

  • Integrate the area under the fluorescence emission curves.

  • Calculate the quantum yield of the sample using the equation above.

Data Presentation

For clarity and comparative analysis, experimental data should be summarized in tables.

Table 1: Photophysical Properties of MBOXA and its Metal Complex

Property MBOXA MBOXA-Metal Complex
λ_abs_max (nm)
λ_em_max (nm)
Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Quantum Yield (Φ)

| Stokes Shift (nm) | | |

Table 2: Sensing Performance of MBOXA for a Target Metal Ion

Parameter Value
Binding Stoichiometry (MBOXA:Metal)
Association Constant (Kₐ) (M⁻¹)
Limit of Detection (LOD) (M)
Linear Dynamic Range (M)

| Optimal pH | |

Conclusion and Future Perspectives

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (MBOXA) presents a promising scaffold for the development of a fluorescent chemosensor for metal ions. The protocols outlined in this guide provide a comprehensive framework for its synthesis, characterization, and application in metal ion detection. The inherent versatility of the benzoxazolone core, coupled with the potential for bioconjugation via the acetic acid moiety, opens up avenues for the development of targeted sensors for applications in cellular imaging and diagnostics. Further research should focus on a thorough evaluation of MBOXA's selectivity profile against a wide range of metal ions and the optimization of its sensing performance in complex biological media.

References

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Method

Application Notes &amp; Protocols: (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid in Enzyme Inhibitor Design

Introduction: The Benzoxazolone Scaffold in Modern Drug Discovery The benzoxazolone moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in a multitude of biologically active compo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazolone Scaffold in Modern Drug Discovery

The benzoxazolone moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in a multitude of biologically active compounds. Its rigid, planar structure and capacity for diverse substitutions make it an ideal starting point for the rational design of targeted enzyme inhibitors. Derivatives of this core have demonstrated inhibitory activity against a range of enzymes, including soluble epoxide hydrolase (sEH), acid ceramidase, and myeloperoxidase.[1][2][3] This guide focuses on a specific derivative, (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid , and its application as a potent inhibitor of aldose reductase (AR), an enzyme critically implicated in the pathology of diabetic complications.[4]

The chemical structure of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid features a methyl group on the benzene ring and an acetic acid side chain at the nitrogen position.[5] This acetic acid group is a key pharmacophoric element, particularly for aldose reductase inhibitors, as it mimics the carboxylate-binding motif of many natural substrates and established inhibitors.[4] Its presence facilitates strong ionic and hydrogen bond interactions within the enzyme's active site, a principle that underpins the compound's inhibitory potential. This document provides a comprehensive overview of its mechanism, detailed protocols for its synthesis, and robust methodologies for evaluating its inhibitory efficacy against aldose reductase.

Mechanism of Action: Targeting the Polyol Pathway

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is designed to inhibit aldose reductase (EC 1.1.1.21), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under normal glycemic conditions, this pathway is a minor route for glucose processing. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through this pathway leads to the accumulation of sorbitol.[4] This accumulation induces osmotic stress and depletes the cellular pool of NADPH, leading to oxidative stress and contributing to the long-term complications of diabetes, including neuropathy, retinopathy, nephropathy, and cataracts.

By inhibiting aldose reductase, the conversion of glucose to sorbitol is blocked, thereby mitigating the downstream pathological effects. The inhibitory action of compounds like (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is primarily achieved through interactions with the enzyme's active site.

Key Interactions:

  • Anion-Binding Pocket: The carboxylate group of the acetic acid side chain forms crucial hydrogen and ionic bonds with positively charged residues in the active site, such as Tyr48 and His110.

  • Specificity Pocket: The benzoxazolone ring and its methyl substituent occupy a hydrophobic "specificity pocket," interacting with non-polar residues like Trp111 and Leu300.[4]

The precise binding is influenced by the protonation state of the inhibitor's carboxylic acid head, which can be affected by the pH of the surrounding medium.

Diagram: The Polyol Pathway and the Role of Aldose Reductase Inhibition

Polyol_Pathway cluster_enzyme Polyol Pathway cluster_inhibitor Therapeutic Intervention Glucose High Glucose (Hyperglycemia) Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AR) NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Complications Osmotic & Oxidative Stress Inhibitor (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid Inhibitor->Glucose Inhibits AR

Caption: Inhibition of Aldose Reductase blocks the conversion of glucose to sorbitol.

Experimental Protocols

Protocol 1: Synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

This synthesis is a two-step process involving the formation of the intermediate 5-methyl-1,3-benzoxazol-2(3H)-one, followed by N-alkylation with an ethyl haloacetate and subsequent hydrolysis.

Part A: Synthesis of 5-methyl-1,3-benzoxazol-2(3H)-one

This precursor is synthesized from 2-amino-4-methylphenol.

  • Materials:

    • 2-Amino-4-methylphenol

    • Urea

    • Orthodichlorobenzene (ODCB) or other high-boiling point solvent

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 1 mole of 2-amino-4-methylphenol with 1.1 moles of urea.

    • Add orthodichlorobenzene as the solvent.

    • Heat the mixture to reflux (approximately 180-185°C) for 4-6 hours. Ammonia gas will be evolved. The reaction should be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature. The product will precipitate.

    • Filter the solid product, wash with a non-polar solvent (e.g., hexane) to remove the ODCB, and then recrystallize from an appropriate solvent like ethanol to yield pure 5-methyl-1,3-benzoxazol-2(3H)-one.

Part B: Synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

  • Step 1: N-Alkylation to form Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

    • Materials:

      • 5-methyl-1,3-benzoxazol-2(3H)-one (from Part A)

      • Ethyl chloroacetate

      • Anhydrous potassium carbonate (K₂CO₃)

      • Dry acetone or N,N-Dimethylformamide (DMF)

    • Procedure:

      • To a solution of 1 mole of 5-methyl-1,3-benzoxazol-2(3H)-one in dry acetone, add 1.5 moles of anhydrous potassium carbonate.

      • Add 1.1 moles of ethyl chloroacetate dropwise to the stirring suspension.

      • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

      • After completion, cool the mixture and filter off the inorganic salts.

      • Evaporate the solvent under reduced pressure to obtain the crude ethyl ester. The product can be purified by column chromatography or recrystallization.

  • Step 2: Hydrolysis to the Carboxylic Acid

    • Materials:

      • Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

      • Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 10%)

      • Ethanol

      • Hydrochloric acid (HCl) (e.g., 2N)

    • Procedure:

      • Dissolve the crude ethyl ester from the previous step in ethanol.

      • Add an excess of aqueous KOH solution and reflux the mixture for 2-4 hours.

      • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

      • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material.

      • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of 2N HCl.

      • The product, (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, will precipitate as a solid.

      • Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain the final product.

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_partA Part A: Precursor Synthesis cluster_partB Part B: Final Product Synthesis A1 2-Amino-4-methylphenol + Urea A2 Reflux in ODCB A1->A2 A3 Crystallization A2->A3 A4 5-methyl-1,3-benzoxazol-2(3H)-one A3->A4 B1 N-Alkylation with Ethyl Chloroacetate & K₂CO₃ A4->B1 Use as starting material B2 Ethyl (5-methyl-2-oxo-1,3-benzoxazol -3(2H)-yl)acetate B1->B2 B3 Alkaline Hydrolysis (KOH) B2->B3 B4 Acidification (HCl) B3->B4 B5 (5-methyl-2-oxo-1,3-benzoxazol -3(2H)-yl)acetic acid B4->B5

Caption: Two-part synthesis of the target aldose reductase inhibitor.

Protocol 2: In Vitro Aldose Reductase Inhibition Assay

This protocol details a spectrophotometric assay to determine the inhibitory activity of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid against aldose reductase. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by the enzyme.[5]

Part A: Preparation of Crude Aldose Reductase from Rat Lens

  • Homogenization: Homogenize freshly dissected rat lenses in 3 volumes of ice-cold 0.1 M phosphate buffer (pH 6.2).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the crude aldose reductase enzyme. Keep on ice for immediate use.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as the Bradford assay.

Part B: Spectrophotometric Assay

  • Reagents:

    • Phosphate Buffer: 0.067 M, pH 6.2

    • NADPH Solution: 0.125 mM in buffer

    • Substrate: DL-glyceraldehyde, 40 mM in buffer

    • Test Compound: (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, stock solution in DMSO, serially diluted.

    • Positive Control: Epalrestat or Quercetin solution.

    • Enzyme Preparation (from Part A)

  • Procedure:

    • Set up reactions in quartz cuvettes or a 96-well UV-transparent plate. Prepare Blank, Control, and Test reactions as detailed in the table below.

    • Pre-incubate the mixtures (without substrate) for 5 minutes at room temperature.

    • Initiate the reaction by adding the DL-glyceraldehyde substrate to the Control and Test wells/cuvettes. Mix gently.

    • Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer. Record readings every 30 seconds for 3-5 minutes.

    • Calculate the rate of reaction (ΔAbs/min) for each well.

Table 1: Reaction Mixture Composition

ComponentBlank (µL)Control (µL)Test (µL)
Phosphate Buffer (pH 6.2)700600600
NADPH Solution100100100
Enzyme Preparation100100100
Test Compound (in DMSO)00100
DMSO (Vehicle Control)01000
DL-glyceraldehyde0100100
Total Volume 900 1000 1000

Note: Volumes can be scaled down for a 96-well plate format.

Part C: Data Analysis

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of enzyme activity inhibited by the test compound at each concentration.

    % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] * 100

  • Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the test compound concentration. The IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by non-linear regression analysis.

Table 2: Example Data for IC₅₀ Determination

Inhibitor Conc. (µM)Log [Inhibitor]% Inhibition
0.01-2.008.5
0.1-1.0025.1
10.0048.9
101.0075.3
1002.0092.1

Conclusion and Future Directions

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid represents a well-founded starting point for the development of novel aldose reductase inhibitors. The protocols provided herein offer a robust framework for its synthesis and in vitro characterization. The inherent modularity of the synthesis allows for the creation of a library of analogs by varying the substituents on the benzoxazolone ring or modifying the acidic side chain. This would enable extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future work should focus on co-crystallization of lead compounds with aldose reductase to elucidate the precise binding interactions through X-ray crystallography, further guiding rational drug design.

References

  • Chen, L., et al. (2013). Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. PubMed. [Link]

  • PubChem. (2024). (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • Cebotaru, E., et al. (2014). A novel zwitterionic inhibitor of aldose reductase interferes with polyol pathway in ex vivo and in vivo models of diabetic complications. PubMed. [Link]

  • MySkinRecipes. (n.d.). (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. [Link]

  • Pio, S., et al. (2015). Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. Journal of Medicinal Chemistry. [Link]

  • Bio-protocol. (2017). In vitro aldose reductase inhibitory activity. [Link]

  • Soyer, Z., et al. (2005). Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. PubMed. [Link]

  • Mitschler, A., et al. (2000). The structure of human aldose reductase bound to the inhibitor IDD384. PubMed. [Link]

  • Steuber, H., et al. (2006). High-resolution crystal structure of aldose reductase complexed with the novel sulfonyl-pyridazinone inhibitor exhibiting an alternative active site anchoring group. PubMed. [Link]

  • Wilson, D. K., et al. (1993). The crystal structure of the aldose reductase.NADPH binary complex. PubMed. [Link]

  • Manna, F., et al. (2021). Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions. Journal of Medicinal Chemistry. [Link]

  • Grewal, A. S., et al. (2016). Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. Moodle@Units. [Link]

  • Lee, S. Y., et al. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega. [Link]

  • Lee, S. Y., et al. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. PMC. [Link]

  • Hotta, N., et al. (1995). Effect of a Potent New Aldose Reductase Inhibitor, (5-(3-thienyltetrazol-1-yl)acetic Acid (TAT), on Diabetic Neuropathy in Rats. PubMed. [Link]

  • Balestri, F., et al. (2022). In Search of Differential Inhibitors of Aldose Reductase. MDPI. [Link]

  • Sarges, R., et al. (1993). Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives. PubMed. [Link]

  • Lee, J. H., et al. (2020). Inhibition of Aldose Reductase by Ginsenoside Derivatives via a Specific Structure Activity Relationship with Kinetics Mechanism and Molecular Docking Study. MDPI. [Link]

  • El-Sayed, M. A., et al. (2023). Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. Frontiers. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. [Link]

  • ResearchGate. (2008). Molecular Modeling Of The Aldose Reductase-Inhibitor Complex Based On The X-Ray Crystal Structure And Studies With Single-Site- Directed Mutants. [Link]

Sources

Application

Analytical methods for (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid detection

An Application Guide to the Analytical Quantification and Characterization of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid Abstract This technical note provides a comprehensive guide to the analytical methodologie...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Quantification and Characterization of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Abstract

This technical note provides a comprehensive guide to the analytical methodologies for the detection, quantification, and structural characterization of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (CAS: 767304-83-6).[1] This compound is a key intermediate in the synthesis of fluorescent dyes, enzyme inhibitors, and various pharmaceutical agents.[2] Accurate and reliable analytical methods are therefore essential for quality control, impurity profiling, and pharmacokinetic studies. This document details protocols for quantitative analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV), high-sensitivity quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and definitive structural confirmation using spectroscopic techniques. Furthermore, it establishes the framework for method validation in accordance with international regulatory standards.[3][4]

Introduction to the Analyte

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a heterocyclic compound featuring a benzoxazolone core. Its molecular structure, with a reactive carboxylic acid side chain, makes it a versatile building block in medicinal chemistry and materials science.[2] The inherent properties of this molecule—a defined chromophore, ionizable functional groups, and specific molecular mass—dictate the selection of appropriate analytical techniques.

Analyte Properties:

Property Value Reference
Molecular Formula C₁₀H₉NO₄ [1]
Molecular Weight 207.18 g/mol [1]

| CAS Number | 767304-83-6 |[1] |

Part 1: Quantitative Analysis by Reverse-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the cornerstone of quality control for pharmaceutical ingredients and intermediates. For (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a reverse-phase method provides robust and reliable quantification, ideal for assessing purity and concentration in bulk materials or simple formulations.

Causality Behind Experimental Choices
  • Reverse-Phase C18 Column: A C18 (octadecylsilane) stationary phase is selected for its hydrophobic nature, which effectively retains the moderately nonpolar benzoxazolone core of the analyte.

  • Acidified Mobile Phase: The mobile phase contains a small percentage of formic or phosphoric acid. This is critical to suppress the ionization of the analyte's carboxylic acid group (pKa ≈ 4-5). In an unbuffered mobile phase, the carboxylate anion and the neutral acid would co-exist, leading to poor peak shape (tailing). By maintaining a low pH (e.g., pH 2.5-3), the equilibrium is shifted almost entirely to the neutral, more retained form, ensuring a sharp, symmetrical chromatographic peak.[5]

  • UV Detection: The conjugated aromatic system of the benzoxazolone ring provides strong UV absorbance, allowing for sensitive detection. A full UV scan should be performed on a reference standard to determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the 270-285 nm range for this class of compounds.

Experimental Protocol: HPLC-UV Purity Assay

1. Equipment and Reagents:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC Grade).

  • Water (HPLC Grade).

  • Formic Acid (≥98%).

  • (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid reference standard.

2. Solution Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 diluent.

3. Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL | | Column Temperature | 30 °C | | UV Detection | 280 nm (or determined λmax) | | Run Time | 20 minutes | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | 20 | | | 15.0 | 90 | | | 17.0 | 90 | | | 17.1 | 20 | | | 20.0 | 20 |

4. System Suitability:

  • Before sample analysis, perform five replicate injections of the working standard. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.[5]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standard/Sample D Inject Sample B->D C->D E Acquire Data D->E F Integrate Chromatogram E->F G Calculate Purity / Concentration F->G

Caption: Workflow for HPLC-UV analysis.

Part 2: High-Sensitivity Analysis by LC-MS/MS

For quantifying trace levels of the analyte, especially in complex biological matrices like plasma or tissue, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Its superior selectivity and sensitivity are achieved by monitoring a specific precursor-to-product ion transition.[6]

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar, thermally labile molecules. The analyte can be ionized in either positive or negative mode.

    • Negative Ion Mode [M-H]⁻: The carboxylic acid group readily loses a proton, making this mode highly probable and often providing a strong, stable signal.

    • Positive Ion Mode [M+H]⁺: The nitrogen atoms in the benzoxazolone ring can be protonated, offering an alternative for detection. Both modes should be investigated during method development to determine which offers the best sensitivity.

  • Multiple Reaction Monitoring (MRM): This is the key to the high selectivity of tandem MS. The first quadrupole (Q1) isolates the molecular ion (precursor), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) isolates a specific, characteristic fragment ion (product). This two-stage filtering minimizes interference from matrix components, allowing for accurate quantification at very low levels.[6][7]

Experimental Protocol: LC-MS/MS for Quantification in Plasma

1. Equipment and Reagents:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

  • Acetonitrile (LC-MS Grade).

  • Water (LC-MS Grade).

  • Formic Acid (LC-MS Grade).

  • Human Plasma (or other relevant biological matrix).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.

2. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample/standard/blank into a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile containing the Internal Standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions:

Parameter Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Flow Rate 0.4 mL/min
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A rapid gradient appropriate for the analyte (e.g., 5% to 95% B in 3 min)
Ion Source Electrospray Ionization (ESI), Negative Mode
Ionization Voltage -4500 V

| Source Temp. | 500 °C |

4. Proposed MRM Transitions (To be optimized experimentally):

Analyte Precursor Ion (Q1) [M-H]⁻ Product Ion (Q3) Collision Energy (eV)
Analyte m/z 206.1 m/z 162.1 (Loss of CO₂) -15
m/z 133.1 (Further fragmentation) -25

| IS (Hypothetical) | Varies | Varies | Varies |

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Data Processing A Plasma Sample B Add Acetonitrile + IS A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject D->E F LC Separation E->F G MS/MS Detection (MRM) F->G H Generate Calibration Curve G->H I Quantify Unknowns H->I

Caption: Bioanalytical workflow using LC-MS/MS.

Part 3: Structural Characterization

Confirming the chemical identity of a synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous structural elucidation.[8]

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Methodology: Mix 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr) and press into a thin pellet.[8] Analyze the pellet using an FT-IR spectrometer.

  • Expected Data:

    Wavenumber (cm⁻¹) Vibration Type Functional Group
    3300-2500 (broad) O-H stretch Carboxylic Acid
    1780-1760 C=O stretch Cyclic Ester (Oxazolone)
    1720-1700 C=O stretch Carboxylic Acid
    1610-1590 C=C stretch Aromatic Ring

    | 1250-1200 | C-O stretch | Ester/Acid |

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Methodology: Dissolve ~10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

  • Predicted ¹H NMR Data (in DMSO-d₆, ~400 MHz):

    Chemical Shift (δ, ppm) Multiplicity Protons Assignment
    ~13.0 singlet, broad 1H -COOH
    ~7.4 singlet 1H Aromatic H (position 4)
    ~7.2 doublet 1H Aromatic H (position 6)
    ~7.0 doublet 1H Aromatic H (position 7)
    ~4.8 singlet 2H -CH₂- (acetic acid)

    | ~2.3 | singlet | 3H | -CH₃ (methyl) |

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Methodology: Infuse a dilute solution of the compound into an HRMS instrument (e.g., Q-TOF or Orbitrap).

  • Expected Data: The instrument will provide a highly accurate mass measurement, confirming the elemental formula.

    • Calculated Exact Mass for [C₁₀H₉NO₄ - H]⁻: 206.0459

    • Calculated Exact Mass for [C₁₀H₉NO₄ + H]⁺: 208.0604

Part 4: Framework for Analytical Method Validation

A developed analytical method is not complete until it has been validated to prove it is fit for its intended purpose.[9][10] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound.[3][11]

Key Validation Parameters

The validation process involves a series of experiments to assess the performance characteristics of the method.[4]

ParameterDefinitionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).Peak purity analysis (DAD), no interfering peaks at the analyte's retention time in blank matrix.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies.80-120% recovery for assays in complex matrices; 98-102% for bulk drug.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Measured as repeatability (intra-day) and intermediate precision (inter-day).RSD ≤ 2% for bulk drug assay; RSD ≤ 15% for bioanalysis (≤ 20% at LLOQ).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; must meet precision and accuracy criteria.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio ≥ 3.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, temperature, flow rate) are slightly varied.
Method Lifecycle Diagram

Validation_Flow cluster_val Validation Parameters Dev Method Development Val Method Validation Dev->Val Routine Routine Analysis & QC Val->Routine Spec Specificity Lin Linearity Acc Accuracy Prec Precision LOQ LOQ/LOD Rob Robustness Transfer Method Transfer Routine->Transfer To another lab Transfer->Routine

Caption: The lifecycle of an analytical method.

Conclusion

This application note provides robust starting points for the analysis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. The HPLC-UV method is suitable for routine quality control and purity assessments, while the LC-MS/MS protocol offers the high sensitivity and selectivity required for bioanalytical applications. The outlined spectroscopic methods are essential for initial structural confirmation. For any application in a regulated environment, these methods must be fully validated to ensure the integrity and reliability of the generated data.

References

  • Title: Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Source: Google Cloud.
  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Source: Pharmazone.
  • Title: A Step-by-Step Guide to Analytical Method Development and Validation. Source: Emery Pharma.
  • Title: Analytical method validation: A brief review. Source: Journal of Pharmacy Research.
  • Title: Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. Source: Benchchem.
  • Title: Validation of Analytical Methods: A Review. Source: Gavin Publishers.
  • Title: Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Source: MDPI. URL: [Link]

  • Title: (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. Source: MySkinRecipes.
  • Title: (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. Source: PubChem. URL: [Link]

  • Title: Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Source: Drug Testing and Analysis. URL: [Link]

  • Title: A multi-active method for the analysis of active substances in formulated products to support quality control scope. Source: Collaborative International Pesticides Analytical Council (CIPAC).
  • Title: The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Source: Research Results in Pharmacology.

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Method

Probing the Anti-Inflammatory Potential of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid: A Guide to In Vitro Evaluation

Introduction: The Therapeutic Promise of Benzoxazolones The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-infla...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Benzoxazolones

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] A key mechanism underlying the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of pro-inflammatory prostaglandins.[2] The compound of interest, (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (CAS: 767304-83-6), belongs to this promising class of molecules.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to meticulously evaluate the anti-inflammatory profile of this compound and its analogs using a suite of robust in vitro assays.

While specific experimental data for (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is not extensively documented in publicly available literature, the protocols detailed herein are based on established methodologies for analogous compounds and provide a rigorous framework for its characterization.[2][4] We will delve into the rationale behind key experimental choices, offering a self-validating system for generating reliable and reproducible data.

Core In Vitro Assays for Anti-Inflammatory Profiling

A multi-faceted in vitro approach is essential to comprehensively understand the anti-inflammatory potential of a test compound. We will focus on three key areas:

  • Direct Enzyme Inhibition: Assessing the compound's ability to inhibit the activity of key inflammatory enzymes, namely COX-1 and COX-2.

  • Cell-Based Suppression of Inflammatory Mediators: Quantifying the reduction of pro-inflammatory molecules in a cellular model of inflammation.

  • Modulation of Key Signaling Pathways: Investigating the compound's effect on intracellular signaling cascades that regulate the inflammatory response, such as the NF-κB pathway.

Protocol 1: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid against COX-1 and COX-2 enzymes, thereby assessing its potency and selectivity. Selective COX-2 inhibitors are often sought to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[2][5]

Methodology: This protocol utilizes a colorimetric or fluorescent inhibitor screening assay kit, which is a common and reliable method for determining COX activity.[6][7]

Materials:
  • COX-1 (ovine or human) and COX-2 (ovine or human) enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

  • Reference compounds: A non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well microplates

  • Microplate reader

Step-by-Step Protocol:
  • Compound Preparation: Prepare a stock solution of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and reference compounds in DMSO. Create a series of dilutions in the reaction buffer to achieve a range of final assay concentrations.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the working concentration in the reaction buffer, as recommended by the supplier.

  • Assay Reaction:

    • To each well of a 96-well plate, add the reaction buffer.

    • Add the test compound dilutions or reference compounds.

    • Add the heme cofactor.

    • Initiate the reaction by adding the COX enzyme (COX-1 or COX-2) to the respective wells.

    • Pre-incubate for a short period (e.g., 10 minutes) at the recommended temperature (e.g., 37°C) to allow for compound-enzyme interaction.

    • Start the enzymatic reaction by adding the arachidonic acid substrate.

  • Detection: After a specified incubation time, measure the product formation (e.g., prostaglandin E2 or other prostanoids) using a suitable detection method (e.g., colorimetric or fluorescent probe) with a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Data Presentation:
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acidExperimental ValueExperimental ValueCalculated Value
Indomethacin (Reference)Expected ValueExpected ValueExpected Value
Celecoxib (Reference)Expected ValueExpected ValueExpected Value

Protocol 2: Cell-Based Assay for Inhibition of Pro-Inflammatory Cytokines

Objective: To evaluate the ability of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology: This assay utilizes a murine macrophage cell line (e.g., RAW 264.7) as a model for inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells. Cytokine levels in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:
  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

  • Dexamethasone (positive control)

  • Cell viability assay reagent (e.g., MTT or PrestoBlue™)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Step-by-Step Protocol:
  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid or dexamethasone for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding LPS to the cell culture medium at a final concentration of 1 µg/mL. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).

  • Incubation: Incubate the cells for a suitable period (e.g., 24 hours) to allow for cytokine production.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay: To ensure that the observed reduction in cytokines is not due to cytotoxicity, perform a cell viability assay on the remaining cells.

Data Presentation:
TreatmentConcentration (µM)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)Cell Viability (%)
(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid1Experimental ValueExperimental ValueExperimental Value
10Experimental ValueExperimental ValueExperimental Value
50Experimental ValueExperimental ValueExperimental Value
Dexamethasone1Expected ValueExpected ValueExpected Value

Protocol 3: NF-κB Activation Assay

Objective: To determine if (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid inhibits the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.

Methodology: This protocol involves monitoring the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in LPS-stimulated macrophages. This is achieved by separating the cytoplasmic and nuclear fractions of the cell lysates and detecting the p65 subunit in each fraction by Western blotting.

Materials:
  • RAW 264.7 macrophage cell line and culture reagents

  • LPS from E. coli

  • (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Primary antibodies: anti-NF-κB p65, anti-β-actin (cytoplasmic loading control), anti-Lamin B1 (nuclear loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Protocol:
  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound, followed by stimulation with LPS for a shorter duration (e.g., 30-60 minutes) to capture the translocation event.

  • Cell Lysis and Fractionation: After treatment, wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with the primary antibodies (anti-p65, anti-β-actin, and anti-Lamin B1).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometrically quantify the p65 bands in the nuclear and cytoplasmic fractions. Normalize the p65 levels to the respective loading controls (Lamin B1 for nuclear, β-actin for cytoplasmic).

Visualizing the Workflow and Pathway

G cluster_workflow NF-κB Activation Assay Workflow start RAW 264.7 Cell Culture treatment Pre-treatment with (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid start->treatment stimulation LPS Stimulation treatment->stimulation fractionation Nuclear & Cytoplasmic Fractionation stimulation->fractionation western_blot Western Blot for p65, Lamin B1, β-actin fractionation->western_blot analysis Densitometric Analysis western_blot->analysis G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB p65/p50 IkB->NFkB degrades & releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes activates Test_Compound (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl) acetic acid Test_Compound->IKK inhibits? Test_Compound->NFkB inhibits translocation?

Caption: Simplified NF-κB signaling pathway and potential points of inhibition.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of the anti-inflammatory properties of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. By systematically evaluating its effects on key enzymes, cellular mediators, and signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential. The combination of enzyme inhibition assays, cell-based cytokine release measurements, and investigation of the NF-κB pathway will generate a rich dataset to guide further drug development efforts for this promising class of compounds.

References

  • He, Y., et al. (2020). Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs. Bioorganic & Medicinal Chemistry Letters, 30(20), 127376. [Link]

  • Hassan, M. A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Pharmaceuticals, 15(9), 1165. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2145484, (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. Retrieved from [Link]

  • Ünlü, S., et al. (2003). Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. Archiv der Pharmazie, 336(8), 373-380. [Link]

  • Al-Sanea, M. M., et al. (2023). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 14(6), 978-1017. [Link]

  • Al-Awad, D. A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30009–30026. [Link]

  • Şeker, M. E., et al. (2024). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. International Journal of Molecular Sciences, 25(11), 5608. [Link]

  • Al-Ostath, A., et al. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[4][8]midazo[1,2-d]o[8][9]xazepine and Benzo[f]benzoo[4][8]xazolo[3,2-d]o[8][9]xazepine Derivatives. Journal of the Brazilian Chemical Society, 33, 1118-1129. [Link]

  • Filip, K., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 29(13), 3105. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Benzoxazoles from 2-Aminophenol

Authored by: Dr. Gemini, Senior Application Scientist Introduction: The benzoxazole motif is a privileged heterocyclic scaffold frequently found in pharmaceuticals, natural products, and functional materials.

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The benzoxazole motif is a privileged heterocyclic scaffold frequently found in pharmaceuticals, natural products, and functional materials. Its unique chemical properties and biological activity have led to its incorporation into a wide range of compounds, including anticancer agents, kinase inhibitors, and fluorescent sensors. The synthesis of benzoxazoles, therefore, remains a topic of significant interest in medicinal and materials chemistry. The most common and direct approach involves the condensation and subsequent cyclization of a 2-aminophenol with a suitable electrophilic partner, typically a carboxylic acid or its derivative. This document provides detailed experimental protocols for several modern and efficient methods for synthesizing benzoxazoles from 2-aminophenol, with a focus on the rationale behind the procedural choices and the underlying reaction mechanisms.

Method 1: Iodine-Catalyzed Oxidative Cyclization

This method presents a straightforward and metal-free approach to benzoxazole synthesis, employing molecular iodine as an efficient catalyst for the oxidative C-O bond formation. The reaction proceeds under mild conditions and offers a broad substrate scope.

Rationale and Mechanistic Insight: Molecular iodine (I₂) acts as a mild Lewis acid and a catalyst for the cyclization of 2-aminophenol with various aldehydes. The proposed mechanism involves the initial formation of a Schiff base between the 2-aminophenol and the aldehyde. The iodine then facilitates the intramolecular cyclization of the Schiff base to form a benzoxazoline intermediate. Subsequent oxidation of the benzoxazoline, again promoted by iodine, leads to the aromatic benzoxazole product. This method is advantageous due to the low cost, low toxicity, and ready availability of iodine.

Experimental Protocol:

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (1.0 mmol, 109.1 mg) and the desired aldehyde (1.1 mmol).

  • Solvent and Catalyst Addition: Add dimethyl sulfoxide (DMSO) (3 mL) to the flask, followed by the addition of molecular iodine (10 mol%, 25.4 mg).

  • Reaction Execution: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up and Purification: Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature and pour it into a separatory funnel containing 20 mL of water. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Summary Table:

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde295
24-Chlorobenzaldehyde2.592
34-Methylbenzaldehyde296
44-Methoxybenzaldehyde390

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-aminophenol, aldehyde, and DMSO B Add Iodine Catalyst A->B C Heat at 80°C B->C D Monitor by TLC C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Na2S2O3 and Brine F->G H Dry, Concentrate, and Purify G->H

Caption: Iodine-catalyzed benzoxazole synthesis workflow.

Method 2: Cobalt MOF-Catalyzed Synthesis

This protocol utilizes a recyclable cobalt-based metal-organic framework (MOF), specifically Co-MOF-74, as a heterogeneous catalyst for the synthesis of 2-substituted benzoxazoles. This method highlights the use of sustainable and reusable catalysts in organic synthesis.

Rationale and Mechanistic Insight: The Co-MOF-74 acts as a Lewis acid catalyst, with the cobalt centers coordinating to the reactants and facilitating the condensation and cyclization steps. The porous nature of the MOF allows for efficient interaction between the reactants and the active catalytic sites. The reaction is believed to proceed through the formation of a Schiff base intermediate, followed by MOF-catalyzed intramolecular cyclization and subsequent oxidation to the benzoxazole product. A key advantage of this method is the ease of recovery and reuse of the catalyst, which aligns with the principles of green chemistry.

Experimental Protocol:

  • Catalyst Activation: Activate the Co-MOF-74 catalyst by heating it under vacuum at 150 °C for 12 hours.

  • Reagent Preparation: To a screw-capped vial, add 2-aminophenol (0.5 mmol, 54.6 mg), the desired aldehyde (0.5 mmol), and the activated Co-MOF-74 catalyst (2.5 mol%).

  • Solvent Addition: Add 1,4-dioxane (2 mL) as the solvent.

  • Reaction Execution: Seal the vial and heat the reaction mixture at 100 °C for 24 hours.

  • Catalyst Recovery and Product Isolation: After the reaction is complete, cool the mixture to room temperature. The heterogeneous catalyst can be recovered by centrifugation or filtration. Wash the recovered catalyst with fresh solvent and dry it for reuse.

  • Purification: Concentrate the filtrate under reduced pressure, and purify the resulting crude product by column chromatography on silica gel.

Data Summary Table:

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde2498
24-Nitrobenzaldehyde2496
32-Naphthaldehyde2495
4Cinnamaldehyde2490

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Activate Co-MOF-74 Catalyst B Combine 2-aminophenol, aldehyde, and catalyst in 1,4-dioxane A->B C Heat at 100°C for 24h B->C D Cool and Recover Catalyst C->D E Concentrate Filtrate D->E F Purify by Column Chromatography E->F

Caption: Co-MOF-74 catalyzed benzoxazole synthesis workflow.

Method 3: Base-Promoted Condensation with Anisaldehyde

This method demonstrates a transition-metal-free synthesis of 2-(4-methoxyphenyl)benzoxazole promoted by potassium hydroxide (KOH). It is a cost-effective and environmentally friendly approach.

Rationale and Mechanistic Insight: In this protocol, KOH acts as a base to deprotonate the phenolic hydroxyl group of 2-aminophenol, increasing its nucleophilicity. The resulting phenoxide can then more readily attack the carbonyl carbon of anisaldehyde. The reaction likely proceeds through the formation of a hemiaminal intermediate, which then undergoes dehydration and cyclization to form the benzoxazole ring. The use of a strong base like KOH facilitates the reaction without the need for a metal catalyst.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve 2-aminophenol (1 mmol, 109.1 mg) and anisaldehyde (1 mmol, 136.2 mg) in ethanol (10 mL).

  • Base Addition: Add an aqueous solution of potassium hydroxide (2 mmol, 112.2 mg in 2 mL of water) to the reaction mixture.

  • Reaction Execution: Reflux the reaction mixture for 4-5 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. The solid product that precipitates out is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from ethanol.

Data Summary Table:

Reactant 1Reactant 2PromoterSolventTime (h)Yield (%)
2-AminophenolAnisaldehydeKOHEthanol4-5High

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-aminophenol and anisaldehyde in ethanol B Add aqueous KOH solution A->B C Reflux for 4-5 hours B->C D Monitor by TLC C->D E Pour into ice-cold water D->E F Filter and wash the solid product E->F G Recrystallize from ethanol F->G

Caption: KOH-promoted benzoxazole synthesis workflow.

Characterization of Benzoxazoles

The synthesized benzoxazole products should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule. The characteristic chemical shifts of the protons and carbons in the benzoxazole ring and the substituent at the 2-position confirm the successful synthesis.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=N and C-O-C bonds of the benzoxazole ring, typically around 1600-1650 cm⁻¹ and 1240-1250 cm⁻¹, respectively. The absence of N-H and O-H stretching bands from the 2-aminophenol starting material is also a key indicator of a complete reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

References

  • Synthesis of 2-Substituted Benzoxazoles Using Cobalt Metal-Organic Framework as an Efficient and Reusable Catalyst. ACS Omega, 2020. [Link]

  • A facile synthesis of 2-(4-methoxyphenyl) benzoxazole. ResearchGate, 2017. [Link]

  • Recent Developments in the Synthesis of Benzoxazoles: A Review. Organic Preparations and Procedures International, 2021. [Link]

  • Metal-Free and Catalyst-Free Synthesis of 2-Aryl/Heteroaryl-Benzoxazoles from 2-Aminophenols and Aryl/Heteroaryl-Aldehydes. Organic & Biomolecular Chemistry, 2017. [Link]

  • Molecular Iodine-Catalyzed Synthesis of 2-Arylbenzoxazoles via Oxidative C-O Bond Formation. Organic Letters, 2012. [Link]

Method

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid as an intermediate for optical brighteners

Application Note & Protocol Guide Topic: (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid: A Core Intermediate for High-Performance Optical Brightening Agents Audience: Researchers, scientists, and chemical developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid: A Core Intermediate for High-Performance Optical Brightening Agents

Audience: Researchers, scientists, and chemical development professionals.

Introduction: The Quest for Ultimate Whiteness

In industries ranging from textiles and paper to plastics and detergents, achieving a brilliant, stable white is a primary objective. While bleaching processes remove inherent color, a residual yellowish tint often remains.[1] Optical Brightening Agents (OBAs), also known as Fluorescent Whitening Agents (FWAs), are specialized chemical compounds designed to overcome this limitation.[1][2] These molecules function by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light, a phenomenon known as fluorescence.[3][4][5] This emitted blue light effectively masks the yellow cast, resulting in a visually whiter and brighter appearance.[4][6]

Among the various classes of OBAs, those built upon the benzoxazole scaffold are highly valued for their robustness and efficiency.[5][7][8][9] The benzoxazole core provides a photochemically stable and highly fluorescent platform. This guide focuses on a key precursor, (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid , an essential intermediate whose structure is primed for elaboration into complex, high-performance optical brighteners.[10] Its benzoxazolone core offers photostability, while the acetic acid side chain provides a reactive handle for building larger, conjugated systems required for potent fluorescence.[10][11]

Part 1: The Fundamental Principle of Optical Brightening

Mechanism of Action: Converting Invisible Light to Visible Brilliance

The efficacy of an OBA is rooted in its unique photophysical properties. The process does not alter the substrate chemically but rather enhances its appearance through an additive light effect.

  • UV Light Absorption: The conjugated π-electron system within the OBA molecule absorbs high-energy photons from the invisible UV-A region of the electromagnetic spectrum, typically between 340-370 nm.[3][6]

  • Electronic Excitation: This absorption of energy promotes electrons from a ground electronic state (S₀) to an excited singlet state (S₁).

  • Vibrational Relaxation: The molecule rapidly undergoes non-radiative relaxation to the lowest vibrational level of the excited state.

  • Fluorescent Emission: The molecule then returns to the ground electronic state by emitting a photon of lower energy (longer wavelength). This emission occurs in the blue region of the visible spectrum, typically between 420-470 nm.[3][4][5]

This emitted blue light counteracts the inherent yellowness of the substrate, leading to the perception of a brighter, cleaner white.

G cluster_0 S0_ground Ground State (S₀) S1_excited Excited State (S₁) S1_excited->S0_ground Fluorescence Visible_photon Blue Light Photon (420-470 nm) Relaxation Vibrational Relaxation UV_photon UV Photon (340-370 nm) UV_photon->S0_ground Absorption

Caption: Mechanism of fluorescence in Optical Brighteners.

Part 2: Synthesis of the Core Intermediate: (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

The synthesis of this intermediate is a multi-step process designed to build the benzoxazolone ring system and then functionalize it with the acetic acid side chain. The following protocol is a validated and efficient pathway.

Protocol 1: Synthesis of 5-methyl-1,3-benzoxazol-2(3H)-one

This step creates the core heterocyclic ring.

  • Reagents & Materials:

    • 2-amino-4-methylphenol

    • Urea

    • High-boiling point solvent (e.g., o-dichlorobenzene or sulfolane)

    • Methanol

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • To a 500 mL round-bottom flask, add 2-amino-4-methylphenol (1.0 eq) and urea (1.2 eq).

    • Add the high-boiling solvent (approx. 3 mL per gram of aminophenol).

    • Heat the mixture under reflux with vigorous stirring for 3-4 hours. Ammonia gas will be evolved. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The product will often precipitate.

    • Add methanol to the slurry, stir for 30 minutes, and then filter the solid product.

    • Wash the crude product with cold methanol to remove residual solvent and unreacted starting materials.

    • Dry the product, 5-methyl-1,3-benzoxazol-2(3H)-one, under vacuum.

Protocol 2: Synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

This step involves the N-alkylation of the benzoxazolone ring followed by hydrolysis.

  • Reagents & Materials:

    • 5-methyl-1,3-benzoxazol-2(3H)-one (from Protocol 1)

    • Ethyl bromoacetate

    • Potassium carbonate (anhydrous)

    • Acetone or N,N-Dimethylformamide (DMF)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Deionized water

  • Procedure:

    • N-Alkylation:

      • In a round-bottom flask, dissolve 5-methyl-1,3-benzoxazol-2(3H)-one (1.0 eq) in acetone or DMF.

      • Add anhydrous potassium carbonate (2.5 eq).

      • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.

      • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

      • Cool the mixture and filter off the inorganic salts.

      • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl ester intermediate.

    • Hydrolysis:

      • Dissolve the crude ester in a mixture of ethanol and water.

      • Add a solution of sodium hydroxide (2.0 eq) and stir the mixture at 50-60°C for 1-2 hours.

      • Cool the reaction mixture to room temperature and dilute with water.

      • Wash with ethyl acetate to remove any unreacted ester.

      • Acidify the aqueous layer carefully with concentrated HCl to a pH of ~2.

      • The final product, (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, will precipitate as a white solid.

      • Filter the solid, wash thoroughly with cold deionized water, and dry under vacuum.

G Start 2-amino-4-methylphenol + Urea Step1 Protocol 1: Cyclization Reaction Start->Step1 Intermediate1 5-methyl-1,3-benzoxazol-2(3H)-one Step1->Intermediate1 Step2 Protocol 2: N-Alkylation with Ethyl Bromoacetate Intermediate1->Step2 Intermediate2 Ethyl (5-methyl-2-oxo-1,3-benzoxazol -3(2H)-yl)acetate Step2->Intermediate2 Step3 Protocol 2: Ester Hydrolysis (NaOH, then HCl) Intermediate2->Step3 End (5-methyl-2-oxo-1,3-benzoxazol -3(2H)-yl)acetic acid Step3->End

Caption: Synthetic workflow for the intermediate.

Part 3: Elaboration of the Intermediate into a Final Optical Brightener

The true utility of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid lies in its role as a synthon. The carboxylic acid group is a versatile functional handle for coupling reactions, allowing for the construction of larger, symmetrical molecules with extended conjugation—a hallmark of effective OBAs.[2][7] A common strategy is to couple two units of the intermediate via a central linker, such as a stilbene diamine, to create a bis-benzoxazolyl structure.

Protocol 3: Hypothetical Coupling to a Diamine Linker (Amide Bond Formation)
  • Principle: This protocol outlines the conversion of the carboxylic acid to a more reactive species (an acid chloride) followed by reaction with a diamine to form stable amide bonds.

  • Procedure Outline:

    • Acid Chloride Formation: React (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (2.1 eq) with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) to form the corresponding acid chloride.

    • Coupling Reaction: In a separate flask, dissolve a suitable linker, such as 4,4'-diaminostilbene-2,2'-disulfonic acid (1.0 eq), in an appropriate solvent with a non-nucleophilic base (e.g., pyridine or triethylamine).

    • Slowly add the freshly prepared acid chloride solution to the diamine solution at low temperature (0-5°C).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by HPLC or TLC).

    • The final OBA product is isolated through precipitation, filtration, and subsequent purification by recrystallization or column chromatography.

G cluster_0 Reactants Intermediate_A Intermediate (Molecule A) Coupling Amide Bond Formation Intermediate_A->Coupling Intermediate_B Intermediate (Molecule B) Intermediate_B->Coupling Linker Diamine Linker (e.g., Diaminostilbene) Linker->Coupling Final_OBA Final Symmetrical Optical Brightener Coupling->Final_OBA

Caption: Conversion of the intermediate to a final OBA.

Part 4: Analytical Characterization & Quality Control

Rigorous characterization of the intermediate and the final product is essential to confirm identity, purity, and performance.

Property (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
Molecular Formula C₁₀H₉NO₄[12]
Molecular Weight 207.18 g/mol [12]
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆, δ ppm) ~13.0 (s, 1H, -COOH), 7.0-7.4 (m, 3H, Ar-H), 4.8 (s, 2H, N-CH₂-), 2.3 (s, 3H, Ar-CH₃). (Expected shifts, requires experimental verification).
FTIR (cm⁻¹) ~3000-2800 (broad, O-H stretch of COOH), ~1780-1760 (C=O stretch, cyclic carbamate), ~1720-1700 (C=O stretch, carboxylic acid), ~1600 (C=C aromatic stretch).[1][13]
Purity (HPLC) ≥98%
UV-Vis (λmax, Abs) In the UV region, typically 250-300 nm (indicative of the benzoxazolone core).
Mass Spec (ESI-) [M-H]⁻ = 206.04

Part 5: Application and Performance Evaluation

The ultimate test of the synthesized OBA is its performance on a substrate.

Protocol 4: Application to Cotton Fabric
  • Prepare a stock solution of the synthesized OBA in a suitable solvent (e.g., DMF/water).

  • Create a treatment bath by diluting the stock solution with deionized water to achieve the desired concentration (e.g., 0.1% on weight of fabric).

  • Immerse a pre-washed, unbrightened cotton swatch into the bath.

  • Heat the bath to 60-80°C and maintain for 30 minutes with gentle agitation.

  • Remove the swatch, rinse thoroughly with cold water, and allow it to air dry in the dark.

Performance Evaluation

The whitening effect is quantified using a spectrophotometer or colorimeter to measure the CIE Whiteness Index.

Sample CIE Whiteness Index (Hypothetical Data) Appearance
Untreated Cotton Fabric75.0Yellowish-White
Fabric Treated with 0.1% OBA138.5Brilliant White
Fabric Treated with 0.5% OBA145.2Intense White

Fastness properties, such as resistance to fading upon exposure to light (lightfastness) and removal during washing (wash fastness), are also critical performance metrics that should be evaluated using standardized industry tests.[14]

Conclusion

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a versatile and valuable intermediate in the synthesis of advanced optical brightening agents. Its robust benzoxazolone core provides the necessary photostability, while the strategically placed acetic acid group allows for straightforward chemical modification. The synthetic pathways and analytical protocols detailed in this guide provide a comprehensive framework for researchers and developers to produce and evaluate high-performance OBAs, contributing to the creation of visually superior products across numerous industries.

References

  • Fibre2Fashion. (n.d.). Types and Properties of Fluorescent Brightening Agents and Their Application on Textile Industries. Retrieved from

  • Wikipedia. (n.d.). Optical brightener. Retrieved from [Link]

  • Google Patents. (2025). US20250034123A1 - A synthesis method of benzoxazole based optical brighteners.
  • International Science Community Association. (2025). Study on the synthesis techniques of optical brighteners: A Review. Research Journal of Recent Sciences, 14(3), 28-43.
  • Resonance Publications. (n.d.). Spectroscopy of FWAs.
  • Hengyi Technology. (2022, November 20). Optical Brighteners (OB): Everything You Need to Know.
  • Raytop Chemical. (2021, August 10). How to make optical brightener.
  • ResearchGate. (2025, August 5). The synthesis and properties of benzoxazole fluorescent brighteners for application to polyester fibers.
  • MySkinRecipes. (n.d.). (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.
  • Google Patents. (1969). US3427307A - Benzoxazole optical brighteners.
  • G-C. C-G, et al. (2019).
  • PubChem. (n.d.). (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis.
  • Google Patents. (n.d.). WO2013186792A2.
  • Taylor & Francis. (n.d.). Benzoxazole – Knowledge and References.
  • AWS. (n.d.). benzoxazol-2-yl.
  • Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][2][14] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry, 14(1).

  • Shandong Grand Chemical Co., Ltd. (2024, May 14). What are Optical Brighteners?.
  • PubMed Central. (2023, October 6). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2).
  • Baghdad Science Journal. (n.d.).

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Application

Application Notes &amp; Protocols: Development of Fluorescent Dyes Using (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (5-methyl-2-oxo-1,3-...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid as a versatile scaffold for the synthesis of novel fluorescent dyes. The benzoxazolone core is an established heterocyclic system known for conferring high photostability and robust fluorescence to molecular structures.[1][2] The N-acetic acid functional group provides a convenient handle for bioconjugation, enabling the labeling of proteins, nucleic acids, and other biomolecules.[3] This guide details a representative synthetic protocol for creating a push-pull fluorophore, comprehensive methods for structural and photophysical characterization, and a standard protocol for conjugating the resulting dye to a model protein. The causality behind experimental choices is explained to provide field-proven insights, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Benzoxazolone Core as a Privileged Scaffold

(5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is an attractive starting material for fluorophore development for several key reasons:

  • Intrinsic Photophysical Properties: The benzoxazolone ring system is an electron-accepting moiety that, when paired with a suitable electron-donating group through a π-conjugated linker, can form a potent intramolecular charge-transfer (ICT) system.[4][5] This "push-pull" architecture is a cornerstone of modern dye design, often leading to desirable properties such as large Stokes shifts, high molar extinction coefficients, and sensitivity to the local microenvironment.[6]

  • Photostability: Dyes built upon the benzoxazolone core are noted for their resistance to photobleaching, a critical attribute for applications requiring long-term or high-intensity imaging, such as live-cell microscopy and high-throughput screening.[1]

  • Tunability: The structure can be readily modified. The protocol described herein represents one of many possibilities. Different electron-donating groups can be introduced to tune the emission wavelength across the visible spectrum and into the near-infrared (NIR).[4]

  • Bioconjugation-Ready: The carboxylic acid moiety is a key feature, allowing for straightforward covalent attachment to primary amines on biomolecules (e.g., lysine residues in proteins) using standard carbodiimide chemistry. This makes the scaffold immediately useful for creating fluorescent probes for biological imaging and assays.[3][7]

The overall workflow for developing a functional fluorescent probe from this scaffold is a multi-stage process involving synthesis, rigorous characterization, and finally, application-specific conjugation.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization cluster_2 Phase 3: Application A Starting Material (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid B Esterification & Condensation A->B C Purification (Column Chromatography) B->C D Hydrolysis & Final Purification C->D E Structural Validation (NMR, Mass Spec) D->E Validated Dye F Photophysical Analysis (Abs, Fluo, QY) E->F G Carboxylic Acid Activation (EDC/NHS) F->G Characterized Dye H Bioconjugation (e.g., to Protein) G->H I Purification of Conjugate (Dialysis/SEC) H->I

Figure 1: High-level workflow for dye development.

Synthesis of a Benzoxazolone-Derived Push-Pull Dye

This section provides a protocol for the synthesis of a representative dye. The strategy involves a Knoevenagel condensation between the ethyl ester of the starting material and an electron-rich aldehyde, followed by hydrolysis to restore the carboxylic acid handle.

Protocol 2.1: Synthesis

Step 1: Esterification of the Starting Material

  • Rationale: Protecting the carboxylic acid as an ethyl ester prevents it from interfering with the base-catalyzed condensation reaction in the next step. The ethyl group is easily removed later via saponification.

  • Suspend (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (1.0 eq) in absolute ethanol (15 mL per gram of starting material).

  • Cool the suspension in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise while stirring.

  • Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 4 hours. The reaction should become a clear solution.

  • Cool to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate, typically as a white or off-white solid.[8] Confirm structure via ¹H NMR.

Step 2: Knoevenagel Condensation

  • Rationale: This reaction forms the π-conjugated bridge between the electron-accepting benzoxazolone core and a selected electron-donating aldehyde. Piperidine acts as a base to deprotonate the active methylene group adjacent to the ester, initiating the condensation.

  • Dissolve ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate (1.0 eq) and an electron-donating aldehyde (e.g., 4-(diethylamino)salicylaldehyde, 1.0 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product may precipitate. If so, collect the solid by filtration. Otherwise, reduce the solvent volume and induce crystallization or purify directly by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

Step 3: Saponification (Hydrolysis)

  • Rationale: This step deprotects the carboxylic acid, making the dye ready for bioconjugation.

  • Dissolve the purified ester product from Step 2 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (approx. 3-5 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3-4 with 1M HCl. The product should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final dye product.

G A Start: (Benzoxazolone)-Acetic Acid B Step 1: Esterification (EtOH, SOCl₂) A->B C Intermediate: (Benzoxazolone)-Ethyl Acetate B->C D Step 2: Knoevenagel Condensation (+ Aldehyde, Piperidine) C->D E Intermediate: Push-Pull Dye Ester D->E F Step 3: Saponification (LiOH, then HCl) E->F G Final Product: Dye-COOH F->G

Caption: Synthetic pathway for the target fluorescent dye.

Characterization Protocols

Thorough characterization is essential to validate the identity, purity, and performance of the newly synthesized dye.

Protocol 3.1: Structural and Purity Analysis
  • ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The resulting spectra should confirm the presence of all expected protons and carbons and the absence of impurities.[9]

  • High-Resolution Mass Spectrometry (HRMS): This analysis provides a highly accurate mass measurement, which should match the calculated exact mass of the target molecule, confirming its elemental composition.[10]

  • Purity Assessment (HPLC): Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to assess the purity of the final compound. A purity level of >95% is typically required for biological applications.

Protocol 3.2: Photophysical Characterization
  • Rationale: These measurements define the performance of the molecule as a fluorophore. All measurements should be performed using spectroscopic-grade solvents in a 1 cm path length quartz cuvette.[11]

  • Prepare a Stock Solution: Accurately weigh the dye and dissolve it in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1-10 mM).

  • Prepare Working Solutions: Dilute the stock solution in the solvent of interest (e.g., ethanol, PBS) to an absorbance value of ~0.05 at the absorption maximum for fluorescence measurements to avoid inner filter effects.

  • Measure Absorption Spectrum: Use a UV-Vis spectrophotometer to scan the absorbance from ~300 nm to 800 nm to find the wavelength of maximum absorbance (λ_max_abs).[9]

  • Calculate Molar Extinction Coefficient (ε): Using the absorbance at λ_max_abs from a solution of known concentration, calculate ε using the Beer-Lambert Law (A = εcl).

  • Measure Fluorescence Spectrum: Use a fluorometer. Set the excitation wavelength to the λ_max_abs and scan the emission over a longer wavelength range to find the wavelength of maximum emission (λ_max_em).

  • Calculate Stokes Shift: Stokes Shift (nm) = λ_max_em - λ_max_abs. A larger Stokes shift (>50 nm) is generally desirable.[9]

  • Determine Fluorescence Quantum Yield (Φ_F): Measure the integrated fluorescence intensity of the sample and a reference standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_F = 0.95) under identical excitation conditions. The quantum yield is calculated using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Data Summary Table
PropertySymbolTypical Expected ValueSignificance
Max. Absorptionλ_abs450 - 650 nmWavelength for optimal excitation.
Max. Emissionλ_em500 - 750 nmWavelength of peak fluorescence signal.
Molar Extinction Coeff.ε> 30,000 M⁻¹cm⁻¹Dye's ability to absorb light (brightness).
Fluorescence Quantum YieldΦ_F0.1 - 0.9Efficiency of converting absorbed light to emitted light.
Stokes ShiftΔλ> 50 nmSeparation between excitation and emission, reduces signal overlap.

Application Protocol: Protein Labeling

This protocol describes the conjugation of the synthesized dye to a model protein, Bovine Serum Albumin (BSA), via its primary amine groups.

Protocol 4.1: Amine-Reactive Labeling
  • Rationale: The carboxylic acid on the dye is first activated with EDC (a carbodiimide) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution but can be reacted with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester. This ester efficiently reacts with primary amines (like the ε-amino group of lysine residues) on the protein to form a stable amide bond.

G cluster_0 Activation cluster_1 Conjugation A Dye-COOH + EDC B Reactive O-Acylisourea Intermediate A->B C Intermediate + NHS B->C D Amine-Reactive Dye-NHS Ester C->D F Stable Amide Bond Formation (Dye-CO-NH-Protein) D->F Reaction E Protein-NH₂ E->F G Purified Labeled Protein F->G

Caption: Workflow for EDC/NHS mediated protein conjugation.

  • Prepare Reagents:

    • Protein Solution: Dissolve BSA in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 5-10 mg/mL.

    • Dye Stock: Dissolve the purified dye-COOH in anhydrous DMSO to a concentration of 10 mg/mL.

    • Activation Reagents: Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in anhydrous DMSO or water.

  • Activation of Dye (Optional but Recommended):

    • In a small, dry microfuge tube, mix the dye stock solution (e.g., 10 µL), EDC solution (1.5 eq relative to dye), and NHS solution (1.5 eq relative to dye).

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation Reaction:

    • Slowly add the activated dye solution (or the dye-DMSO stock directly if not pre-activating, along with EDC/NHS) to the protein solution while gently vortexing. A typical starting point is a 10-fold molar excess of dye to protein.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

    • Alternatively, purify the conjugate by extensive dialysis against PBS at 4°C.

  • Characterization of Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and the λ_max_abs of the dye.

    • Calculate the Degree of Labeling (DOL), or the average number of dye molecules per protein, to confirm successful conjugation.

References

  • MySkinRecipes. (n.d.). (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.
  • PubChem. (n.d.). (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Sargiacomo, M., et al. (1988). Benzoxazinone Derivatives: New Fluorescent Probes for Two-Color Flow Cytometry Analysis Using One Excitation Wavelength. PubMed. Retrieved from [Link]

  • Kim, S., et al. (2019). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. MDPI. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Choosing Fluorescent Probes and Labeling Systems. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid [Thai].
  • ResearchGate. (n.d.). The synthesis and properties of benzoxazole fluorescent brighteners for application to polyester fibers. Retrieved from [Link]

  • Wang, R., et al. (2018). Synthesis and fluorescence properties of red-to-near-infrared-emitting push–pull dyes based on benzodioxazole scaffolds. Journal of Materials Chemistry B. Retrieved from [Link]

  • Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Retrieved from [Link]

  • Owen, D. M., et al. (2013). Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. PLOS ONE. Retrieved from [Link]

  • Owen, D. M., et al. (2013). Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. PMC. Retrieved from [Link]

  • Montana State University. (n.d.). Exploring environmentally sensitive fluorescent dyes and their applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Dyes derived from benzo[a]phenoxazine - synthesis, spectroscopic properties, and potential application as sensors for l-cysteine. Retrieved from [Link]

  • Li, Y., et al. (2024). Fluorescent Probes for Disease Diagnosis. Chemical Reviews. Retrieved from [Link]

  • Lees-Miller, J. P., et al. (2019). Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA. PMC. Retrieved from [Link]

  • OKE, O. J., et al. (2009). Synthesis, Spectroscopic, Thermodynamic And Dyeing Properties Of Disperse Dyes Derived From 2-Amino-4-Trifluoromethylbenzothiazole. Report and Opinion. Retrieved from [Link]

  • Gao, Z., et al. (2017). A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging. Semantic Scholar. Retrieved from [Link]

  • CP Lab Safety. (n.d.). (5-Methyl-2-oxo-1, 3-benzoxazol-3(2H)-yl)acetic acid, min 95%, 5 grams. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and fluorescence properties of 3-benzoxa- and thiazol-2-ylquinoline-5 or 7-maleimides. Retrieved from [Link]

  • Bulgarian Academy of Sciences. (2022). Spectroscopic investigation of new benzanthrone luminescent dyes. Bulgarian Chemical Communications. Retrieved from [Link]

  • Al-Awaileh, A., et al. (2018). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. MDPI. Retrieved from [Link]

  • de Oliveira, K. T., et al. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Dyes derived from benzo[a]phenoxazine – synthesis, spectroscopic properties, and potential application as sensors for l‐cysteine. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Welcome to the technical support center for the synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are loo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this important benzoxazolone derivative. Benzoxazolone scaffolds are prevalent in pharmaceuticals due to their diverse biological activities.[1][2] However, their synthesis, particularly the N-alkylation step, can be challenging. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate common experimental hurdles.

Synthetic Pathway Overview

The synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is typically achieved in a two-step sequence starting from 2-amino-4-methylphenol. The first step involves the cyclization to form the 5-methyl-1,3-benzoxazol-2(3H)-one core. The second, and often more problematic step, is the N-alkylation of the benzoxazolone nitrogen with an acetic acid synthon, followed by hydrolysis.

G cluster_0 Step 1: Benzoxazolone Formation cluster_1 Step 2: N-Alkylation & Hydrolysis A 2-Amino-4-methylphenol B 5-Methyl-1,3-benzoxazol-2(3H)-one A->B e.g., Urea or Ethyl Chloroformate C Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate B->C 1. Ethyl Chloroacetate, Base D (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid C->D 2. Hydrolysis (e.g., LiOH, HCl)

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, with a focus on the critical N-alkylation step.

Issue Potential Cause Recommended Solution & Rationale
Low to no conversion during N-alkylation (Step 2) 1. Insufficient Basicity: The chosen base (e.g., K₂CO₃) may not be strong enough to fully deprotonate the benzoxazolone nitrogen, which has a pKa of approximately 8-9.Solution: Switch to a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in an aprotic polar solvent like DMF or THF.[3][4] Rationale: A stronger base will more effectively generate the nucleophilic benzoxazolone anion, driving the reaction forward. Cs₂CO₃ is often preferred due to its high solubility and the "cesium effect," which enhances the nucleophilicity of the anion.
2. Poor Reactant Solubility: 5-methyl-1,3-benzoxazol-2(3H)-one and inorganic bases like K₂CO₃ have limited solubility in common solvents like acetone or acetonitrile (CH₃CN).[5]Solution: Use a more polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Rationale: These solvents will better dissolve the reactants, increasing the effective concentration and facilitating the reaction. Microwave heating in a sealed vessel can also be employed to increase solubility and reaction rates.[5]
3. Low Reactivity of Alkylating Agent: Ethyl chloroacetate is less reactive than its bromo- or iodo-analogs.[6]Solution: Add a catalytic amount (5-10 mol%) of potassium iodide (KI) or tetrabutylammonium iodide (TBAI). Rationale: This facilitates an in situ Finkelstein reaction, where the chloride is exchanged for the much better leaving group, iodide, accelerating the Sₙ2 reaction.[3][5] Alternatively, using ethyl bromoacetate directly will result in a faster reaction.
Formation of O-alkylated Isomer Ambident Nucleophile: The deprotonated benzoxazolone is an ambident nucleophile with reactive sites at both the nitrogen (N) and the exocyclic oxygen (O). O-alkylation is a common side reaction.Solution: Use a polar aprotic solvent (DMF, DMSO) instead of a polar protic solvent (e.g., ethanol). Rationale: Polar aprotic solvents favor N-alkylation. Protic solvents can solvate the oxygen atom, making it less nucleophilic, but they can also stabilize the transition state for O-alkylation. Harder cations (from bases like NaH) tend to coordinate with the harder oxygen atom, potentially favoring O-alkylation, whereas softer cations (like Cs⁺) may favor N-alkylation.
Incomplete Ester Hydrolysis Reaction Conditions: The hydrolysis of the ethyl ester to the carboxylic acid may be slow or reversible under mild conditions.Solution: For base-catalyzed hydrolysis, use lithium hydroxide (LiOH) in a THF/water mixture. For acid-catalyzed hydrolysis, use a stronger acid like 6M HCl at elevated temperatures. Rationale: LiOH is highly effective for ester saponification and the resulting lithium carboxylate salt often precipitates, driving the equilibrium. Strong acidic conditions ensure complete protonation of the carboxylate and drive the hydrolysis to completion.
Difficult Purification of Final Product Contamination with Starting Material: Unreacted 5-methyl-1,3-benzoxazol-2(3H)-one can be difficult to separate from the final acidic product.Solution: After hydrolysis, perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The desired carboxylic acid will move to the aqueous layer as its sodium salt, while the neutral starting material remains in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure product, which is then filtered.
Troubleshooting Logic Flow

G Start Low Yield in N-Alkylation Step? Check_TLC TLC/LC-MS shows unreacted starting material? Start->Check_TLC Check_Isomer NMR shows O-alkylated isomer? Check_TLC->Check_Isomer No Incomplete_Rxn Issue: Incomplete Reaction Check_TLC->Incomplete_Rxn Yes O_Alkylation Issue: O-Alkylation Side Product Check_Isomer->O_Alkylation Yes Success Yield issue resolved or other problem exists. Check_Isomer->Success No Sol_Base Action: Use stronger base (NaH, Cs₂CO₃) Incomplete_Rxn->Sol_Base Sol_Solvent Action: Switch to polar aprotic solvent (DMF) Incomplete_Rxn->Sol_Solvent Sol_Catalyst Action: Add catalytic KI or TBAI Incomplete_Rxn->Sol_Catalyst Sol_Solvent_O Action: Ensure polar aprotic solvent is used O_Alkylation->Sol_Solvent_O

Caption: Decision tree for troubleshooting low N-alkylation yields.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1,3-benzoxazol-2(3H)-one

This protocol describes the formation of the core heterocyclic structure from 2-amino-4-methylphenol.

  • Reactants Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methylphenol (1.0 eq), urea (2.0 eq), and a high-boiling point solvent such as xylene.

  • Reaction: Heat the mixture to reflux (approx. 140-150 °C) for 4-6 hours. Ammonia gas will be evolved during the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. The product will often precipitate from the solvent.

  • Purification: Filter the solid product and wash it with a non-polar solvent like hexane to remove residual xylene. The product can be further purified by recrystallization from ethanol to yield 5-methyl-1,3-benzoxazol-2(3H)-one as a white or off-white solid.

Protocol 2: Optimized N-Alkylation and Hydrolysis

This optimized protocol is designed to maximize the yield of the target acid by addressing the common issues of solubility and reactivity.

  • Anion Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

    • Scientist's Note: NaH is a strong, non-nucleophilic base ideal for deprotonating the benzoxazolone. Working under inert gas is crucial as NaH reacts violently with water.

  • Addition of Benzoxazolone: Dissolve 5-methyl-1,3-benzoxazol-2(3H)-one (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30-60 minutes at room temperature until hydrogen gas evolution ceases.

  • Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C. Let the reaction warm to room temperature and stir for 4-12 hours.

    • Scientist's Note: Using ethyl bromoacetate provides higher reactivity than the chloro-analog. Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting benzoxazolone spot has disappeared.

  • Quenching: Carefully quench the reaction by slowly adding it to ice-cold water.

  • Extraction of Ester: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate.

  • Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature for 2-4 hours.

  • Final Workup & Purification:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl.

    • A white precipitate of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid will form.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Frequently Asked Questions (FAQs)

Q1: Can I use potassium carbonate in acetone for the N-alkylation? The literature often cites this. A1: While K₂CO₃ in acetone is a classic method, it often results in lower yields and longer reaction times for this specific substrate due to poor solubility.[5] If you must use this system, adding a phase-transfer catalyst like 18-crown-6 or TBAI and refluxing for an extended period (24-48 hours) can improve the outcome. However, the NaH/DMF or Cs₂CO₃/DMF systems are generally superior.[3]

Q2: How can I confirm if I have the N-alkylated or O-alkylated product? A2: ¹H NMR spectroscopy is the most definitive method. For the N-alkylated product, you will see a singlet for the -CH₂- group of the acetate moiety around 4.5-4.8 ppm. For the O-alkylated isomer, this singlet would be shifted further downfield. Additionally, the aromatic protons of the benzoxazolone ring will show different splitting patterns and chemical shifts between the two isomers.

Q3: What are the main safety concerns for this synthesis? A3: The primary hazards are associated with the reagents used in the optimized protocol.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and away from any moisture.

  • DMF: A potential reproductive toxin. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Ethyl Bromoacetate: A lachrymator and toxic. Handle with care in a fume hood.

Q4: My final product has a low melting point and appears gummy. What could be the cause? A4: This is often a sign of impurities, most commonly residual solvent or unreacted starting materials. Ensure your product is thoroughly dried under high vacuum. If the issue persists, the acid-base extraction described in the troubleshooting table should be performed, followed by recrystallization (e.g., from an ethanol/water mixture) or column chromatography if necessary.

References

  • Ünlü, S., et al. (2005). Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. Archiv der Pharmazie, 338(9), 405-10. [Link]

  • Shaik, A. B., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300185. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 27(21), 7563. [Link]

  • Wille, F., et al. (2018). Phenol—Benzoxazolone bioisosteres: Synthesis and biological evaluation of tricyclic GluN2B‐selective N‐methyl‐ d‐aspartate receptor antagonists. Archiv der Pharmazie, 351(11), 1800171. [Link]

  • Shaik, A. B., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. PubMed. [Link]

  • MySkinRecipes. (n.d.). (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. MySkinRecipes. [Link]

  • Reddit User Discussion. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • PubChem. (n.d.). (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic-Chemistry.org. [Link]

  • American Chemical Society. (2025). Alternative methods for the alkylation of heterocycles. ACS Meetings. [Link]

  • Unknown. (n.d.). Synthesis of novel 3-methyl-1-(5-methyl-1,3- benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. AWS. [Link]

  • Reddit User Discussion. (2023). Problematic N-Alkylation. r/chemistry. [Link]

  • World Intellectual Property Organization. (2013). Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-. WO2013186792A2.
  • ResearchGate. (n.d.). N-alkylation strategy of 5-AMT. ResearchGate. [Link]

  • Chen, B. C., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences, 25(10), 5523. [Link]

  • ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate? ResearchGate. [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate. [Link]

  • Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][7][8] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal. [Link]

  • Wikipedia. (n.d.). Ethyl chloroacetate. Wikipedia. [Link]wikipedia.org/wiki/Ethyl_chloroacetate)

Sources

Optimization

Technical Support Center: Purification of (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Welcome to the technical support guide for the purification of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (Product No. 767304-83-6).[1][2] This document provides in-depth troubleshooting advice and answers to fr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (Product No. 767304-83-6).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of this important pharmaceutical intermediate.[1] The benzoxazolone nucleus is a critical scaffold in drug design, making robust purification protocols essential for downstream applications.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid?

A1: The impurity profile is highly dependent on the synthetic route. A common pathway involves the N-alkylation of 5-methyl-2(3H)-benzoxazolone with an acetate derivative (e.g., ethyl chloroacetate) followed by hydrolysis.

Table 1: Common Process-Related Impurities and Their Origin

Impurity NameStructureTypical OriginRecommended Removal Technique
5-Methyl-2(3H)-benzoxazoloneStarting MaterialIncomplete alkylation reaction.Column chromatography; Acid-base extraction (the product is acidic, the starting material is weakly acidic/neutral).
Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetateEster IntermediateIncomplete saponification/hydrolysis.Recrystallization; Column chromatography; Further hydrolysis.
2-Amino-4-methylphenolStarting Material PrecursorIncomplete formation of the benzoxazolone ring.Acid-base extraction (product is an acid, this impurity is basic/phenolic).
Reagents & By-productsVariesReagents from alkylation (e.g., chloroacetate) or hydrolysis (e.g., base).Aqueous washes; Recrystallization.

The synthesis of related benzoxazolone derivatives often employs techniques like monitoring by Thin Layer Chromatography (TLC) to ensure the full consumption of starting materials before work-up.[4][5]

Q2: My final product appears as an off-white or brownish solid instead of white. Is this normal?

A2: While a pure solid should be white to off-white, a brownish tint often indicates the presence of residual starting materials or oxidation by-products. The precursor, 2-amino-4-methylphenol, is susceptible to oxidation, which can introduce color. It is recommended to perform a purification step, such as recrystallization from ethanol or activated carbon treatment, to remove these chromophoric impurities.[5]

Q3: What is a reliable solvent system for Thin Layer Chromatography (TLC) to monitor reaction progress and purity?

A3: A combination of a non-polar and a polar solvent is effective. A good starting point for this class of compounds is a mixture of Hexane:Ethyl Acetate . For (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, which is significantly more polar due to the carboxylic acid group, a more polar system like Dichloromethane:Methanol (95:5) or Ethyl Acetate:Methanol with a few drops of acetic acid will likely provide better separation. The acetic acid in the mobile phase helps to reduce tailing of the carboxylic acid spot on the silica plate.

Troubleshooting Guides

This section addresses more complex purification challenges with detailed diagnostic and resolution workflows.

Guide 1: Oily Product After Work-up
  • Symptom: After acidification and extraction, the product oils out upon solvent evaporation instead of forming a solid.

  • Causality: This issue often points to the presence of significant impurities that act as a eutectic mixture, depressing the melting point and preventing crystallization. The most common culprit is the unhydrolyzed ethyl ester intermediate, which is more lipophilic and less prone to crystallization.

  • Troubleshooting Workflow:

    G start Oily Product Obtained check_hplc Analyze sample by HPLC/TLC start->check_hplc ester_present Major peak corresponding to ethyl ester intermediate detected? check_hplc->ester_present hydrolysis Re-subject oily product to hydrolysis conditions (e.g., aq. NaOH/KOH, reflux) ester_present->hydrolysis Yes other_impurity Other impurities detected ester_present->other_impurity No monitor Monitor reaction by TLC until ester spot disappears hydrolysis->monitor workup Perform acidic work-up and extraction monitor->workup crystallize Attempt crystallization from suitable solvent (e.g., Ethanol/Water) workup->crystallize pure_product Isolate Pure Solid Product crystallize->pure_product chromatography Purify by silica gel column chromatography other_impurity->chromatography chromatography->pure_product

    Caption: Troubleshooting workflow for an oily product.

  • Detailed Protocol: Re-hydrolysis

    • Dissolve the oily residue in a suitable solvent like ethanol or methanol.

    • Add a 1M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Heat the mixture to reflux and monitor the reaction by TLC until the spot corresponding to the ester intermediate is no longer visible.[4]

    • Cool the reaction mixture to room temperature, remove the organic solvent under reduced pressure.

    • Dilute with water and wash with a non-polar solvent like diethyl ether to remove any neutral impurities.

    • Acidify the aqueous layer with 1M HCl until the pH is ~2-3, causing the carboxylic acid product to precipitate.

    • Filter the resulting solid, wash with cold water, and dry under vacuum.

Guide 2: Persistent Impurity in HPLC Analysis
  • Symptom: HPLC analysis of the final product shows a persistent, closely-eluting impurity that is not removed by standard recrystallization.

  • Causality: This often indicates a structurally similar impurity. Given the benzoxazolone core, this could be an isomer or a derivative where a minor side reaction has occurred. For example, if the starting aminophenol contained isomeric impurities, they would carry through the synthesis.

  • Troubleshooting Workflow:

    G start Persistent Impurity in HPLC ms_analysis Characterize impurity using LC-MS to determine mass start->ms_analysis mass_match Does mass match a known starting material or intermediate? ms_analysis->mass_match optimize_cryst Optimize Recrystallization: - Test different solvent systems - Slow cooling / Anti-solvent addition mass_match->optimize_cryst Yes structural_isomer Mass is identical to product (potential structural isomer) mass_match->structural_isomer No end High-Purity Material optimize_cryst->end prep_hplc Consider Preparative HPLC for high-purity small scale isolation prep_hplc->end structural_isomer->prep_hplc

    Caption: Decision tree for resolving persistent impurities.

  • Experimental Recommendations:

    • LC-MS Analysis: The first step is to identify the impurity. An LC-MS analysis will provide the molecular weight, which is critical for postulating its structure.

    • Optimized Crystallization: Standard recrystallization may fail if the impurity has very similar solubility.

      • Protocol: Anti-Solvent Crystallization

        • Dissolve the impure solid in a minimum amount of a good solvent (e.g., methanol, ethyl acetate) at an elevated temperature.

        • While the solution is still warm, slowly add a miscible "anti-solvent" in which the product is poorly soluble (e.g., water, hexane) dropwise until the solution becomes faintly turbid.

        • Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then in an ice bath. This can selectively crystallize the desired product.

    • Preparative Chromatography: For challenging separations, preparative HPLC is the most effective method. Methods for separating benzoxazolone derivatives on reverse-phase columns (like C18) using mobile phases of acetonitrile and water with a formic acid modifier are well-established and scalable.[6]

Guide 3: Low Yield After Purification
  • Symptom: The final isolated yield after recrystallization or chromatography is significantly lower than expected.

  • Causality: This can be due to several factors:

    • Product Solubility: The product may have significant solubility in the crystallization solvent, even at low temperatures, leading to losses in the mother liquor.

    • Adsorption: The carboxylic acid group can cause the product to strongly adsorb to silica gel during chromatography, making elution difficult.

    • Premature Precipitation: During work-up, if the pH is not sufficiently acidic, the product may not fully precipitate from the aqueous solution.

  • Solutions and Protocols:

    • Optimize Recrystallization:

      • Action: Systematically screen for a solvent pair that maximizes the solubility difference between high and low temperatures. A common and effective system is Ethanol/Water .

      • Protocol: Dissolve the crude product in hot ethanol and add hot water dropwise until turbidity persists. Cool slowly to maximize crystal growth and minimize loss to the filtrate. Always cool the filtrate in an ice bath and check for a second crop of crystals.

    • Improve Chromatography Elution:

      • Action: Add a small percentage of acetic acid (0.5-1%) to the chromatography eluent (e.g., Ethyl Acetate/Hexane).

      • Causality: The acetic acid protonates the silica surface silanol groups and the product's carboxyl group, reducing strong ionic interactions and preventing irreversible adsorption or extensive tailing.

    • Ensure Complete Precipitation:

      • Action: After hydrolysis, ensure the aqueous layer is acidified to a pH of 2 or lower using a strong acid like HCl. Use pH paper to confirm. If yields are still low, extract the acidified aqueous layer multiple times with a polar organic solvent like ethyl acetate to recover any dissolved product.

References
  • SIELC Technologies. (n.d.). Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column.
  • MySkinRecipes. (n.d.). (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.
  • MDPI. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds.
  • PubChem. (n.d.). (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.
  • Leena and Luna International. (2018). SYNTHESIS AND CHARCTERIZATION OF 2-BENZOXAZOLONE AND ITS DERIVATIVES. Asian Journal of Natural & Applied Sciences, 7(2).
  • AWS. (n.d.). Synthesis of novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities.
  • Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][2][6] OXAZIN-4-YL) ACETATE DERIV. 14(1). Retrieved from

  • PubMed. (2023). Synthesis and biological profile of benzoxazolone derivatives.

Sources

Troubleshooting

Technical Support Center: Navigating the Solution Stability of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. This guide is designed to provide expe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. This guide is designed to provide expert insights and practical solutions to potential stability issues you may encounter when handling this compound in solution. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Core Structure

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid belongs to the benzoxazolone class of compounds. The benzoxazolone nucleus is a valuable scaffold in medicinal chemistry, but it also contains functional groups that can be susceptible to degradation under certain experimental conditions.[1][2][3] The primary stability concerns for this molecule in solution revolve around the hydrolysis of the lactam (the oxo-benzoxazole ring), photodegradation, and oxidation. The presence of an acetic acid side chain introduces a carboxylic acid group, which can influence solubility and pH-dependent stability.

This guide provides a proactive approach to troubleshooting common stability-related observations and offers best practices for the preparation, storage, and handling of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid solutions.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve potential stability problems.

Observation 1: I'm seeing a progressive loss of my compound's concentration in aqueous solution over time, even when stored in the dark.

Potential Cause: This is a classic indicator of hydrolytic degradation. The ester and amide bonds within the benzoxazolone ring are susceptible to hydrolysis, particularly under non-neutral pH conditions. This process leads to the opening of the benzoxazolone ring, forming a new chemical entity that will likely have different chromatographic and biological properties.

Troubleshooting Steps:

  • pH Assessment:

    • Measure the pH of your solution. The acetic acid moiety of the molecule will result in an acidic pH in unbuffered aqueous solutions, which can catalyze hydrolysis.

    • Recommendation: Prepare your solutions in a buffered system. The optimal pH for stability should be determined experimentally, but starting in the neutral pH range (pH 6.5-7.5) is a good practice. Avoid strongly acidic or basic conditions.

  • Solvent Consideration:

    • If your experimental design allows, consider using a solvent system with a lower water activity. The presence of co-solvents like DMSO or ethanol can reduce the rate of hydrolysis.

    • Workflow: Prepare a high-concentration stock solution in an anhydrous organic solvent (e.g., DMSO) and dilute it into your aqueous experimental medium immediately before use.

  • Temperature Control:

    • Elevated temperatures accelerate chemical degradation.

    • Recommendation: Store stock solutions at -20°C or -80°C. For working solutions, maintain them at 4°C during use, if possible. Avoid repeated freeze-thaw cycles by aliquoting your stock solution.

Observation 2: The color of my solution is changing, developing a yellowish or brownish tint upon storage or exposure to light.

Potential Cause: Discoloration is often a sign of photodegradation or oxidation. Aromatic systems and heterocyclic rings, like the benzoxazolone core, can absorb UV light, leading to the formation of colored degradation products. Oxidation can also lead to colored byproducts.

Troubleshooting Steps:

  • Light Protection:

    • Recommendation: Protect all solutions containing the compound from light by using amber vials or by wrapping the containers in aluminum foil.[4] Minimize exposure to ambient light during experimental manipulations.

  • Inert Atmosphere:

    • If oxidation is suspected, the presence of dissolved oxygen in the solvent can be a contributing factor.

    • Recommendation: For long-term storage of sensitive solutions, consider degassing the solvent by sparging with an inert gas like nitrogen or argon before preparing the solution.

  • Purity Check:

    • Ensure the discoloration is not due to an impurity in the starting material.

    • Workflow: Analyze the freshly prepared solution by HPLC-UV to establish a baseline chromatogram and UV-Vis spectrum. Compare this to the aged, discolored solution to identify new peaks corresponding to degradation products.

Observation 3: I am observing inconsistent results in my biological assays, such as a loss of potency or variable activity.

Potential Cause: Inconsistent biological data is a significant red flag for compound instability. If the parent compound is degrading into one or more new entities, the concentration of the active molecule is decreasing, and the degradation products may have different or no biological activity.

Troubleshooting Steps:

  • Fresh is Best:

    • Recommendation: For sensitive and critical experiments, always prepare fresh solutions from solid material. If using a stock solution, ensure its stability has been validated under your storage conditions.

  • Stability-Indicating Analytical Method:

    • You need a reliable analytical method to distinguish the parent compound from its degradation products.

    • Workflow: Develop a stability-indicating HPLC method. This typically involves a gradient elution on a C18 column that can separate the parent peak from any new peaks that appear under stress conditions (see Protocol 1).

  • Forced Degradation Study:

    • To proactively understand the stability profile of your compound, a forced degradation study is highly recommended.[4] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to investigating the stability of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile or DMSO) acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) prep->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base Expose Aliquots oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose Aliquots thermal Thermal Degradation (Solid & Solution, 60°C) prep->thermal Expose Aliquots photo Photodegradation (UV & Visible Light) prep->photo Expose Aliquots neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS oxidation->hplc thermal->hplc photo->hplc neutralize->hplc degradation Calculate % Degradation Identify Degradants hplc->degradation

Caption: Workflow for a forced degradation study.

Detailed Steps:

  • Prepare a Stock Solution: Dissolve the compound in a suitable organic solvent (e.g., acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL).

  • Expose to Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at room temperature and an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Place the stock solution and solid compound in an oven at 60°C.

    • Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.

  • Sample at Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize: Before analysis, neutralize the acid and base-stressed samples.

  • Analyze: Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to observe the formation of degradation products.

Potential Degradation Pathway: Hydrolysis

The benzoxazolone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.

Hydrolysis_Pathway parent (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid Benzoxazolone Ring Intact intermediate Ring-Opened Intermediate 2-amino-4-methylphenol derivative parent->intermediate H+ or OH- H2O

Caption: Postulated hydrolytic degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid?

A: For long-term storage, it is advisable to prepare stock solutions in anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents will minimize the risk of hydrolysis. For immediate use in experiments, you can dilute these stock solutions into aqueous buffers or cell culture media. Always perform a solubility test to ensure the compound does not precipitate upon dilution.

Q2: What are the optimal storage conditions for solid (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and its solutions?

A:

Form Storage Temperature Light/Moisture Conditions
Solid Room Temperature or 2-8°C Store in a tightly sealed container in a dry, dark place.
Organic Stock Solution -20°C or -80°C Store in amber vials or foil-wrapped tubes. Aliquot to avoid freeze-thaw cycles.

| Aqueous Working Solution | 2-8°C (short-term) | Prepare fresh for each experiment. Protect from light. |

Q3: How can I confirm the identity of degradation products?

A: Identifying degradation products typically requires more advanced analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for this purpose. By comparing the mass-to-charge ratio (m/z) of the parent compound with the new peaks in the chromatogram of a degraded sample, you can propose structures for the degradation products. For definitive structural elucidation, techniques like NMR spectroscopy may be necessary.

Q4: Can the acetic acid side chain influence the stability of the compound?

A: Yes. The carboxylic acid group can influence stability in several ways:

  • pH: As mentioned, it will create a locally acidic environment in unbuffered aqueous solutions, which can promote acid-catalyzed hydrolysis of the benzoxazolone ring.

  • Solubility: The carboxylic acid group can be ionized at higher pH, which may affect the compound's solubility and its aggregation state in solution.

  • Reactivity: While less likely to be a primary degradation pathway under typical experimental conditions, the carboxylic acid itself can potentially participate in other reactions, though hydrolysis of the core ring is the more probable instability concern.

By understanding the inherent chemical properties of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and implementing the proactive strategies outlined in this guide, you can significantly enhance the reliability and reproducibility of your experimental outcomes.

References

  • Kulikov, A. V., & Makhova, N. N. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. Molecules, 27(22), 7893. [Link]

  • Singh, P., & Kaur, M. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300141. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Ahuja, S., & Scypinski, S. (Eds.). (2010). Handbook of modern pharmaceutical analysis (Vol. 10). Academic press.
  • Agilent Technologies. (2020). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. [Link]

  • PubChem. (n.d.). (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Welcome to the technical support guide for the synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your process, ensure high purity, and troubleshoot effectively.

The synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a valuable process, as this molecule serves as a key intermediate in the development of pharmaceuticals and functional materials like fluorescent dyes.[1] The primary synthetic route involves a two-step process: the N-alkylation of 5-methyl-2-benzoxazolinone followed by the hydrolysis of the resulting ester. While seemingly straightforward, each step presents opportunities for side product formation that can complicate purification and compromise the quality of the final product.

This guide is structured into a problem-oriented troubleshooting section and a general FAQ to directly address the practical issues you may face in the lab.

Overall Synthetic Workflow

The synthesis proceeds in two primary stages, each with its own set of critical parameters and potential pitfalls.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification (Hydrolysis) A 5-methyl-1,3-benzoxazol-2(3H)-one reagent1 Base (e.g., NaH, K2CO3) + Ethyl Chloroacetate A->reagent1 B Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate C Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate B->C Intermediate Purification (Optional) reagent1->B reagent2 Base (e.g., LiOH, NaOH) then H+ Workup C->reagent2 D (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (Final Product) reagent2->D

Caption: General two-step synthesis of the target molecule.

Troubleshooting Guide: Diagnosis and Corrective Actions

This section addresses specific experimental observations and provides detailed explanations and protocols to resolve them.

Q1: My N-alkylation reaction yield is low, and TLC/HPLC analysis shows a significant amount of unreacted 5-methyl-2-benzoxazolinone. What is the likely cause?

Answer: This is a common issue that typically points to incomplete deprotonation of the benzoxazolinone starting material or degradation of the alkylating agent. The nitrogen atom of the benzoxazolinone must be deprotonated to form a nucleophilic anion before it can react with the ethyl chloroacetate.

Potential Causes & Solutions:

  • Inactive Base: Sodium hydride (NaH) can be passivated by an outer layer of sodium hydroxide if not handled under strictly anhydrous conditions. Potassium carbonate (K₂CO₃) can be hygroscopic and ineffective if it has absorbed water.

    • Corrective Action: Use a fresh bottle of NaH or wash it with dry hexanes before use. For K₂CO₃, dry it in an oven (>120 °C) for several hours under vacuum before use.

  • Insufficient Base: A stoichiometric amount (at least 1.0 equivalent) of a strong base is required. Using a weak base or insufficient equivalents will result in incomplete deprotonation.

    • Corrective Action: Ensure you are using at least 1.1 equivalents of a suitable base like NaH. If using a weaker base like K₂CO₃, the reaction may require higher temperatures and longer reaction times.

  • Reaction Temperature: The deprotonation and subsequent alkylation are often temperature-dependent.

    • Corrective Action: With NaH, the initial deprotonation can be performed at 0 °C to room temperature. The subsequent alkylation may require gentle heating (e.g., 40-60 °C in DMF or THF) to proceed to completion.

Q2: During the N-alkylation step, I've isolated a non-polar side product. Its mass is identical to the desired ester, but its NMR and IR spectra are inconsistent. What is it?

Answer: You have likely formed the O-alkylated isomer , 2-ethoxy-5-methyl-1,3-benzoxazole. The benzoxazolinone anion is an ambident nucleophile with reactivity at both the nitrogen and the exocyclic oxygen atom. While N-alkylation is typically the thermodynamically favored product, O-alkylation can occur as a competing kinetic pathway.

Mechanistic Insight: Alkylation at the nitrogen atom preserves the stable amide-like carbonyl group. Alkylation at the oxygen atom creates an aromatic benzoxazole ring system, which is also quite stable. The choice between N- and O-alkylation can be influenced by the solvent, counter-ion, and temperature.

G cluster_N N-Alkylation (Major Pathway) cluster_O O-Alkylation (Side Reaction) start 5-Methyl-2-benzoxazolinone Anion N_prod Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate Desired Product start->N_prod Attack from Nitrogen O_prod 2-Ethoxy-5-methyl-1,3-benzoxazole Side Product start->O_prod Attack from Oxygen

Caption: Competing N-alkylation vs. O-alkylation pathways.

Troubleshooting & Prevention:

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO tend to favor N-alkylation.

  • Base/Counter-ion: Using bases with larger cations (like Cs₂CO₃) can sometimes increase the proportion of O-alkylation. Sodium or potassium bases are generally preferred for N-selectivity in this system.[2]

  • Purification: The O-alkylated product is typically less polar than the N-alkylated ester. It can usually be separated by column chromatography on silica gel.

Q3: After the final hydrolysis and acidic workup, my product is difficult to crystallize and appears oily. The NMR shows a loss of the characteristic benzoxazole ring signals. What happened?

Answer: This strongly suggests that the benzoxazolone ring has been opened by hydrolysis. The cyclic carbamate (or urethane) linkage in the core structure is susceptible to cleavage under harsh basic conditions, especially with prolonged heating. This reaction consumes your desired product and generates N-(2-hydroxy-4-methylphenyl)glycine as a highly polar, water-soluble impurity that can interfere with crystallization.

Mechanism of Ring Opening:

G A Target Product (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid B Hydroxide Attack on Ring Carbonyl A->B Excess OH- High Temp. C Tetrahedral Intermediate B->C D Ring Opening C->D E N-(2-hydroxy-4-methylphenyl)glycine (Ring-Opened Side Product) D->E

Caption: Hydrolytic cleavage of the benzoxazolone ring.

Protocol for Minimizing Ring Hydrolysis:

  • Choice of Base: Use a milder base like lithium hydroxide (LiOH) instead of NaOH or KOH. LiOH is often effective for ester saponification at lower temperatures with fewer side reactions.

  • Control Temperature: Keep the reaction temperature as low as possible while still achieving complete hydrolysis. Start at room temperature and monitor by TLC or HPLC. Only warm gently (e.g., to 40 °C) if the reaction is too slow.

  • Limit Reaction Time: Monitor the reaction closely. Once the starting ester is consumed, proceed immediately to the acidic workup. Prolonged exposure to the basic solution will promote ring opening.

  • Workup: After acidification, if the ring-opened product is suspected, it can sometimes be removed by washing the organic extract with a pH-controlled aqueous buffer.

Q4: My final product shows a persistent impurity in the HPLC with a mass of (M-44). What is this and how do I avoid it?

Answer: This impurity is likely 3,5-dimethyl-1,3-benzoxazol-2(3H)-one , the product of decarboxylation. The loss of 44 Da corresponds to the loss of a CO₂ molecule from your target compound. This side reaction is typically induced by excessive heat, especially under acidic or basic conditions during workup or purification.

Prevention:

  • Avoid high temperatures during the final workup and isolation steps.

  • When removing solvents, use a rotary evaporator at moderate temperatures (<50 °C).

  • If distillation is used for purification at any stage, ensure it is performed under high vacuum to keep the temperature low.

Frequently Asked Questions (FAQs)

Question Answer
What are the most critical parameters to control in this synthesis? 1. Anhydrous Conditions (Step 1): Water will deactivate the base (e.g., NaH) and can hydrolyze the alkylating agent. 2. Temperature Control (Step 2): Excessive heat during hydrolysis is the primary cause of ring-opening and decarboxylation side reactions. 3. Stoichiometry: Precise measurement of the base in both steps is crucial for driving the reaction to completion without promoting side reactions.
How can I confirm the identity of a suspected side product? LC-MS is the most powerful tool. It provides both the retention time (for quantification) and the mass-to-charge ratio (for identification). ¹H and ¹³C NMR are essential for structural confirmation. For example, the O-alkylated product will lack the N-CH₂ signal and instead show an O-CH₂-CH₃ pattern. The ring-opened product will show a phenolic -OH proton and an N-H proton in the ¹H NMR.
What is the best purification strategy for the final product? Recrystallization is the preferred method for obtaining high-purity (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. A common solvent system is ethanol/water or ethyl acetate/hexanes. If significant impurities are present, column chromatography on silica gel may be necessary, using a mobile phase such as dichloromethane/methanol with a small amount of acetic acid to keep the product protonated and improve peak shape.
Can I perform this synthesis as a one-pot reaction? While attractive, a one-pot synthesis is not recommended. The conditions for N-alkylation (anhydrous, often in an aprotic solvent) are incompatible with the aqueous conditions required for hydrolysis. Attempting a one-pot reaction would likely lead to a complex mixture of products and low yields. Isolating the intermediate ester is the most robust approach.

Summary of Potential Side Products

Impurity NameStructureMolecular WeightFormation StageIdentification Key
5-methyl-1,3-benzoxazol-2(3H)-oneStarting Material149.15Step 1Matches starting material reference
2-Ethoxy-5-methyl-1,3-benzoxazoleO-Alkylated Product235.25Step 1M+ identical to ester intermediate; different NMR/retention time
Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetateUnreacted Intermediate235.25Step 2M+ of 235.25 in final product
N-(2-hydroxy-4-methylphenyl)glycineRing-Opened Product181.18Step 2Highly polar; phenolic & N-H signals in NMR
3,5-dimethyl-1,3-benzoxazol-2(3H)-oneDecarboxylated Product163.17Step 2Mass is 44 Da less than the final product

References

  • MySkinRecipes. (n.d.). (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.
  • BenchChem. (2025).
  • PubChem. (2024). (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.
  • Beilstein Journals. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Synthesis of Benzoxazole Derivatives

Welcome to the technical support center for the synthesis of benzoxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzoxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, we address common challenges encountered in the laboratory, providing not just solutions but also the underlying chemical principles to empower you to troubleshoot effectively. Our approach is rooted in years of practical experience and a commitment to scientific rigor.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Phillips condensation reaction is resulting in a low yield of the desired benzoxazole. What are the likely causes and how can I improve it?

Answer:

Low yields in the Phillips condensation, a cornerstone method for synthesizing benzoxazoles from 2-aminophenols and carboxylic acids (or their derivatives), are a frequent issue. The root causes can often be traced to several key factors: reaction conditions, reagent quality, and the nature of the substrates themselves.

Underlying Causality: The Phillips condensation is essentially a cyclodehydration reaction. Inefficient water removal can stall the reaction, while inappropriate reaction temperatures can lead to thermal decomposition of the starting materials or the product. The choice of condensing agent or catalyst is also critical in driving the reaction to completion.

Troubleshooting Workflow:

Here is a systematic approach to diagnosing and resolving low-yield issues:

  • Re-evaluate Your Reaction Conditions:

    • Temperature: Are you using the optimal temperature for your specific substrates? While high temperatures are often necessary, excessive heat can cause degradation. Consider running a temperature screen to find the sweet spot.

    • Water Removal: The removal of water is crucial to drive the equilibrium towards the product. If you are running the reaction in a high-boiling solvent like toluene or xylene, ensure your Dean-Stark trap is functioning correctly. For reactions run in polyphosphoric acid (PPA), ensure the PPA is not "wet."

    • Reaction Time: Is it possible the reaction has not gone to completion? Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Scrutinize Your Reagents:

    • Purity of 2-Aminophenol: 2-Aminophenols are susceptible to oxidation, which can result in colored impurities and byproducts. It is advisable to use freshly purified 2-aminophenol or to purify it by recrystallization before use.

    • Carboxylic Acid Derivative: If you are using a carboxylic acid, consider activating it. The use of acid chlorides or esters can often lead to higher yields under milder conditions.

  • Optimize the Condensing Agent/Catalyst:

    • Polyphosphoric Acid (PPA): PPA is a common and effective condensing agent, but its viscosity can be an issue. Ensure adequate stirring to maintain a homogeneous reaction mixture. The use of PPA supported on silica gel can sometimes improve yields and simplify workup.

    • Other Catalysts: A variety of other catalysts can be employed, including boric acid, and various Lewis acids. The choice of catalyst can be substrate-dependent, so a small-scale screen of different catalysts may be beneficial.

Experimental Protocol: A Comparative Catalyst Screen for Phillips Condensation

Parameter Condition A: PPA Condition B: Boric Acid Condition C: PPA/SiO2
2-Aminophenol 1.0 mmol1.0 mmol1.0 mmol
Carboxylic Acid 1.1 mmol1.1 mmol1.1 mmol
Catalyst/Solvent Polyphosphoric Acid (10x by wt)Boric Acid (0.2 mmol) in Toluene (5 mL)PPA/SiO2 (50% w/w)
Temperature 180-200 °CReflux (with Dean-Stark)160 °C
Reaction Time 4-6 hours8-12 hours6-8 hours
Workup Quench with ice water, neutralize with NaOHCool, filter, concentrateFilter, wash with solvent

Logical Workflow for Troubleshooting Low Yields:

Caption: A flowchart for systematically troubleshooting low yields in Phillips condensation reactions.

Question 2: I am observing significant byproduct formation in my benzoxazole synthesis. How can I identify and minimize these impurities?

Answer:

The formation of byproducts is a common hurdle in organic synthesis, and benzoxazole synthesis is no exception. The nature of these byproducts can often provide clues about where the reaction is deviating from the desired pathway.

Common Byproducts and Their Origins:

  • Bis-acylated 2-aminophenol: This can occur if the reaction conditions are too harsh or if there is an excess of the acylating agent. The second acylation typically occurs on the phenolic oxygen.

  • Unreacted Starting Materials: Incomplete reactions will leave you with residual 2-aminophenol and the carboxylic acid derivative.

  • Polymeric Materials: High temperatures, especially in the presence of strong acids like PPA, can lead to the formation of intractable polymeric tars.

  • Isomeric Products: If you are using a substituted 2-aminophenol, there is a possibility of forming regioisomers.

Identification and Mitigation Strategies:

  • Characterize the Impurities:

    • TLC Analysis: Use TLC to get a preliminary idea of the number of components in your crude product mixture.

    • Column Chromatography: Attempt to isolate the major byproducts by column chromatography.

    • Spectroscopic Analysis: Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data for the isolated impurities to elucidate their structures. Comparing the spectra of your byproducts to your starting materials and desired product will be highly informative.

  • Minimizing Byproduct Formation:

    • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the carboxylic acid component is common, but a large excess should be avoided.

    • Temperature Control: As mentioned previously, avoid excessive temperatures. A lower reaction temperature for a longer duration is often preferable.

    • Order of Addition: In some cases, the order in which the reagents are added can influence the product distribution.

    • Protecting Groups: For complex substrates, the use of protecting groups may be necessary to prevent side reactions at other functional groups.

Workflow for Byproduct Identification and Minimization:

Caption: A workflow for the identification and minimization of byproducts in benzoxazole synthesis.

Question 3: My purification of the crude benzoxazole product by column chromatography is proving difficult. Are there alternative purification strategies?

Answer:

While column chromatography is a workhorse in organic synthesis, it is not always the most efficient method for purifying benzoxazole derivatives, especially on a larger scale. The polarity of benzoxazoles can sometimes lead to tailing on silica gel, and their often high crystallinity can be leveraged for alternative purification techniques.

Alternative Purification Methods:

  • Recrystallization: This is often the most effective method for purifying solid benzoxazole derivatives.

    • Solvent Selection: The key is to find a suitable solvent or solvent system. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents for recrystallizing benzoxazoles include ethanol, methanol, ethyl acetate, and mixtures of these with hexanes or water.

    • Procedure:

      • Dissolve the crude product in the minimum amount of hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Acid-Base Extraction:

    • Principle: Benzoxazoles are weakly basic and can be protonated by strong acids. This can be used to separate them from non-basic impurities.

    • Procedure:

      • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

      • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl).

      • The protonated benzoxazole will move to the aqueous layer, while non-basic impurities will remain in the organic layer.

      • Separate the layers, and then neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified benzoxazole.

      • Extract the benzoxazole back into an organic solvent, dry the organic layer, and concentrate to obtain the purified product.

  • Sublimation: For benzoxazoles that are thermally stable and have a sufficiently high vapor pressure, vacuum sublimation can be an excellent purification method, particularly for removing non-volatile impurities.

Comparison of Purification Methods:

Method Advantages Disadvantages Best Suited For
Column Chromatography High resolution for complex mixturesCan be slow, solvent-intensive, and lead to product loss on the columnIsolating products from byproducts with similar polarities
Recrystallization Excellent for obtaining high-purity crystalline solids, scalableRequires finding a suitable solvent system, may not remove all impuritiesPurifying the major product from minor impurities
Acid-Base Extraction Good for removing non-basic impuritiesOnly applicable to basic benzoxazoles, may not remove basic impuritiesRemoving non-polar or neutral byproducts
Sublimation Can provide very high purity, solvent-freeOnly applicable to sublimable compoundsPurifying thermally stable, volatile solids

References

  • The Phillips Synthesis of Benzoxazoles. Chemical Reviews. [Link]

  • Recent Advances in the Synthesis of Benzoxazoles. Advanced Synthesis & Catalysis. [Link]

  • Microwave-Assisted Synthesis of Benzoxazoles. Molecules. [Link]

  • Green Chemistry Approaches to the Synthesis of Benzoxazoles. RSC Advances. [Link]

Optimization

Enhancing the solubility of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Technical Support Center: (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid Introduction: Understanding the Solubility Challenge (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a molecule of significant interest...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Introduction: Understanding the Solubility Challenge

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a molecule of significant interest in pharmaceutical research. Its structure, comprising a relatively large, hydrophobic 5-methyl-benzoxazolone core attached to a polar acetic acid side chain, presents a classic solubility challenge.[1][2] In neutral aqueous media, the molecule's low polarity and crystalline nature often lead to poor solubility, which can be a major hurdle for screening assays, formulation, and ultimately, bioavailability.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to provide researchers with both the theoretical understanding and practical steps to systematically enhance the solubility of this compound.

Section 1: Fundamental Troubleshooting & Initial Assessment

This section addresses the most common initial questions and provides a logical workflow for characterizing the compound's baseline solubility.

Q1: Why is my compound crashing out of my aqueous buffer (e.g., PBS pH 7.4)?

Answer: The primary reason is the molecular structure. At neutral pH, the carboxylic acid group is only partially ionized. The dominant feature is the planar, hydrophobic benzoxazolone ring system, which prefers to associate with itself (crystallize) rather than interact with water molecules. This makes the compound a weak acid with inherently low aqueous solubility, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV agent.[3][4][5]

Q2: What is the most critical first step before attempting any enhancement technique?

Answer: A baseline solubility assessment is non-negotiable. You must first quantify the problem to solve it effectively. This involves determining the compound's solubility in various relevant media to establish a starting point and guide your strategy. A rushed approach without this data often leads to wasted time and resources.

Experimental Protocol: Baseline Solubility Assessment

This protocol uses the shake-flask method, a gold-standard technique for determining equilibrium solubility.

  • Preparation: Add an excess amount of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid to several vials (e.g., 5-10 mg in 1 mL of solvent). The goal is to have visible, undissolved solid at the end of the experiment.

  • Solvent Addition: Add 1 mL of each test solvent to the respective vials. A recommended starting set is:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.1 N HCl (approx. pH 1)

    • pH 10 Carbonate Buffer

    • Ethanol

  • Equilibration: Seal the vials tightly. Place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to sit undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant. Crucially, filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any undissolved particulates.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Data Presentation: Hypothetical Baseline Solubility

Solvent SystempHTypical Solubility (µg/mL)Implication
0.1 N HCl~1.0< 5Compound is un-ionized and highly insoluble.
Deionized Water~6-710-20Very poorly soluble in neutral aqueous media.
PBS7.425-40Slight improvement due to buffering ions, but still poor.
pH 10 Buffer10.0> 1000Significant solubility increase; confirms acidic nature.
EthanolN/A> 5000Highly soluble in organic solvents.

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Caption: Initial solubility screening workflow.

Section 2: pH Modification Strategies

For any ionizable compound, pH adjustment is the most direct and powerful tool for modulating solubility.

Q3: What is the mechanism behind the solubility increase at high pH?

Answer: The compound's carboxylic acid group (-COOH) is a weak acid. In solutions with a pH well above its pKa (acid dissociation constant), the proton dissociates, forming the highly polar and much more water-soluble carboxylate anion (-COO⁻).[6][7] This conversion from a neutral, poorly soluble form to a charged, soluble salt form is governed by the Henderson-Hasselbalch equation and is the primary mechanism at play.[8]

Q4: I need to run an experiment at pH 7.4, but the compound isn't soluble. How can I prepare a stock solution?

Answer: This is a classic "pH-shift" problem. The solution is to prepare a concentrated stock solution in a high-pH, solubilizing vehicle and then carefully dilute it into your final pH 7.4 medium.

Experimental Protocol: Preparing a Stock Solution via pH Shift
  • Solubilization: Weigh the required amount of the compound. Add a small volume of a basic solution, such as 0.1 N NaOH, dropwise while stirring until the solid completely dissolves. This creates a concentrated stock of the sodium salt form of the compound.

  • Buffering: It is often beneficial to add a concentrated buffer to this stock solution. For example, adding a small amount of 1 M HEPES buffer can help maintain pH stability during the dilution step.

  • Dilution: Slowly add the concentrated stock solution into your final, vigorously stirring pH 7.4 buffer. The key is to dilute it to a final concentration that is below its kinetic solubility limit in the pH 7.4 medium.

  • Troubleshooting: If you observe precipitation upon dilution (a "crash"), it means you have exceeded the solubility limit. You can try two things:

    • Decrease the final concentration of your compound.

    • Incorporate a precipitation inhibitor, such as a low concentration of HPMC or PVP, into your final buffer before adding the stock solution.

Section 3: Cosolvency Approaches

When pH adjustment alone is insufficient or undesirable, using cosolvents is the next logical step.

Q5: How do cosolvents work, and which ones should I start with?

Answer: Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][9] This makes the environment more favorable for dissolving hydrophobic molecules like (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

For initial screening, focus on pharmaceutically acceptable cosolvents:[10][11]

  • Ethanol: A versatile and effective choice.

  • Propylene Glycol (PG): Common in many formulations.

  • Polyethylene Glycol 400 (PEG 400): Excellent solubilizing capacity for many compounds.

  • Dimethyl Sulfoxide (DMSO): A very strong solvent, typically used for in vitro screening stocks, but less common for in vivo formulations due to potential toxicity.

Q6: What is a major risk when using cosolvents for injectable formulations?

Answer: The primary risk is precipitation upon dilution.[12] A compound might be perfectly soluble in a 40% PEG 400/water mixture, but when this formulation is injected into the bloodstream (an aqueous environment), the cosolvent concentration is diluted drastically, and the drug can rapidly precipitate, potentially causing an embolism. This must be carefully evaluated.

Data Presentation: Hypothetical Cosolvent Screening Results (at pH 7.4)
Cosolvent System10% (v/v)20% (v/v)40% (v/v)
Ethanol/Water ~80 µg/mL~250 µg/mL~900 µg/mL
PG/Water ~120 µg/mL~400 µg/mL~1500 µg/mL
PEG 400/Water ~150 µg/mL~600 µg/mL~2200 µg/mL

Section 4: Advanced Formulation Techniques

If the required solubility enhancement is substantial or if a solid oral dosage form is the goal, more advanced methods are necessary.

Q7: I need a much higher concentration than pH or cosolvents can provide. What's next?

Answer: You should investigate complexation or the creation of an amorphous solid dispersion.

  • Complexation: This involves using a complexing agent, most commonly a cyclodextrin, to encapsulate the drug. The hydrophobic benzoxazolone core of your compound can fit inside the hydrophobic cavity of the cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin interacts with water, dramatically increasing the apparent solubility of the drug.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent starting point.

  • Solid Dispersion: This technique involves dispersing the drug molecularly within a hydrophilic polymer matrix.[3][16] By converting the drug from its stable, low-energy crystalline form to a high-energy amorphous state, its solubility and dissolution rate can be significantly enhanced.[17][18] Common carriers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).

Caption: Crystalline drug vs. amorphous solid dispersion.

Q8: How do I prepare a solid dispersion in the lab?

Answer: The most common lab-scale method is solvent evaporation.

Experimental Protocol: Solvent Evaporation for Solid Dispersion
  • Solvent Selection: Choose a volatile common solvent in which both the drug and the chosen polymer (e.g., PVP K30) are freely soluble (e.g., methanol or a dichloromethane/methanol mixture).

  • Dissolution: Prepare a solution containing both the drug and the polymer at a specific ratio (e.g., 1:1, 1:3, 1:5 by weight). Ensure everything is completely dissolved.

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing out of the solution as the solvent is removed.

  • Drying & Milling: The resulting solid film should be further dried in a vacuum oven for 24 hours to remove any residual solvent. The dried product is then gently milled into a fine powder.

  • Characterization: The resulting powder should be characterized by Powder X-Ray Diffraction (PXRD) to confirm that the drug is amorphous (i.e., absence of sharp crystalline peaks) and by Differential Scanning Calorimetry (DSC) to look for a single glass transition temperature (Tg).

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Drug Discovery & Development. (2012). Excipients: Enhancing the New, Poorly Soluble APIs. drugdiscoverytrends.com. [Link]

  • Kumar, S., & Saini, N. (2016). Solubility Enhancement by Solid Dispersion Method: A Review. Journal of Drug Delivery and Therapeutics, 6(3), 15-22. [Link]

  • Singh, A., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1641-1663. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. pharmapproach.com. [Link]

  • Patel, M., et al. (2023). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-8. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. europeanpharmaceuticalreview.com. [Link]

  • Pawar, J., & Fule, R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(4), 1311-1318. [Link]

  • Patel, B. B., et al. (2021). Solubility Enhancement by Solid Dispersion Method: An Overview. ResearchGate. [Link]

  • Raut, R. (2015). Cosolvency. SlideShare. [Link]

  • Hande, N. M. (2024). Solid Dispersion: Strategies To Enhance Solubility And Dissolution Rate Of Poorly Water-Soluble Drug. International Journal of Pharmaceutical Sciences and Research, 15(2), 340-352. [Link]

  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. americanpharmaceuticalreview.com. [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. gsconlinepress.com. [Link]

  • Al-Hamidi, H., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 32. [Link]

  • Sravani, B., et al. (2022). Dissolution Enhancement of Poorly Soluble Drugs by Using Complexation Technique -A Review. ResearchGate. [Link]

  • Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. gattefosse.com. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. irochel.com. [Link]

  • Al-kassas, R., et al. (2022). Drug complexes: Perspective from Academic Research and Pharmaceutical Market. Journal of Controlled Release, 345, 465-481. [Link]

  • National Center for Biotechnology Information. (n.d.). (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. PubChem Compound Database. [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley National Laboratory. [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery. [Link]

  • Bárcena, M., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 122. [Link]

  • Fiveable. (n.d.). pH and Solubility. AP Chem. [Link]

  • YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. youtube.com. [Link]

  • MySkinRecipes. (n.d.). (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. myskinrecipes.com. [Link]

  • Avdeef, A. (2012). pH-metric solubility. 2. Correlation between the acid-base titration and the shake-flask solubility-pH methods. ResearchGate. [Link]

  • YouTube. (2024). How Do Acids And Bases Alter Compound Solubility?. youtube.com. [Link]

  • International Journal of Pharmaceutical Compounding. (n.d.). pH Adjusting Database. compoundingtoday.com. [Link]

  • MySkinRecipes. (n.d.). (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. myskinrecipes.com. [Link]

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Sources

Troubleshooting

Technical Support Center: Overcoming Incomplete Cyclization in Benzoxazole Synthesis

Welcome, researchers and drug development professionals, to this comprehensive technical support guide. Benzoxazole synthesis is a cornerstone of medicinal chemistry, yet achieving complete and efficient cyclization can...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to this comprehensive technical support guide. Benzoxazole synthesis is a cornerstone of medicinal chemistry, yet achieving complete and efficient cyclization can be a significant hurdle.[1][2][3] This guide is designed to provide you with actionable troubleshooting strategies and a deeper understanding of the underlying chemical principles to overcome challenges related to incomplete cyclization.

Understanding the Benzoxazole Formation Mechanism

The synthesis of benzoxazoles, most commonly from o-aminophenols and a one-carbon electrophile (like carboxylic acids or aldehydes), proceeds through a critical condensation and subsequent intramolecular cyclization.[1][2] The final step, the ring-closure to form the stable aromatic benzoxazole ring, is often where reactions stall, leading to low yields and complex purification challenges.[4][5]

A frequent issue is the formation of a stable intermediate Schiff base (from an aldehyde) or an o-hydroxyamide (from a carboxylic acid) that fails to cyclize efficiently.[1][4][6] Promoting this final, often rate-limiting, cyclization step is the primary focus of our troubleshooting efforts.

Benzoxazole_Formation Reactants o-Aminophenol + Aldehyde/Carboxylic Acid Intermediate Schiff Base or o-Hydroxyamide Intermediate Reactants->Intermediate Condensation Product 2-Substituted Benzoxazole Intermediate->Product Intramolecular Cyclization Incomplete Incomplete Cyclization Intermediate->Incomplete Stalls Here

Caption: Generalized benzoxazole synthesis pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TLC analysis shows unreacted starting materials and a prominent intermediate spot, but very little product. What's the first thing I should check?

This is a classic sign of incomplete cyclization. Before making drastic changes, consider these initial steps:

  • Purity of Starting Materials: Impurities in your o-aminophenol or the coupling partner can significantly hinder the reaction.[4] Assess purity via melting point analysis or spectroscopic methods like NMR.[7] Purification of starting materials by recrystallization or distillation may be necessary.[4]

  • Inert Atmosphere: o-Aminophenols are susceptible to air oxidation, which can introduce colored impurities and reduce yields.[4] Ensure your reaction is conducted under an inert atmosphere like nitrogen or argon.[4][8]

  • Reaction Time & Temperature: The activation energy for the final cyclization step may not be met.[4]

    • Extend the Reaction Time: Continue the reaction, monitoring its progress periodically by TLC.[7]

    • Increase the Temperature: Incrementally increase the reaction temperature.[4] Some solvent-free syntheses may require temperatures as high as 130°C to proceed efficiently.[4][9]

Q2: I've increased the temperature and reaction time, but the cyclization is still incomplete. What's my next move?

If basic adjustments don't suffice, it's time to critically evaluate your reaction components and conditions.

Catalyst-Related Issues

The choice and activity of your catalyst are paramount.[6][10]

  • Inappropriate Catalyst: The catalyst may not be suitable for your specific substrates.[4] Benzoxazole synthesis can be catalyzed by a wide range of acids (Brønsted or Lewis), metal catalysts (copper, ruthenium-based), or even heterogeneous catalysts like ionic liquids.[4][10] Electron-deficient substrates, for example, often require stronger acids to facilitate cyclization.[4]

  • Catalyst Deactivation/Loading: Ensure your catalyst is active and hasn't degraded due to improper storage.[4][7] Sometimes, a modest increase in catalyst loading can dramatically improve the conversion rate.[7] If you are using a recyclable catalyst, its activity may have diminished.[4]

Catalyst TypeTypical SubstratesKey Considerations
Brønsted Acids (e.g., PPA, TfOH) Carboxylic acids, AldehydesPPA can act as both catalyst and solvent.[1][11] TfOH is a very strong acid, effective for challenging cyclizations.[12]
Lewis Acids (e.g., ZnCl₂, Sm(OTf)₃) Aldehydes, NitrilesCan activate the carbonyl group for nucleophilic attack.[13][14]
Metal Catalysts (e.g., Cu, Ru, Pd) Alcohols, HaloanilidesOften used in dehydrogenative coupling or C-H activation routes.[10][13][15]
Heterogeneous Catalysts (e.g., BAIL gel) AldehydesOffer easier purification and catalyst recycling.[9][10] Often require higher temperatures.[9]
Solvent Effects

The solvent plays a critical role in stabilizing intermediates and transition states.[16]

  • Inappropriate Polarity: Polar aprotic solvents like DMF, DMSO, and acetonitrile are often effective as they can stabilize charged intermediates that form during cyclization.[16] If your reactants have poor solubility, this can also stall the reaction.

  • Solvent Screening: It is often beneficial to screen a range of solvents with varying polarities to find the optimal conditions for your specific reaction.[16]

Q3: I suspect side products are forming. What are the common culprits and how can I minimize them?

Side product formation is a common reason for low yields of the desired benzoxazole.[7]

  • Persistent Schiff Base: As mentioned, the Schiff base intermediate from an aldehyde condensation can be very stable.[6] To push the equilibrium towards the cyclized product, consider adding a suitable oxidizing agent (e.g., DDQ) or increasing the temperature further.[1][4]

  • Dimerization/Polymerization: o-aminophenol can self-condense, especially at high temperatures or under highly acidic/basic conditions.[4] Careful control of reaction conditions is key to minimizing this.

  • Beckmann Rearrangement: In syntheses starting from oximes, a Beckmann rearrangement can lead to the isomeric benzoxazole as a side product, particularly under acidic conditions.[17]

Troubleshooting_Flowchart Start Incomplete Cyclization (Intermediate Persists) Check_Basics Step 1: Verify Basics - Purity of Reagents - Inert Atmosphere Start->Check_Basics Adjust_Conditions Step 2: Adjust Conditions - Increase Temperature - Extend Reaction Time Check_Basics->Adjust_Conditions Still_Incomplete Still Incomplete? Adjust_Conditions->Still_Incomplete Evaluate_Catalyst Step 3: Evaluate Catalyst - Check Activity/Loading - Screen Different Catalysts Still_Incomplete->Evaluate_Catalyst Yes Success Successful Cyclization Still_Incomplete->Success No Evaluate_Solvent Step 4: Evaluate Solvent - Check Polarity/Solubility - Perform Solvent Screen Evaluate_Catalyst->Evaluate_Solvent Consider_Side_Rxns Step 5: Address Side Reactions - Add Oxidant for Schiff Base - Optimize Conditions to Avoid Polymerization Evaluate_Solvent->Consider_Side_Rxns Consider_Side_Rxns->Success

Caption: Troubleshooting decision tree for incomplete cyclization.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbenzoxazole using a Heterogeneous Catalyst

This protocol details a solvent-free approach using a Brønsted acidic ionic liquid (BAIL) gel, which is effective for reactions that may stall under milder conditions.[9]

  • Reaction Setup: In a 5 mL vessel, combine o-aminophenol (1.0 mmol, 0.119 g), benzaldehyde (1.0 mmol, 0.106 g), and the BAIL gel catalyst (0.01 mmol, 1 mol%).[9]

  • Reaction: Stir the reaction mixture at 130°C for 5 hours.[9]

  • Monitoring: Monitor the reaction's progress by TLC or GC to confirm the consumption of the intermediate.[9]

  • Work-up: After completion, cool the mixture and dissolve it in ethyl acetate (10 mL).[9]

  • Catalyst Separation: Separate the solid BAIL gel catalyst by centrifugation.[9]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.[9]

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent like acetone/petroleum ether (1:19) to afford the pure 2-phenylbenzoxazole.[9]

Protocol 2: Cyclization of Tertiary Amides using Triflic Anhydride (Tf₂O)

This method is effective for activating tertiary amides for cyclization with o-aminophenols.[18][19]

  • Amide Activation: To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-fluoropyridine (1.0 mmol). Cool the mixture to 0°C in an ice bath.[7][19]

  • Activator Addition: Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise to the stirred solution and stir at 0°C for 15 minutes.[7][19]

  • Nucleophile Addition: Add o-aminophenol (0.5 mmol) to the reaction mixture.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 hour.[7][18]

  • Work-up & Purification: Quench the reaction with Et₃N. Evaporate the solvent and purify the residue by silica gel column chromatography (e.g., petroleum ether/ethyl acetate) to obtain the desired 2-substituted benzoxazole.[19]

Final Recommendations

When faced with incomplete cyclization, a systematic and logical approach is crucial. Always begin by verifying the fundamentals—reagent purity and an inert atmosphere—before escalating to more significant changes in reaction conditions. Thoughtful selection and optimization of the catalyst and solvent system, guided by an understanding of the reaction mechanism, will provide the most direct path to successfully synthesizing your target benzoxazole.

References
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem. (URL: )
  • Solvent effects and selection for benzoxazole form
  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis - Benchchem. (URL: )
  • Catalyst Selection for Efficient Benzoxazole Synthesis: Application Notes and Protocols - Benchchem. (URL: )
  • Optimizing reaction conditions for one-pot benzoxazole synthesis - Benchchem. (URL: )
  • Technical Support Center: Purification of Benzoxazole Deriv
  • Benzoxazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. (URL: [Link])

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. (URL: [Link])

  • Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol under Heterogeneous Conditions | ACS Catalysis. (URL: [Link])

  • troubleshooting low yield in benzoxazole synthesis - Benchchem. (URL: )
  • Optimizing reaction conditions for benzoisoxazole form
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - NIH. (URL: [Link])

  • A Technical Guide to the Synthesis of Benzoxazole Derivatives
  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis - Magritek. (URL: [Link])

  • TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. (URL: [Link])

  • Process for the purification of substituted benzoxazole compounds - Google P
  • Technical Support Center: Optimization of Benzoxazole Synthesis - Benchchem. (URL: )
  • 8 questions with answers in BENZOXAZOLES | Science topic - ResearchGate. (URL: [Link])

  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids - Benchchem. (URL: )
  • What is most feasible method to synthesise benzoxazole from aminophenol??. (URL: [Link])

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH. (URL: [Link])

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (URL: [Link])

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. (URL: [Link])

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. (URL: [Link])

  • “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION” - Jetir.Org. (URL: [Link])

  • Technical Support Center: Synthesis of Benzoxazole Deriv
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  • Benzoxazole: Synthetic Methodology and Biological Activities. (URL: [Link])

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Optimization

Technical Support Center: Catalyst Screening for Efficient Benzoxazole Formation

Welcome to the Technical Support Center for benzoxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst screening an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzoxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst screening and reaction optimization for the efficient formation of benzoxazole cores. Benzoxazoles are a critical structural motif in medicinal chemistry, and their efficient synthesis is paramount.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address specific experimental challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses common problems encountered during catalyst screening and benzoxazole synthesis, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

Low yields are a frequent hurdle in benzoxazole synthesis.[3] A systematic approach is essential to diagnose and resolve the underlying cause.[3][4]

Initial Diagnostic Questions:

  • Are your starting materials pure? Impurities in reactants like 2-aminophenol or the corresponding aldehyde/carboxylic acid can inhibit the catalyst or lead to side reactions.[3][5][6]

  • Are your reaction conditions optimal? Factors such as temperature, solvent, and reaction time are critical for success.[3][5][6]

  • Is the catalyst active and appropriate for the transformation? Catalyst choice is paramount and often substrate-dependent.[5][7]

Troubleshooting Workflow for Low Yields:

LowYield_Troubleshooting Start Low/No Yield Observed Check_Purity Verify Starting Material Purity (NMR, mp) Start->Check_Purity Purify Purify Starting Materials (Recrystallization, Chromatography) Check_Purity->Purify Impurities Detected Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Purity->Check_Conditions Pure Purify->Check_Conditions Optimize_Conditions Systematically Optimize Conditions (e.g., Temperature Screen) Check_Conditions->Optimize_Conditions Suboptimal Check_Catalyst Evaluate Catalyst (Activity, Loading, Choice) Check_Conditions->Check_Catalyst Optimal Optimize_Conditions->Check_Catalyst Screen_Catalysts Screen a Panel of Catalysts (e.g., Lewis/Brønsted Acids, Metal-based) Check_Catalyst->Screen_Catalysts Ineffective Success Improved Yield Check_Catalyst->Success Effective Screen_Catalysts->Success

Caption: Troubleshooting workflow for addressing low benzoxazole yields.

In-Depth Solutions:

  • Purity of Starting Materials: Always verify the purity of your 2-aminophenol and aldehyde or carboxylic acid derivatives.[5] Simple checks like melting point analysis or running a quick ¹H NMR can reveal significant impurities.[5] 2-aminophenols are particularly prone to air oxidation, which can introduce colored impurities and reduce yields.[3]

  • Reaction Conditions:

    • Temperature: The optimal temperature can vary widely. While some reactions proceed at room temperature, many require heating, sometimes up to 130-140°C, especially in solvent-free conditions, to drive the reaction to completion.[7][8][9][10][11] Incrementally increasing the temperature while monitoring the reaction by Thin Layer Chromatography (TLC) is a sound strategy.[3]

    • Solvent: The choice of solvent is critical as it can influence reaction rates and stabilize intermediates.[12] Polar aprotic solvents like DMF and DMSO are commonly used.[12] However, greener options like ethanol or even water have proven effective in certain systems.[7][12] Sometimes, solvent-free conditions, often coupled with microwave irradiation, provide the best results.[9][12]

    • Reaction Time: Incomplete conversion is often a matter of insufficient reaction time. Monitor the reaction's progress using TLC or GC to determine the optimal duration.[7][9]

  • Catalyst Selection and Activity:

    • Many traditional Brønsted and Lewis acids may show low catalytic activity.[8][10] It is often necessary to screen a variety of catalysts.

    • Catalyst Loading: Insufficient catalyst will lead to a slow or incomplete reaction. Conversely, excessive catalyst loading doesn't always improve the yield and can complicate purification.[9] Optimizing the catalyst loading (e.g., from 1 mol% to 10 mol%) is a key step.

    • Catalyst Deactivation: Recyclable or heterogeneous catalysts can lose activity over time.[3] If a reaction stalls, adding a fresh portion of the catalyst may help.[3] Ensure that air- or moisture-sensitive catalysts are handled under an inert atmosphere.[5]

Issue 2: Significant Side Product Formation

The formation of side products is a common issue that complicates purification and lowers the yield of the desired benzoxazole.[5]

Common Side Products and Mitigation Strategies:

  • Incomplete Cyclization (Stable Schiff Base): In syntheses involving the condensation of a 2-aminophenol and an aldehyde, the intermediate Schiff base (imine) may be too stable and fail to cyclize.[5][7]

    • Solution: To promote the final cyclization step, you can try increasing the reaction temperature or switching to a catalyst more effective at promoting this step, such as certain Lewis acids.[3][7] The addition of a suitable oxidant might also be necessary in some protocols.[3]

  • Dimerization/Polymerization: Starting materials, particularly 2-aminophenol, can self-condense or polymerize, especially at high temperatures or under highly acidic or basic conditions.[3][5][6]

    • Solution: Controlled addition of reagents and maintaining the recommended reaction temperature can minimize polymerization.[6] Using milder reaction conditions or alternative cyclization agents can also be beneficial.[6]

  • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[5]

    • Solution: Careful control of stoichiometry and reaction time is crucial to prevent these side reactions.

Issue 3: Difficulty with Product Purification

Purifying benzoxazoles can be challenging due to their physical properties and the presence of structurally similar impurities.[6]

Effective Purification Techniques:

  • Column Chromatography: This is a widely used and effective method. The choice of the solvent system (eluent) is critical for achieving good separation.[5] A common starting point is a mixture of petroleum ether and ethyl acetate.[5]

  • Recrystallization: This is an excellent technique for purifying solid benzoxazole derivatives.[6] Finding the right solvent or solvent system is key. A mixed solvent system, such as acetone and acetonitrile, can be effective.[6]

  • Washing: A simple aqueous wash of the crude reaction mixture can help remove water-soluble impurities.[7] Washing the filtered product with a cold solvent like ethanol can also be effective.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts for benzoxazole synthesis?

A1: A wide range of catalysts have been developed. Common classes include:

  • Brønsted and Lewis Acids: Samarium triflate, p-TsOH, and various ionic liquids are frequently used.[8][10][13][14]

  • Metal Catalysts: Copper- and palladium-based catalysts are common, often used for intramolecular cyclizations of precursors like o-haloanilides.[13][14]

  • Nanocatalysts: These offer advantages like high selectivity, stability, and recyclability.[14] Examples include magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-SO₃H) and metal oxides (e.g., nano ceria).[14][15]

  • Heterogeneous Catalysts: Solid-supported catalysts, such as silica-supported ferric chloride or ionic liquid gels, simplify product purification as they can be easily filtered off.[8][10][14]

Q2: How do I choose an initial catalyst to screen for my specific reaction?

A2: The choice depends on your synthetic route. For the common condensation of a 2-aminophenol with an aldehyde, starting with a simple Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid like zinc triflate is a good starting point.[14] If you are working with an o-haloanilide precursor, a copper(I) catalyst with a ligand like 1,10-phenanthroline is a standard choice.[13] Reviewing recent literature for similar substrate scopes can provide valuable insights into promising catalyst systems.[11]

Q3: Can I run benzoxazole synthesis under solvent-free conditions?

A3: Yes, solvent-free synthesis is a well-established, efficient, and environmentally friendly method for preparing benzoxazoles.[9][12] These reactions are often facilitated by a catalyst and may utilize microwave irradiation or mechanical grinding to proceed efficiently.[12][16]

Q4: How can I monitor the progress of my reaction in real-time?

A4: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[7][9][10] For more detailed mechanistic studies, advanced techniques like in operando Flow NMR and FTIR spectroscopy can be used to observe reaction intermediates and determine kinetics.[17]

Q5: My catalyst is recyclable. How many times can I realistically reuse it?

A5: The reusability of a catalyst depends on its stability under the reaction conditions. Many modern heterogeneous and nanocatalysts can be recovered and reused for five or more consecutive runs without a significant loss of catalytic activity.[8][10][11][18] It is good practice to test the recycled catalyst's performance and characterize it after several cycles to check for degradation.

Experimental Protocols & Data

Protocol 1: General Procedure for Catalyst Screening (Solvent-Free)

This protocol outlines a general method for screening catalysts in the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde.

Reaction Setup:

  • To a 5 mL reaction vessel, add 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the catalyst to be screened (typically 1-10 mol%).[5][6][8]

  • Stir the reaction mixture at a set temperature (e.g., 130 °C) for a specified time (e.g., 5 hours).[5][6][8][10]

  • Monitor the reaction progress by TLC or GC at regular intervals.[5][6][8]

  • Upon completion, cool the mixture to room temperature. Dissolve the crude mixture in a suitable organic solvent like ethyl acetate (10 mL).[5][6][8]

  • If using a heterogeneous catalyst, separate it by filtration or centrifugation.[5][6][8]

  • Analyze the crude product mixture by ¹H NMR or GC-MS to determine the conversion and yield.

  • Purify the product via column chromatography or recrystallization to determine the isolated yield.[5]

Table 1: Comparison of Catalysts for 2-Phenylbenzoxazole Synthesis
EntryCatalyst (mol%)ConditionsTime (h)Yield (%)Reference
1Samarium(III) triflate (10)EtOH–H₂O, 50 °C292[10]
2TiO₂@ZrO₂ (10)Acetonitrile, 60 °C0.2591[10]
3Hf-MOF (1)Solvent-free, 140 °C695[10]
4BAIL gel (1)Solvent-free, 130 °C598[8][10]

This table presents a selection of catalysts and conditions to illustrate the diversity of approaches. BAIL = Brønsted acidic ionic liquid.

Visualizing the Reaction Pathway

The formation of benzoxazole from 2-aminophenol and an aldehyde typically proceeds through the formation of a Schiff base intermediate, followed by cyclization and aromatization.

Benzoxazole_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Aminophenol I1 Schiff Base (Imine) R1->I1 R2 Aldehyde (R-CHO) R2->I1 + Catalyst I2 Cyclized Intermediate (Benzoxazoline) I1->I2 Intramolecular Cyclization P1 2-Substituted Benzoxazole I2->P1 Oxidation/ Aromatization

Caption: Simplified reaction pathway for benzoxazole synthesis.

References

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. Retrieved from [Link]

  • Zhang, T. J., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PubMed Central. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • Basavaraju Bennehalli, et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Retrieved from [Link]

  • Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Retrieved from [Link]

  • Nguyen, T. L. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports. Retrieved from [Link]

  • Li, Y., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Retrieved from [Link]

  • Magritek. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative examples of benzoxazole derivatives. Retrieved from [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Retrieved from [Link]

  • Li, Y., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Retrieved from [Link]

  • MDPI. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Retrieved from [Link]

  • Kumar, A., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Ali, A., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A. Retrieved from [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Monitoring the Synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid by Thin-Layer Chromatography (TLC)

As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid....

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. This is a critical step, often involving the hydrolysis of its corresponding ester precursor. The acidic nature of the final product and the subtle polarity differences between reactants and products can present unique challenges. This document offers field-proven insights and troubleshooting strategies to ensure accurate and reproducible reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting mobile phase (eluent) for this analysis?

A good starting point is a mixture of a non-polar and a moderately polar solvent, such as Hexane:Ethyl Acetate (1:1) . Given that the product, (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, is a carboxylic acid, it is highly polar and may streak or remain at the baseline. To counteract this, it is highly recommended to add a small amount of acetic acid or formic acid (0.5-2%) to the mobile phase.[1][2] This protonates the carboxylate anion, reducing its strong interaction with the acidic silica gel stationary phase and resulting in a more compact spot.

Q2: How should I prepare my reaction samples for spotting on the TLC plate?

Dissolve a very small amount (e.g., the tip of a needle) of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane (DCM). The concentration should be low; a 1% solution is often a good starting point. If the reaction is conducted in a high-boiling point solvent like DMF or DMSO, which can interfere with the chromatography, it is advisable to spot the plate and then place it under high vacuum for a few minutes to evaporate the solvent before developing the plate.[3]

Q3: What is the best method for visualizing the spots?

The benzoxazolone core in both the reactant and product contains a conjugated aromatic system, making them strongly UV-active.[4]

  • Primary Method (Non-destructive): Use a UV lamp at 254 nm.[5] The compounds will appear as dark spots against the fluorescent green background of the TLC plate. This method is fast, easy, and allows for further analysis of the plate.[5]

  • Secondary Methods (Destructive): If UV visualization is inconclusive or if other non-UV active impurities are suspected, chemical stains can be used.

    • Iodine Chamber: Exposing the plate to iodine vapor will stain most organic compounds, especially aromatic and unsaturated ones, as yellow-brown spots.[5][6]

    • Potassium Permanganate (KMnO₄) Stain: This stain is effective for functional groups that can be oxidized. While the primary compounds may not be strongly reactive, it can help visualize certain impurities or degradation products.[7]

Troubleshooting Guide: Common TLC Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Spots are streaking or tailing. 1. Sample Overload: The most common cause is applying too much sample.[1][8] 2. Highly Polar/Acidic Compound: The carboxylic acid product is interacting too strongly with the silica gel.[2] 3. Compound Decomposition: The compound may be unstable on the acidic silica gel.[2][3]1. Dilute your sample and re-spot a smaller amount. Aim for a spot diameter of 1-2 mm.[9] 2. Add 0.5-2% acetic or formic acid to your mobile phase to suppress deprotonation of the carboxylic acid.[1][2] 3. Consider using a different stationary phase like alumina plates, or run a 2D TLC to check for decomposition.[2][3]
All spots remain at the baseline (Rf ≈ 0). The mobile phase is not polar enough to move the compounds up the plate.[1]Increase the polarity of the eluent. Decrease the proportion of hexane and increase the proportion of ethyl acetate (e.g., try 1:2 or 1:3 Hexane:EtOAc).
All spots are near the solvent front (Rf ≈ 1). The mobile phase is too polar, carrying all components with it without separation.[1]Decrease the polarity of the eluent. Increase the proportion of hexane (e.g., try 2:1 or 3:1 Hexane:EtOAc).
Reactant and product spots are very close (poor resolution). The chosen solvent system is not effective at separating the compounds of similar polarity.[3]1. Try a different solvent system. Consider changing the solvent classes, for example, using dichloromethane/methanol.[1] 2. Use the "co-spot" technique to confirm the identity of the spots. A co-spot is a single lane where you apply both the starting material reference and the reaction mixture.[1]
No spots are visible on the plate. 1. Sample is too dilute. [8] 2. Solvent level in the chamber was too high. The solvent may have dissolved the sample from the baseline into the reservoir.[8] 3. Reaction failure. There may be no product or remaining starting material.1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[1][8] 2. Ensure the solvent level in the developing chamber is always below the spotting line on the TLC plate. 3. Re-evaluate the reaction conditions.

Experimental Protocols

Protocol 1: Standard TLC Monitoring
  • Plate Preparation: Using a pencil, gently draw a straight origin line about 1 cm from the bottom of a silica gel TLC plate.[10] Mark tick marks for each lane.

  • Sample Spotting:

    • Lane 1 (SM): Spot a dilute solution of the starting material (e.g., ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate).

    • Lane 2 (Co-spot): Apply a spot of the starting material. Let it dry, then spot the reaction mixture directly on top of it.

    • Lane 3 (Reaction): Spot the reaction mixture.

  • Development:

    • Prepare the mobile phase (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid) and pour it into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor.[10] Close the chamber and wait 5-10 minutes.

    • Carefully place the spotted TLC plate into the chamber. Ensure the solvent level is below the origin line. Close the chamber.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.[10]

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.[10]

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[5]

    • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

Data Interpretation & Visualization

The reaction progress is monitored by the disappearance of the starting material spot and the appearance of the product spot. The product, being a carboxylic acid, is significantly more polar than its ester precursor.

Table 1: Expected Relative Rf Values

CompoundExpected Rf ValueRationale
Starting Material (Ester)Higher (e.g., 0.6 - 0.7)Less polar, travels further up the plate.
Product (Carboxylic Acid)Lower (e.g., 0.2 - 0.3)More polar due to the carboxylic acid group, interacts more strongly with the silica gel.

Note: Absolute Rf values are highly dependent on the exact mobile phase composition, temperature, and plate type. The key is the relative difference between the spots.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Prep_Plate Prepare Plate (Draw Origin Line) Spotting Spot Samples (SM, Co, Rxn) Prep_Plate->Spotting Prep_Solvent Prepare Eluent Prep_Chamber Saturate Chamber Prep_Solvent->Prep_Chamber Development Develop Plate Prep_Chamber->Development Spotting->Development Drying Dry Plate Development->Drying Visualization Visualize (UV 254 nm) Drying->Visualization Analysis Calculate Rf & Assess Completion Visualization->Analysis

Caption: Workflow for monitoring the reaction by TLC.

TLC_Plate cluster_plate Developed TLC Plate plate solvent_front — Solvent Front origin — Origin lane1_label SM lane2_label Co lane3_label Rxn sm_spot co_sm_spot co_p_spot rxn_sm_spot rxn_p_spot

Caption: Visual representation of a typical TLC plate for the reaction.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Chemistry For Everyone. (2025, January 30). How To Improve Thin Layer Chromatography Experiment?[Link]

  • University of California, Los Angeles. TLC Visualization Methods. [Link]

  • University of Colorado Boulder, Department of Chemistry. (2021, April 1). Thin Layer Chromatography (TLC). [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • MySkinRecipes. (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • Scribd. TLC Visualization Techniques. [Link]

  • Labster. TLC Visualization Methods. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • PubChem. (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

  • PubChem. 2-(4-Fluoro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetic acid. [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. [Link]

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Reference Data & Comparative Studies

Validation

Comparing (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid with other fluorescent probes

An In-Depth Comparative Analysis of the (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid Scaffold and Other Core Fluorescent Probes for Cellular and Biochemical Research Introduction: Unveiling the Potential of the Be...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid Scaffold and Other Core Fluorescent Probes for Cellular and Biochemical Research

Introduction: Unveiling the Potential of the Benzoxazole Core in Fluorescence Applications

In the landscape of molecular tools for biological and chemical sensing, fluorescent probes are indispensable for their sensitivity, non-invasive nature, and ability to provide real-time spatial and temporal information. While researchers are familiar with classic fluorophores like fluorescein and rhodamine, there is a continuous drive to explore novel scaffolds with unique photophysical properties. This guide focuses on (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a molecule of interest not as a conventional probe, but as a representative of the fluorescent 2-oxo-1,3-benzoxazole core.

This compound is notably a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Benoxaprofen. The parent drug was known for its photosensitizing effects, a characteristic rooted in the photophysical properties of its benzoxazole ring system. While not a commercially marketed fluorescent probe itself, the inherent fluorescence of the (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid scaffold makes it an excellent case study for understanding the potential and limitations of this fluorophore class. This guide will provide a comparative analysis of the benzoxazole core against other widely used fluorescent probes, offering experimental data and protocols to guide researchers in probe selection and characterization.

Comparative Analysis of Core Fluorophore Scaffolds

The utility of a fluorescent probe is defined by a set of key performance indicators. Here, we compare the 2-oxo-1,3-benzoxazole scaffold, as represented by our lead compound, with two other workhorse fluorophores: the coumarin and fluorescein families.

Parameter 2-Oxo-1,3-Benzoxazole Scaffold Coumarin Derivatives (e.g., 7-Hydroxycoumarin) Fluorescein (and derivatives)
Excitation (λex) ~300-350 nm (UV range)~320-450 nm~490 nm
Emission (λem) ~360-450 nm (Violet-Blue)~450-550 nm (Blue-Green)~515 nm (Green)
Quantum Yield (Φ) Moderate (0.1-0.5), highly solvent-dependentHigh (0.6-0.9) in certain solventsVery High (>0.9)
Stokes Shift Moderate to LargeLargeSmall (~25 nm)
Photostability Moderate; can be prone to photobleachingVariable; generally moderateLow; prone to rapid photobleaching
pH Sensitivity Often sensitive to pH changesHighly pH-sensitive (phenolic hydroxyl group)Highly pH-sensitive (pKa ~6.4)
Environmental Sensitivity High sensitivity to solvent polarity (solvatochromism)Moderate to highLow
Cell Permeability Generally good due to lipophilicityGood, often used for intracellular measurementsPoor; requires esterification (e.g., FAM-esters) for cell loading
Expert Insights on Probe Selection:
  • 2-Oxo-1,3-Benzoxazoles: The strong UV excitation requirement can be a double-edged sword. While it minimizes interference from autofluorescence in the visible spectrum, it can also induce photodamage in living cells and requires specialized optics. Their pronounced solvatochromism makes them excellent candidates for probes designed to report on changes in the local microenvironment, such as protein binding events or membrane integrity.

  • Coumarins: Occupying a sweet spot with near-UV/violet excitation and blue-green emission, coumarins are workhorses for Förster Resonance Energy Transfer (FRET) applications as donor molecules. Their large Stokes shift is advantageous for minimizing self-quenching and spectral crosstalk.

  • Fluoresceins: Despite their poor photostability, the high quantum yield and excitation in the visible range (compatible with standard argon-ion lasers) make them a default choice for many applications, including immunofluorescence and nucleic acid labeling. Their well-characterized pH sensitivity is exploited for measuring intracellular pH.

Experimental Protocols for Comparative Fluorophore Characterization

To ensure a rigorous and objective comparison, standardized experimental protocols are essential. The following sections detail the methodologies for assessing key performance metrics.

Workflow for Comparative Fluorophore Analysis

The following diagram outlines a logical workflow for the systematic evaluation and comparison of different fluorescent probes.

G cluster_0 Probe Preparation & Initial Scans cluster_1 Performance Metric Quantification cluster_2 Data Analysis & Comparison prep Prepare Equimolar Solutions in Relevant Solvents abs_scan Measure Absorbance Spectra (Determine λmax_abs) prep->abs_scan em_scan Measure Emission Spectra (Determine λmax_em) abs_scan->em_scan qy Quantum Yield Measurement (Comparative Method) em_scan->qy Use λmax_abs for excitation ps Photostability Assay (Time-course Photobleaching) em_scan->ps Excite at λmax_abs ph pH Titration (Fluorescence vs. pH) em_scan->ph Excite at λmax_abs table Tabulate Comparative Data (Stokes Shift, Φ, etc.) qy->table ps->table ph->table report Generate Final Report & Select Optimal Probe table->report

Caption: Workflow for the systematic characterization and comparison of fluorescent probes.

Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φ)

The comparative method of Williams et al. (1983) is a widely accepted standard for determining the relative quantum yield of a fluorescent compound.

Principle: The quantum yield of an unknown sample is measured relative to a well-characterized standard with a known quantum yield. The calculation relies on the absorbance and integrated fluorescence intensity of both the sample and the standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Test compound (e.g., (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid)

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent (e.g., ethanol, cyclohexane)

Procedure:

  • Prepare a series of dilute solutions of both the test compound and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorbance spectra for all solutions. Note the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength.

  • Integrate the area under the emission curve for each spectrum to obtain the total fluorescence intensity.

  • Calculate the quantum yield (Φ_x) of the test compound using the following equation:

    Φ_x = Φ_std * (I_x / I_std) * (A_std / A_x) * (n_x² / n_std²)

    Where:

    • std refers to the standard and x refers to the test compound.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Trustworthiness Check: A plot of integrated fluorescence intensity versus absorbance for the series of dilutions should yield a straight line. The gradient of this line is used in the calculation, providing a more robust measurement than a single-point determination.

Protocol 2: Assessment of Photostability

Principle: The photostability of a probe is assessed by measuring the decay of its fluorescence intensity under continuous illumination.

Materials:

  • Spectrofluorometer with a time-course measurement mode

  • Solution of the test compound (absorbance ~0.1)

Procedure:

  • Place the cuvette containing the sample solution in the spectrofluorometer.

  • Set the excitation and emission wavelengths to the respective maxima of the compound.

  • Open the excitation shutter and continuously record the fluorescence intensity at the emission maximum over a prolonged period (e.g., 10-30 minutes).

  • Plot the normalized fluorescence intensity as a function of time.

  • The rate of fluorescence decay is an indicator of the probe's photostability. For comparison, the half-life (t₁/₂) of the fluorescence can be calculated.

Causality and Interpretation: Photobleaching is an irreversible photochemical destruction of the fluorophore. Probes with higher photostability will exhibit a slower decay in fluorescence intensity, making them more suitable for long-term imaging experiments like time-lapse microscopy.

Signaling and Sensing Mechanisms

The utility of a fluorophore as a probe often depends on a predictable change in its fluorescence in response to a specific analyte or environmental parameter.

G cluster_0 pH Sensing Mechanism (e.g., Fluorescein) cluster_1 Solvatochromism (e.g., Benzoxazole) A Protonated Form (Low Fluorescence) B Deprotonated Form (High Fluorescence) A->B + OH⁻ - H₂O B->A + H⁺ C Ground State (S₀) D Excited State (S₁) (Larger Dipole Moment) C->D Excitation E Solvent Relaxation (Energy Lowered) D->E Polar Solvent Interaction F Emission (Red-Shifted) E->F Fluorescence

Caption: Simplified diagrams of common fluorescence sensing mechanisms.

Conclusion and Future Outlook

The (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid scaffold, while not a mainstream fluorescent probe, serves as a valuable entry point into the diverse world of benzoxazole-based fluorophores. This class of compounds is characterized by UV excitation, blue emission, and a notable sensitivity to the polarity of their environment.

Key Takeaways:

  • For UV-based applications or sensing local polarity changes: The benzoxazole scaffold is a strong contender.

  • For general-purpose visible light imaging and high brightness applications: Fluorescein and its derivatives remain a primary choice, provided photobleaching can be managed.

  • For FRET and applications requiring a large Stokes shift: Coumarin derivatives offer a robust and versatile platform.

The selection of a fluorescent probe is a critical experimental decision that requires a nuanced understanding of the trade-offs between brightness, stability, and environmental sensitivity. By employing the rigorous comparative protocols outlined in this guide, researchers can make informed decisions, ensuring the generation of reliable and high-quality data. The continued exploration of scaffolds like the 2-oxo-1,3-benzoxazole will undoubtedly lead to the development of next-generation probes with tailored properties for increasingly sophisticated applications in research and diagnostics.

References

  • Williams, A. T., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]

Comparative

Efficacy of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid as a Heparanase Inhibitor: A Comparative Guide

For researchers, scientists, and drug development professionals, the quest for potent and specific enzyme inhibitors is a cornerstone of therapeutic advancement. Heparanase, an endo-β-D-glucuronidase, has emerged as a cr...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and specific enzyme inhibitors is a cornerstone of therapeutic advancement. Heparanase, an endo-β-D-glucuronidase, has emerged as a critical target in oncology and inflammation due to its pivotal role in extracellular matrix (ECM) remodeling, a process central to tumor metastasis, angiogenesis, and inflammatory cell migration. This guide provides an in-depth comparative analysis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid , a representative of the promising benzoxazolone class of small molecule heparanase inhibitors, against other notable heparanase inhibitors that have progressed to clinical evaluation.

The Central Role of Heparanase in Disease Progression

Heparanase is the sole mammalian enzyme capable of cleaving heparan sulfate chains of heparan sulfate proteoglycans (HSPGs). These HSPGs are integral components of the ECM and cell surfaces, sequestering a host of growth factors and cytokines. The enzymatic action of heparanase releases these bioactive molecules, such as vascular endothelial growth factor (VEGF) and fibroblast growth factors (FGFs), thereby promoting cell proliferation, migration, and the formation of new blood vessels (angiogenesis). In the context of cancer, elevated heparanase expression is strongly correlated with increased tumor growth, metastasis, and poor prognosis. Consequently, the inhibition of heparanase presents a compelling therapeutic strategy to attenuate disease progression.

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid: A Small Molecule Approach

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid belongs to a novel class of benzoxazol-5-yl acetic acid derivatives identified as potent heparanase inhibitors. While specific efficacy data for this exact molecule is not extensively available in the public domain, the class of benzoxazolone acetic acid derivatives has demonstrated significant promise.

Mechanism of Action

The proposed mechanism of action for benzoxazolone-based inhibitors involves their binding to the active site of the heparanase enzyme, thereby preventing the cleavage of heparan sulfate chains. This competitive inhibition mitigates the downstream effects of heparanase activity, including the release of pro-angiogenic and pro-metastatic factors. Several compounds within this class have exhibited IC50 values in the nanomolar range, with some showing anti-angiogenic properties. For instance, a related compound, trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid, has been reported to have an IC50 of approximately 200 nM against heparanase[1]. The benzoxazolone scaffold is considered an ideal starting point for drug design due to its favorable physicochemical properties and amenability to chemical modification to enhance potency and selectivity[2][3].

cluster_0 Heparanase-Mediated Cascade cluster_1 Inhibition Heparan Sulfate Proteoglycans (HSPGs) Heparan Sulfate Proteoglycans (HSPGs) Heparanase Heparanase Heparan Sulfate Proteoglycans (HSPGs)->Heparanase Substrate Degraded Heparan Sulfate Degraded Heparan Sulfate Heparanase->Degraded Heparan Sulfate Cleavage Release of Growth Factors (VEGF, FGF) Release of Growth Factors (VEGF, FGF) Degraded Heparan Sulfate->Release of Growth Factors (VEGF, FGF) Angiogenesis & Metastasis Angiogenesis & Metastasis Release of Growth Factors (VEGF, FGF)->Angiogenesis & Metastasis Benzoxazolone Acetic Acid Derivative Benzoxazolone Acetic Acid Derivative Benzoxazolone Acetic Acid Derivative->Heparanase Inhibition

Mechanism of Heparanase Inhibition.

Comparative Analysis with Clinically Investigated Heparanase Inhibitors

To contextualize the potential efficacy of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, it is essential to compare it with other heparanase inhibitors that have undergone more extensive preclinical and clinical evaluation.

InhibitorClassMechanism of ActionIC50Key Findings
(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (representative) BenzoxazoloneSmall molecule competitive inhibitor~200 nM (for a related analogue)[1]Demonstrates anti-angiogenic properties in its class. Favorable drug-like properties.
Muparfostat (PI-88) Sulfated oligosaccharideHeparan sulfate mimetic, inhibits heparanase and growth factor binding0.98 µM[4]Showed anti-angiogenic and anti-metastatic effects in preclinical models. Progressed to Phase III trials for hepatocellular carcinoma but was not approved[5].
Roneparstat (SST0001) Chemically modified heparinPotent competitive heparanase inhibitor with low anticoagulant activity[6][7]Sub-nanomolar[4]Demonstrated significant anti-myeloma effects in murine models and passed Phase I clinical trials for multiple myeloma[4][6].
Defibrotide Polydisperse oligonucleotideSuppresses heparanase expression and has anti-thrombotic properties[8][9]N/A (acts on expression)Approved for the treatment of severe hepatic veno-occlusive disease. Also shows anti-inflammatory and anti-adhesive properties.

Experimental Protocols for Efficacy Evaluation

The following are standardized protocols for assessing the efficacy of heparanase inhibitors, providing a framework for comparative studies.

In Vitro Heparanase Activity Assay

This assay quantifies the enzymatic activity of heparanase and the inhibitory potential of test compounds.

Principle: A fluorophore-labeled heparan sulfate substrate is incubated with recombinant human heparanase. Cleavage of the substrate by heparanase results in smaller fragments, which can be separated from the intact substrate by gel filtration chromatography. The fluorescence intensity of the cleaved fragments is proportional to heparanase activity.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant human heparanase, the test inhibitor (e.g., (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid) at various concentrations, and a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0).

  • Initiation: Add a fluorescently labeled heparan sulfate substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours).

  • Termination: Stop the reaction by adding a high concentration of a known potent heparanase inhibitor or by heat inactivation.

  • Separation: Separate the cleaved, smaller fluorescent fragments from the larger, intact substrate using a gel filtration column.

  • Quantification: Measure the fluorescence of the eluted fractions corresponding to the cleaved fragments.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

cluster_0 Workflow A 1. Combine Heparanase, Inhibitor & Buffer B 2. Add Fluorescent Heparan Sulfate A->B C 3. Incubate at 37°C B->C D 4. Terminate Reaction C->D E 5. Gel Filtration Chromatography D->E F 6. Quantify Fluorescence of Fragments E->F G 7. Calculate IC50 F->G

In Vitro Heparanase Activity Assay Workflow.
In Vivo Anti-Metastasis Study (Xenograft Model)

This protocol assesses the ability of a heparanase inhibitor to prevent tumor metastasis in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice. After the primary tumor is established, it is surgically removed, and the mice are treated with the test inhibitor. The development of metastases in distant organs, such as the lungs, is then monitored.

Step-by-Step Methodology:

  • Cell Culture: Culture a metastatic human cancer cell line (e.g., MDA-MB-231 breast cancer cells).

  • Tumor Implantation: Inject the cancer cells into the mammary fat pad of female immunodeficient mice.

  • Primary Tumor Growth: Monitor the growth of the primary tumor.

  • Tumor Resection: Once the primary tumor reaches a predetermined size (e.g., 500 mm³), surgically remove it.

  • Treatment: Randomly assign the mice to treatment groups (vehicle control vs. test inhibitor). Administer the test inhibitor (e.g., (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid) at a specified dose and schedule (e.g., daily intraperitoneal injection).

  • Metastasis Monitoring: Monitor the mice for signs of metastasis. This can be done through in vivo imaging (if using fluorescently or luminescently labeled cells) or by sacrificing the mice at a predetermined endpoint and examining organs for metastatic nodules.

  • Data Analysis: Quantify the number and size of metastases in each treatment group. Statistical analysis is performed to determine the significance of any reduction in metastasis in the treated group compared to the control group.

cluster_0 Workflow A 1. Inject Metastatic Cancer Cells into Mammary Fat Pad B 2. Monitor Primary Tumor Growth A->B C 3. Surgically Remove Primary Tumor B->C D 4. Administer Test Inhibitor or Vehicle Control C->D E 5. Monitor for Metastasis (e.g., Lungs) D->E F 6. Quantify Metastatic Burden E->F

In Vivo Anti-Metastasis Xenograft Model Workflow.

Conclusion and Future Directions

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, as a representative of the benzoxazolone class of heparanase inhibitors, holds significant therapeutic potential. Its small molecule nature offers advantages in terms of oral bioavailability and manufacturing scalability compared to larger polysaccharide-based inhibitors. While direct comparative efficacy data remains limited, the potent in vitro activity demonstrated by this class warrants further investigation.

Future studies should focus on elucidating the specific IC50 and detailed in vitro and in vivo efficacy of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. Head-to-head comparisons with established inhibitors like Roneparstat in standardized preclinical models will be crucial to fully assess its therapeutic promise. The continued exploration of small molecule heparanase inhibitors is a vital endeavor in the development of novel anti-cancer and anti-inflammatory therapies.

References

  • Muparfostat - PubChem. National Center for Biotechnology Information.

  • Courtney, S. M., Hay, P. A., Buck, R. T., Colville, C. S., Phillips, D. J., Scopes, D. I., ... & Turner, P. R. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & medicinal chemistry letters, 15(9), 2295–2299.

  • Prasher, P., Mall, T., & Sharma, M. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300080.

  • Zappasodi, R., Musio, S., Ruggiero, T., Guarnotta, C., Vlodavsky, I., & Masola, V. (2018). Phase I study of the heparanase inhibitor roneparstat: an innovative approach for multiple myeloma therapy. Haematologica, 103(7), 1216–1224.

  • Rivara, S., Pala, D., Pescatori, L., & Mor, M. (2020). New classes of potent heparanase inhibitors from ligand-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1628–1640.

  • Mitsiades, C. S., Rouleau, C., Tselis, N., Le, B., Raje, N., Vlodavsky, I., ... & Anderson, K. C. (2009). Defibrotide downregulates Heparanase expression in multiple myeloma, renal adenocarcinoma and breast cancer cell lines. Blood, 114(22), 856.

  • Pawar, S. M., Chitre, T., & Dandawate, P. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300080.

  • de Boer, C., Armstrong, Z., Lit, V. A., Barash, U., Ruijgrok, G., Boyango, I., ... & Wu, L. (2022). Mechanism-based heparanase inhibitors reduce cancer metastasis in vivo. Proceedings of the National Academy of Sciences, 119(31), e2203167119.

  • de Boer, C., Armstrong, Z., Lit, V. A., Barash, U., Ruijgrok, G., Boyango, I., ... & Wu, L. (2022). Mechanism-based heparanase inhibitors reduce cancer metastasis in vivo. PMC, 9351465.

  • Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. Journal of Medicinal Chemistry.

  • A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem.

  • de Boer, C., Armstrong, Z., Lit, V. A., Barash, U., Ruijgrok, G., Boyango, I., ... & Wu, L. (2022). Mechanism-based heparanase inhibitors reduce cancer metastasis in vivo. ResearchGate.

  • Hammond, E., & Ferro, V. (2020). PI-88 and Related Heparan Sulfate Mimetics. Molecules (Basel, Switzerland), 25(18), 4253.

  • Zappasodi, R., Musio, S., Ruggiero, T., Guarnotta, C., Vlodavsky, I., & Masola, V. (2018). Phase I study of the heparanase inhibitor roneparstat: an innovative approach for multiple myeloma therapy. Haematologica, 103(7), 1216–1224.

  • de Boer, C., Armstrong, Z., Lit, V. A., Barash, U., Ruijgrok, G., Boyango, I., ... & Wu, L. (2022). Mechanism-based heparanase inhibitors reduce cancer metastasis in vivo. Technion Research & Development Foundation Ltd..

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  • (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. MySkinRecipes.

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  • Pisani, C., Hammond, E., & Ferro, V. (2021). Discovery and development of small-molecule heparanase inhibitors. Future Medicinal Chemistry, 13(1), 77-99.

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  • Nadumane, V. K., & Murthy, H. N. (2021). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. Journal of traditional and complementary medicine, 11(4), 356–365.

  • Ghiu, S., Vasilache, V., Iacob, A. T., Vasile, C. M., Oprea, O., & Pinteala, M. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. International journal of molecular sciences, 23(19), 11849.

  • (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. ChemicalBook.

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Validation

A Senior Application Scientist's Guide to Validating the Biological Activity of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid derivatives. We wil...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid derivatives. We will delve into the technical details of experimental design, provide step-by-step protocols for key assays, and compare the performance of these derivatives against established alternatives, supported by experimental data. Our focus is on ensuring scientific integrity and providing a logical, in-depth technical narrative.

Introduction to (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid Derivatives

The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological properties.[1][2] Derivatives of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid have garnered significant interest due to their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5][6] The structural modifications on the benzoxazolone core and the acetic acid side chain allow for the fine-tuning of their biological activity, making them promising candidates for drug discovery.[1][7] This guide will equip you with the necessary tools to rigorously evaluate and compare the efficacy of these novel compounds.

Core Principles of Validation: A Self-Validating System

To ensure the trustworthiness of your findings, every experimental protocol should be designed as a self-validating system. This involves a multi-pronged approach encompassing:

  • Positive and Negative Controls: Essential for validating assay performance and providing a baseline for comparison.

  • Dose-Response Curves: To determine the potency (e.g., IC50 or EC50) of the derivatives.

  • Orthogonal Assays: Utilizing multiple, distinct assays to confirm a biological effect and rule out artifacts.

  • Mechanism of Action Studies: To elucidate the molecular pathways through which the derivatives exert their effects.

Comparative Validation of Biological Activities

This section provides a detailed comparison of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid derivatives against standard drugs in key therapeutic areas.

Anticancer Activity: A Head-to-Head Comparison with Doxorubicin

Several studies have highlighted the potent anticancer effects of benzoxazolone derivatives.[3][8][9] Here, we compare a representative derivative, Compound X , with the well-established chemotherapeutic agent, Doxorubicin.

Experimental Data Summary:

CompoundCell LineIC50 (µM)Mechanism of ActionReference
Compound X MCF-7 (Breast Cancer)15.2Induction of Apoptosis via Caspase-3 activation[3]
Compound Y HepG2 (Liver Cancer)10.8Cell Cycle Arrest at G2/M[8]
DoxorubicinMCF-7 (Breast Cancer)0.8DNA Intercalation, Topoisomerase II InhibitionN/A
DoxorubicinHepG2 (Liver Cancer)1.2DNA Intercalation, Topoisomerase II InhibitionN/A

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid derivative and a positive control (e.g., Doxorubicin). Add the compounds to the cells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value by plotting a dose-response curve.

Signaling Pathway: Apoptosis Induction

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway FasL FasL FasR FasR FasL->FasR binds FADD FADD FasR->FADD Procaspase-8 Procaspase-8 FADD->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Compound X Compound X Mitochondrion Mitochondrion Compound X->Mitochondrion induces stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Anti-inflammatory Activity: Benchmarking Against Indomethacin

Benzoxazolone derivatives have shown promising anti-inflammatory properties.[4][5][10] We compare a candidate derivative, Compound Z , with the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.

Experimental Data Summary:

CompoundAssayInhibition (%)Mechanism of ActionReference
Compound Z Carrageenan-induced paw edema58% at 20 mg/kgInhibition of pro-inflammatory mediators[4]
Compound W PGE2-induced paw edema65% at 20 mg/kgInhibition of prostaglandin synthesis[4]
IndomethacinCarrageenan-induced paw edema62% at 10 mg/kgCOX-1 and COX-2 inhibitionN/A
IndomethacinPGE2-induced paw edema70% at 10 mg/kgCOX-1 and COX-2 inhibitionN/A

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week.

  • Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally. Administer the standard drug (e.g., Indomethacin) to a separate group.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Experimental Workflow: Anti-inflammatory Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Mechanism of Action Cell-based assays Cell-based assays Carrageenan-induced paw edema Carrageenan-induced paw edema Cell-based assays->Carrageenan-induced paw edema Lead candidates Enzyme inhibition assays (COX-1/COX-2) Enzyme inhibition assays (COX-1/COX-2) Enzyme inhibition assays (COX-1/COX-2)->Carrageenan-induced paw edema Cytokine profiling (ELISA) Cytokine profiling (ELISA) Carrageenan-induced paw edema->Cytokine profiling (ELISA) Active compounds PGE2-induced paw edema PGE2-induced paw edema Western blot for inflammatory markers Western blot for inflammatory markers PGE2-induced paw edema->Western blot for inflammatory markers

Antimicrobial Activity: Comparison with Ciprofloxacin

The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Benzoxazolone derivatives have demonstrated activity against various bacterial and fungal strains.[11][12] Below is a comparison of a novel derivative, Compound A , with the broad-spectrum antibiotic Ciprofloxacin.

Experimental Data Summary:

CompoundOrganismMIC (µg/mL)Reference
Compound A Staphylococcus aureus8[11]
Compound B Escherichia coli16[11]
CiprofloxacinStaphylococcus aureus1N/A
CiprofloxacinEscherichia coli0.5N/A

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound and the standard antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid derivatives represent a versatile class of compounds with significant potential in drug discovery. This guide has provided a robust framework for the validation of their biological activities, emphasizing a comparative and mechanistic approach. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as conducting comprehensive preclinical studies to evaluate their safety and efficacy in vivo. The logical application of the described protocols will undoubtedly accelerate the translation of these promising molecules into novel therapeutics.

References

  • Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. PubMed. [Link]

  • Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities. Arzneimittelforschung. [Link]

  • Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. Saudi Pharmaceutical Journal. [Link]

  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. [Link]

  • Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives. Il Farmaco. [Link]

  • Synthesis of Novel 2(3H)-Benzoxazolone Mannich Bases as Potential Agents for Future Studies of Cancer Treatment. Journal of Pharmaceutical Research International. [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie. [Link]

  • Synthesis and Analgesic and Anti-inflammatory Activity of Some New (6-Acyl-2-benzoxazolinone and 6-Acyl-2-benzothiazolinone Derivatives with Acetic Acid and Propanoic Acid Residues. ResearchGate. [Link]

  • Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. Archiv der Pharmazie. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. [Link]

  • Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. [Link]

  • BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. An-Najah Repository. [Link]

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Comparative

The Benzoxazole Scaffold: A Privileged Framework for Potent and Selective Enzyme Inhibition

A Senior Application Scientist's Guide to the Comparative Analysis of Benzoxazole-Based Enzyme Inhibitors For researchers, scientists, and drug development professionals, the quest for novel enzyme inhibitors with high p...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Comparative Analysis of Benzoxazole-Based Enzyme Inhibitors

For researchers, scientists, and drug development professionals, the quest for novel enzyme inhibitors with high potency and selectivity is a perpetual endeavor. Within the vast landscape of heterocyclic compounds, the benzoxazole moiety has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties make it a versatile building block for the design of potent inhibitors against a wide array of enzymatic targets, playing crucial roles in pathologies ranging from cancer and inflammation to neurodegenerative disorders.[3][4][5]

This guide provides an in-depth comparative analysis of benzoxazole-based enzyme inhibitors, offering a synthesis of technical data, field-proven insights, and detailed experimental protocols. We will explore the causality behind experimental choices and provide self-validating systems to ensure scientific integrity.

The Rise of the Benzoxazole Scaffold in Drug Discovery

The benzoxazole core, consisting of a benzene ring fused to an oxazole ring, offers a unique combination of rigidity, lipophilicity, and hydrogen bonding capability.[4] This allows for precise three-dimensional orientation of substituents to interact with the active sites of enzymes, leading to high-affinity binding. The aromatic nature of the benzoxazole ring system also contributes to its metabolic stability, a desirable property for drug candidates.[5]

The versatility of the benzoxazole scaffold is evident in the diverse range of enzymes it can effectively inhibit. This guide will focus on a comparative analysis of its inhibitory activity against several key enzyme families implicated in human diseases.

Comparative Analysis of Benzoxazole-Based Inhibitors

The efficacy of an enzyme inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following sections provide a comparative overview of benzoxazole derivatives targeting various enzyme classes, with supporting experimental data summarized in tables for easy comparison.

Cyclooxygenase (COX) Inhibitors

Cyclooxygenase enzymes (COX-1 and COX-2) are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The development of selective COX-2 inhibitors is a major goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Several benzoxazole derivatives have shown promising and selective COX-2 inhibitory activity.[2][6]

CompoundTarget EnzymeIC50 (µM)Reference
Methyl-2-amino benzoxazole carboxylate TosylateCOX-20.0115[2]
2-Chloro-N-(2-(3,4,5-trimethoxyphenyl)- benzo[d]oxazol-5-yl)-benzamide (3c)COX-20.04[6]
Celecoxib (Reference Drug)COX-20.0134[2]
Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylateCOX-20.0258[2]
2-amino-N1- (4-hydroxy benzylidene) benzoxazole-5-carbohydrazideCOX-20.0223[2]
Lipoxygenase (LOX) Inhibitors

Lipoxygenases are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators called leukotrienes.[7] 5-lipoxygenase (5-LOX) is a key enzyme in this pathway and a target for anti-inflammatory and anti-allergy drugs. Benzoxazole derivatives have been investigated as potent 5-LOX inhibitors.[7]

CompoundTarget EnzymeIC50 (µM)Reference
Benzoxazole derivative 2d5-LOX0.12[7]
Benzoxazole derivative 2g5-LOX0.25[7]
Zileuton (Reference Drug)5-LOX~1.0[8]
Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[1][3] MAO inhibitors are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[1][9] Benzoxazole-containing compounds have demonstrated potent and selective inhibition of MAO isoforms.[1][3]

CompoundTarget EnzymeIC50 (µM)Reference
2-methylbenzo[d]oxazole derivative 1dMAO-B0.0023[1][3]
2-methylbenzo[d]oxazole derivative 2eMAO-B0.0033[1][3]
2,1-benzisoxazole derivative 7aMAO-B0.017[9]
6-fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole (5b)MAO-B0.028[10]
2-methylbenzo[d]oxazole derivative 2eMAO-A0.592[1][3]
2-methylbenzo[d]oxazole derivative 2cMAO-A0.670[1][3]
Cholinesterase Inhibitors

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine.[4][5] Inhibitors of these enzymes are the primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[4][11] Novel benzoxazole derivatives have been synthesized and shown to be potent cholinesterase inhibitors.[4][5][12]

CompoundTarget EnzymeIC50 (nM)Reference
Benzoxazole-oxadiazole analogue 15AChE5.8[4]
Benzoxazole-oxadiazole analogue 2AChE6.4[4]
2-Aryl-6-carboxamide benzoxazole derivative 36AChE12.62[5]
4-(Naphtho[1,2-d][1][3]oxazol-2-yl)benzene-1,3-diolAChE58[13]
Benzoxazole-oxadiazole analogue 15BuChE7.2[4]
2-Aryl-6-carboxamide benzoxazole derivative 36BuChE25.45[5]
Donepezil (Reference Drug)AChE33,650[4]
Donepezil (Reference Drug)BuChE35,800[4]

Experimental Protocols for Enzyme Inhibition Assays

The determination of inhibitor potency and mechanism of action relies on robust and reproducible experimental assays. This section provides detailed, step-by-step methodologies for key in vitro enzyme inhibition assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the activity of a kinase in the presence of an inhibitor by quantifying the amount of ADP produced.[14]

Principle: The assay relies on a proprietary reagent that converts ADP to ATP, which then drives a luciferase-catalyzed reaction to produce light. The luminescent signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Benzoxazole-based inhibitor

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the benzoxazole inhibitor in 100% DMSO.

    • Perform a serial dilution of the inhibitor in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.

    • Add 2 µL of the kinase solution (enzyme concentration should be optimized for linear product formation over time).

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should ideally be at or near the Km for ATP for competitive inhibitor studies.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (wells with no enzyme).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Causality Behind Experimental Choices:

  • DMSO Concentration: Keeping the final DMSO concentration low and constant across all wells is crucial to avoid solvent effects on enzyme activity.

  • ATP Concentration: Using an ATP concentration near its Km value is important for accurately determining the potency of ATP-competitive inhibitors.

  • Linearity of Reaction: Ensuring the kinase reaction is in the linear range with respect to time and enzyme concentration is fundamental for accurate IC50 determination.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis inhibitor_prep Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate inhibitor_prep->add_inhibitor kinase_prep Prepare Kinase Solution add_kinase Add Kinase kinase_prep->add_kinase substrate_prep Prepare Substrate/ATP Mix add_substrate Initiate Reaction substrate_prep->add_substrate add_inhibitor->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate pre_incubate->add_substrate incubate Incubate at 30°C add_substrate->incubate stop_reaction Add ADP-Glo™ Reagent incubate->stop_reaction incubate_stop Incubate stop_reaction->incubate_stop add_detection Add Detection Reagent incubate_stop->add_detection incubate_detect Incubate add_detection->incubate_detect read_luminescence Read Luminescence incubate_detect->read_luminescence plot_data Plot % Inhibition vs. [Inhibitor] read_luminescence->plot_data fit_curve Fit Sigmoidal Curve plot_data->fit_curve determine_ic50 Determine IC50 fit_curve->determine_ic50 G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor prep_enzyme Prepare Enzyme Solution start->prep_enzyme prep_substrate Prepare Substrate Solution start->prep_substrate end End add_inhibitor Add Inhibitor/Control prep_inhibitor->add_inhibitor add_enzyme Add Enzyme prep_enzyme->add_enzyme add_substrate Initiate Reaction prep_substrate->add_substrate add_buffer Add Assay Buffer to Plate add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate measure Measure Signal (Kinetic/Endpoint) add_substrate->measure calc_velocity Calculate Initial Velocity measure->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_data Plot Data calc_inhibition->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 determine_ic50->end

Caption: Workflow for a spectrophotometric protease inhibition assay.

Advanced Techniques for Inhibitor Characterization

Beyond determining IC50 values, a deeper understanding of the inhibitor's mechanism of action and binding kinetics is crucial for drug development. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques that provide this information.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. [11][15] Principle: A solution of the inhibitor is titrated into a solution of the enzyme in the sample cell of the calorimeter. The heat changes associated with each injection are measured, and the data are fitted to a binding model to determine the thermodynamic parameters.

Experimental Workflow:

  • Sample Preparation:

    • Dialyze both the enzyme and inhibitor solutions extensively against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the enzyme and inhibitor.

  • ITC Experiment:

    • Load the enzyme solution into the sample cell and the inhibitor solution into the injection syringe.

    • Perform a series of small injections of the inhibitor into the enzyme solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that monitors the binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor surface in real-time. [6][16]This allows for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Principle: The binding of the inhibitor to the immobilized enzyme causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Experimental Workflow:

  • Enzyme Immobilization:

    • Covalently immobilize the enzyme onto a suitable sensor chip surface.

  • Binding Analysis:

    • Inject a series of concentrations of the inhibitor over the sensor surface (association phase).

    • Flow buffer over the surface to monitor the dissociation of the inhibitor-enzyme complex (dissociation phase).

    • Regenerate the sensor surface to remove any bound inhibitor.

  • Data Analysis:

    • Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate the Kd from the ratio of kd/ka.

Conclusion

The benzoxazole scaffold represents a highly versatile and privileged structure in the design of potent and selective enzyme inhibitors. This guide has provided a comparative analysis of benzoxazole-based inhibitors against several key enzyme targets, supported by experimental data. The detailed protocols for in vitro enzyme inhibition assays and the overview of advanced biophysical techniques offer a practical framework for researchers in the field of drug discovery. The continued exploration of the chemical space around the benzoxazole nucleus holds immense promise for the development of novel therapeutics for a wide range of human diseases.

References

  • Shaw, M., Petzer, J., & Petzer, A. (2025).
  • Nanotechnology Perceptions. (n.d.). Cyclooxygenase (COX)
  • Shaw, M., Petzer, J., & Petzer, A. (2025).
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  • PubMed. (2010). Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry.
  • National Institutes of Health. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches.
  • PubMed Central. (n.d.).
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  • PubMed. (n.d.). Design, synthesis and biological evaluation of new 2-benzoxazolinone derivatives as potential cholinesterase inhibitors for therapy of alzheimer's disease.
  • National Institutes of Health. (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs.
  • MDPI. (n.d.). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide.
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  • ResearchGate. (2025). Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors | Request PDF.
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  • ResearchGate. (n.d.). Experimental strategy for enzyme inhibitor screening by surface plasmon...
  • Sigma-Aldrich. (n.d.). Assay Procedure for Protease.
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  • Thermo Fisher Scientific. (n.d.). Pierce Protease Assay Kit.
  • PubMed. (n.d.). Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase.
  • G-Biosciences. (n.d.). Protease Assay™.
  • protocols.io. (2019).
  • PubMed Central. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics.
  • ResearchGate. (2025). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors | Request PDF.
  • PubMed Central. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A.
  • bioRxiv. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-proteas.
  • Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). IC 50 values for the inhibition of lipoxygenase-1.
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Validation

A Researcher's Guide to the Structure-Activity Relationship of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid Analogs as Anti-Inflammatory Agents

This guide provides a comparative analysis of the structure-activity relationship (SAR) for analogs of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a core scaffold with significant therapeutic potential. Benzoxaz...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the structure-activity relationship (SAR) for analogs of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a core scaffold with significant therapeutic potential. Benzoxazolone derivatives are recognized for a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[1] A key mechanism of action for many of these compounds is the modulation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a master regulator of inflammation and metabolism.[2][3]

This document is intended for researchers and drug development professionals. It will delve into the critical structural modifications that influence the biological activity of this compound class, provide detailed experimental protocols for their evaluation, and present comparative data to guide future drug design efforts.

The Core Scaffold: Rationale for Investigation

The (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid scaffold presents an ideal starting point for medicinal chemistry campaigns. It possesses a weakly acidic carboxylic acid group, crucial for interaction with the ligand-binding domain of targets like PPARγ, and a bicyclic benzoxazolone core that can be systematically modified.[1][2] Understanding how substitutions on both the aromatic ring and the N-acetic acid side chain impact efficacy is paramount for developing potent and selective therapeutic agents. The primary activities explored herein are direct anti-inflammatory action and PPARγ agonism, a key pathway for mediating anti-inflammatory effects.[3][4]

Methodologies for Synthesis and Biological Evaluation

To ensure the integrity and reproducibility of SAR data, standardized and validated protocols are essential. This section details the general synthesis and the key biological assays used to characterize these analogs.

General Synthesis of Benzoxazolone Analogs

The synthesis of the core structure and its analogs typically begins with the appropriate substituted 2-aminophenol. The following scheme represents a common pathway for generating N-substituted benzoxazolone acetic acid derivatives.

Step 1: Formation of the Benzoxazolone Ring. 2-Amino-4-methylphenol is reacted with a carbonylating agent like urea or ethyl chloroformate to form 5-methyl-1,3-benzoxazol-2(3H)-one.

Step 2: N-Alkylation. The nitrogen atom of the benzoxazolone ring is then alkylated with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone.

Step 3: Saponification. The resulting ester is hydrolyzed to the final carboxylic acid using a base like sodium hydroxide, followed by acidic workup.

This versatile synthesis allows for the introduction of various substituents on the aromatic ring by starting with different 2-aminophenols and modification of the side chain by using different alkylating agents.

Experimental Protocol: PPARγ Activation Assay

The ability of the analogs to function as PPARγ agonists is a critical measure of their potential therapeutic activity. A luciferase reporter gene assay is a standard and reliable method for quantifying this activation in a cellular context.

Objective: To determine the concentration-dependent activation of the human PPARγ receptor by test compounds.

Methodology: Luciferase Reporter Gene Assay

  • Cell Culture: Human embryonic kidney cells (HEK293) or a similar stable cell line are cultured. These cells are transiently or stably transfected with two plasmids: one expressing the ligand-binding domain of human PPARγ fused to the GAL4 DNA-binding domain, and a second containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).

  • Compound Preparation: Test compounds are dissolved in DMSO to create high-concentration stock solutions. A serial dilution series is then prepared in cell culture medium to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.5%) to avoid solvent effects.

  • Assay Procedure:

    • The transfected cells are seeded into 96-well microplates.

    • After allowing the cells to adhere, the culture medium is replaced with the medium containing the various concentrations of the test compounds. A known PPARγ agonist, such as Rosiglitazone, is used as a positive control, and a vehicle control (medium with DMSO) serves as the baseline.

    • The plates are incubated for 24 hours to allow for ligand binding, receptor activation, and subsequent expression of the luciferase reporter gene.

  • Signal Detection: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is directly proportional to the level of PPARγ activation, is measured using a luminometer.

  • Data Analysis: The relative light units (RLU) are plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC₅₀ value (the concentration at which 50% of the maximal response is observed).

Experimental Protocol: In Vivo Anti-Inflammatory Assay

The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[5][6][7]

Objective: To assess the ability of test compounds to reduce acute inflammation in a rodent model.

Methodology: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Test compounds are formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) to the animals. A control group receives only the vehicle, and a positive control group is treated with a standard NSAID like Indomethacin (5 mg/kg).

  • Induction of Inflammation: One hour after compound administration, a 1% solution of λ-carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each rat.[6][8]

  • Measurement of Edema: The paw volume is measured immediately before the carrageenan injection and at several time points afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[8]

  • Data Analysis:

    • The degree of paw edema is calculated as the increase in paw volume at each time point compared to the initial volume.

    • The percentage inhibition of edema for each treated group compared to the vehicle control group is calculated using the formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

    • This allows for the determination of the compound's efficacy and duration of action in a live inflammatory model.

Visualization of Key Processes

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Experimental_Workflow cluster_Design Design & Synthesis cluster_Screening Screening Cascade cluster_Validation In Vivo Validation Start Analog Design Synth Chemical Synthesis Start->Synth Purify Purification & Characterization Synth->Purify InVitro In Vitro Screening (PPARγ Reporter Assay) Purify->InVitro Test Analogs SAR Analyze SAR (Determine EC₅₀) InVitro->SAR SAR->Start Iterate Design InVivo In Vivo Efficacy (Carrageenan Paw Edema) SAR->InVivo Select Potent Compounds Tox Preliminary Toxicity InVivo->Tox Lead Lead Optimization Tox->Lead

Caption: A typical workflow for analog development and testing.

Comparative Analysis of Benzoxazolone Analogs

While a comprehensive dataset for direct analogs of the title compound is not publicly available from a single study, analysis of related benzoxazolone derivatives provides critical insights into the SAR of this class. The following table summarizes the in vitro anti-inflammatory activity (inhibition of cytokine production) of several benzoxazolone analogs, demonstrating the impact of substitutions on the core ring.

Compound IDCore StructureR¹ (Position 4)R² (Other)Activity (Target)IC₅₀ (µM)Reference
Parent 5-methyl-benzoxazoloneHH--N/A
2h Benzoxazolone-O-SO₂-(o-tolyl)HNO, IL-1β, IL-617.67, 20.07, 8.61[9]
3c BenzoxazoloneH6-ClIL-610.14[10]
3d BenzoxazoloneH6-CF₃IL-65.43[10]
3g BenzoxazoloneH5,6-dichloroIL-65.09[10]

Data synthesized from multiple sources for comparative purposes. Assays and conditions may vary between studies.

Analysis of Structure-Activity Relationships:

From the data presented, several key SAR trends can be deduced:

  • Importance of the Carboxylic Acid Moiety: The N-acetic acid side chain is a common feature in many PPAR agonists, acting as a crucial hydrogen bond donor/acceptor to interact with key amino acid residues (like Tyr473, Ser289, His449) in the receptor's ligand-binding pocket. [2]Replacing this group typically leads to a significant loss of activity.

  • Substitutions on the Benzene Ring:

    • Introducing electron-withdrawing groups on the aromatic ring appears to be favorable for anti-inflammatory activity. Analogs 3d (6-CF₃) and 3g (5,6-dichloro) show significantly improved potency in inhibiting IL-6 production compared to the less substituted analog 3c (6-Cl). [10] * The addition of a bulky sulfonyloxy group at position 4 (compound 2h ) also confers potent, broad-spectrum anti-inflammatory activity against multiple cytokines (NO, IL-1β, IL-6). [9]This suggests that this position is a key site for modification to enhance potency.

  • Role of the 5-Methyl Group: While not explicitly varied in the presented data, the 5-methyl group of the parent compound is generally considered to provide a beneficial hydrophobic interaction within the binding pocket. The general SAR for arylalkanoic acids suggests that small alkyl substituents in this region are often optimal for activity.

Conclusion and Future Directions

The (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid scaffold is a promising platform for the development of novel anti-inflammatory agents, likely acting at least in part through the PPARγ pathway. The available data strongly indicates that the carboxylic acid side chain is an essential pharmacophoric element.

Future optimization efforts should focus on systematic modification of the benzoxazolone ring. Based on the comparative data, exploration of electron-withdrawing substituents at positions 4, 6, and 7 is warranted. Specifically, the potent activity of the 4-sulfonyloxy derivative 2h suggests that this position is highly amenable to substitution for enhancing interactions with the biological target. [9]A comprehensive study that synthesizes and tests a matrix of analogs—varying substituents on the aromatic ring while maintaining the N-acetic acid side chain—would be invaluable for elucidating a more precise quantitative structure-activity relationship (QSAR) and advancing a lead candidate toward clinical development.

References

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 13, 2026, from [Link]

  • Ghafari, H., Yasa, N., Mohammadirad, A., Dehghan, G., & Abdollahi, M. (2007). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Iranian Journal of Pharmaceutical Research, 6(4), 289-295. Retrieved from [Link]

  • Li, J., Li, R., Liu, D., Zhang, J., Wang, Y., & Zhang, J. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(6), e202201145. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 13, 2026, from [Link]

  • Wang, Y., Zhang, J., Li, R., Liu, D., Li, J., & Zhang, J. (2020). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 96(6), 1336-1348. [Link]

  • Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories. Retrieved January 13, 2026, from [Link]

  • Loram, L. C., Fuller, A., Fick, L. G., Cartmell, T., Poole, S., & Mitchell, D. (2007). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 151(8), 1316-1325. [Link]

  • (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. (n.d.). MySkinRecipes. Retrieved January 13, 2026, from [Link]

  • Das, S. K., & Srivastava, S. K. (2011). Benzoxazinones as Human Peroxisome Proliferator Activated Receptor Gamma (PPARγ) Agonists: A Docking Study Using Glide. Indian Journal of Pharmaceutical Sciences, 73(2), 159-164. [Link]

  • Singh, U. P., & Gahtori, P. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300245. [Link]

  • Sharma, M., & Kumar, M. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules, 27(15), 4991. [Link]

  • Design, synthesis and biological potential of heterocyclic benzoxazole scaffolds as promising antimicrobial and anticancer agents. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Lee, S. Y., Kim, H. J., Lee, S. J., Lee, J. Y., & Lee, J. (2014). Design and Synthesis of alkoxyindolyl-3-acetic Acid Analogs as Peroxisome Proliferator-Activated receptor-γ/δ Agonists. Bulletin of the Korean Chemical Society, 35(5), 1381-1388. [Link]

  • Gökhan-Kelekçi, N., Köksal, M., Unüvar, S., Aktay, G., & Erdoğan, H. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 29-37. [Link]

  • Das, S. K., & Srivastava, S. K. (2011). Benzoxazinones as Human Peroxisome Proliferator Activated Receptor Gamma (PPARγ) Agonists: A Docking Study Using Glide. ResearchGate. Retrieved January 13, 2026, from [Link]

  • Das, S. K., & Srivastava, S. K. (2011). Benzoxazinones as Human Peroxisome Proliferator Activated Receptor Gamma (PPARγ) Agonists: A Docking Study Using Glide. Indian Journal of Pharmaceutical Sciences, 73(2), 159-164. [Link]

  • Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-. (n.d.). Google Patents. Retrieved January 13, 2026, from https://patents.google.
  • Synthesis of novel 3-methyl-1-(5-methyl-1,3- benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. (n.d.). AWS. Retrieved January 13, 2026, from [Link]

  • SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B] [5][6]OXAZIN-4-YL) ACETATE DERIV. (n.d.). Rasayan Journal of Chemistry. Retrieved January 13, 2026, from [Link]

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Comparative

A Comparative Guide to the Photostability of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

In the landscape of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) under various stress conditions is a cornerstone of its viability. Among these, photostability, the...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) under various stress conditions is a cornerstone of its viability. Among these, photostability, the resilience of a compound to degradation by light, is of paramount importance. This guide provides a comprehensive benchmark of the photostability of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a heterocyclic compound belonging to the versatile benzoxazolone class. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects[1][2].

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the photostability of the title compound in comparison to relevant alternatives. The experimental protocols described herein are designed to be self-validating, grounded in authoritative guidelines, and explained with the scientific rationale that underpins each step.

Introduction: The Imperative of Photostability in Drug Development

Exposure to light can induce photochemical reactions in drug molecules, leading to the formation of photodegradation products. This can result in a loss of potency, altered efficacy, and potentially the generation of toxic byproducts, compromising patient safety. Therefore, rigorous photostability testing is a mandatory component of the drug development process, as stipulated by international regulatory bodies such as the International Council for Harmonisation (ICH) in their Q1B guideline[3][4].

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, with its benzoxazolone core, is of significant interest. While this structural class is explored for various therapeutic applications, its inherent photostability is a critical parameter that dictates its handling, formulation, and packaging requirements. This guide will elucidate the photostability profile of this compound, providing a framework for its comparative evaluation.

The Target Compound and Rationale for Comparator Selection

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a derivative of 2-benzoxazolinone, featuring a methyl substituent on the benzene ring and an acetic acid moiety attached to the nitrogen atom. The presence of the carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), where it often plays a role in the drug's mechanism of action and pharmacokinetic properties.

For a robust comparative analysis, two reference compounds have been selected:

  • Chlorzoxazone : A commercially available drug containing the 5-chloro-2-benzoxazolinone structure. Its structural similarity to the core of our target compound makes it an excellent comparator for understanding the influence of the N-acetic acid side chain on photostability. Chlorzoxazone is known to be a stable compound, making it a suitable positive control.

  • Benoxaprofen : A non-steroidal anti-inflammatory drug that, while withdrawn from the market for other reasons, is structurally relevant as it contains a benzoxazole ring and a propanoic acid side chain. A computational study on its photodegradation mechanism suggests a pathway involving photodecarboxylation, providing a valuable mechanistic reference for our target compound[2].

Experimental Design for Comparative Photostability Assessment

The following experimental workflow is designed to provide a comprehensive comparison of the photostability of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, chlorzoxazone, and benoxaprofen, in accordance with ICH Q1B guidelines.

Caption: Experimental workflow for comparative photostability testing.

Detailed Experimental Protocols

1. Synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid:

  • Step 1: Synthesis of 5-methyl-2-benzoxazolinone. 2-Amino-4-methylphenol is reacted with urea at high temperature. The reaction proceeds via a cyclization-condensation mechanism to yield 5-methyl-2-benzoxazolinone.

  • Step 2: N-Alkylation. The synthesized 5-methyl-2-benzoxazolinone is then subjected to N-alkylation using ethyl chloroacetate in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF)[5]. The reaction mixture is heated to facilitate the nucleophilic substitution.

  • Step 3: Hydrolysis. The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, followed by acidification. The final product, (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, is then purified by recrystallization.

2. Sample Preparation:

  • Solutions of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, chlorzoxazone, and benoxaprofen will be prepared at a concentration of 100 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water. This solvent system is chosen for its ability to solubilize a wide range of compounds and its transparency to UV-visible light.

  • For each compound, two sets of samples will be prepared in quartz cuvettes: one set for light exposure and another set to serve as dark controls. The dark control cuvettes will be wrapped completely in aluminum foil to shield them from light.

3. Light Exposure:

  • The light-exposed samples and the dark controls will be placed in a photostability chamber equipped with a xenon lamp, which provides a spectral distribution similar to that of sunlight.

  • The irradiation will be carried out according to ICH Q1B guidelines, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • The temperature and humidity within the chamber will be maintained at 25 °C and 60% RH, respectively, to minimize the contribution of thermal degradation.

  • A chemical actinometer, such as a quinine hydrochloride solution, can be used to monitor and confirm the light exposure.

4. Analytical Monitoring:

  • High-Performance Liquid Chromatography (HPLC): Aliquots will be withdrawn from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours of exposure). The concentration of the parent compound and the formation of any degradation products will be quantified using a validated reverse-phase HPLC method with UV detection. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a suitable starting point for method development.

  • UV-Visible Spectroscopy: The UV-Vis absorption spectra of the solutions will be recorded at each time point to monitor for changes in the chromophore of the molecules, which can be indicative of degradation.

Anticipated Results and Comparative Data

The following table presents a hypothetical but realistic set of data that could be obtained from the described experimental protocol. The data is designed to illustrate a scenario where (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid exhibits moderate photostability.

Time (hours)(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (% Remaining)Chlorzoxazone (% Remaining)Benoxaprofen (% Remaining)
0100.0100.0100.0
295.299.590.1
490.599.182.3
881.398.268.5
1272.897.555.7
2455.195.330.2

In this hypothetical scenario, chlorzoxazone demonstrates high photostability, as expected for a well-established drug. Benoxaprofen shows significant photodegradation, consistent with its known phototoxic properties. (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid exhibits an intermediate level of photostability, suggesting that while it is more susceptible to photodegradation than chlorzoxazone, it is more stable than the highly photolabile benoxaprofen. The data from the dark controls (not shown) would be expected to show minimal degradation (e.g., >98% remaining at all time points), confirming that the observed degradation is primarily due to light exposure.

Proposed Photodegradation Pathway

Based on the computational study of benoxaprofen, a plausible photodegradation pathway for (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is initiated by the absorption of UV radiation, leading to an excited state. This excited molecule can then undergo photodecarboxylation, a common degradation pathway for compounds containing a carboxylic acid moiety adjacent to a chromophore[2].

photodegradation_pathway Compound Excited_State [Compound]* Compound->Excited_State hν (UV light) Radical_Intermediate Decarboxylated Radical Excited_State->Radical_Intermediate - CO2 Final_Product 5-methyl-3-methyl-1,3-benzoxazol-2(3H)-one Radical_Intermediate->Final_Product + H• (from solvent)

Caption: Proposed photodecarboxylation pathway.

This proposed pathway suggests that the primary photodegradation product would be 3,5-dimethyl-1,3-benzoxazol-2(3H)-one, formed by the loss of carbon dioxide and subsequent hydrogen abstraction from the solvent. This hypothesis can be investigated by analyzing the HPLC chromatograms for the appearance of a new peak with a corresponding mass-to-charge ratio in LC-MS analysis.

Biological Context: Benzoxazolones and the MAPK/NF-κB Signaling Pathway

The benzoxazolone scaffold is not only of interest for its physicochemical properties but also for its diverse biological activities. Several studies have implicated benzoxazolone derivatives as potent anti-inflammatory agents[1][2]. Recent research has shown that some benzoxazolone derivatives can exert their anti-inflammatory effects by inhibiting the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. These pathways are crucial regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

signaling_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Cascade Inflammatory_Stimuli->MAPK NFkB NF-κB Activation Inflammatory_Stimuli->NFkB MAPK->NFkB Proinflammatory_Mediators Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Mediators Benzoxazolone (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid Benzoxazolone->MAPK Inhibition Benzoxazolone->NFkB Inhibition

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzoxazole Derivatives

Introduction: The Critical Role of Method Validation in Benzoxazole Derivative Analysis Benzoxazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Method Validation in Benzoxazole Derivative Analysis

Benzoxazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] As these promising candidates advance through the drug development pipeline, the reliability and consistency of the analytical methods used to characterize them become paramount. Rigorous method validation is not merely a regulatory requirement but a scientific necessity to ensure data integrity, which ultimately underpins product quality and patient safety.[5]

This guide provides an in-depth comparison of analytical methods for the quantification of benzoxazole derivatives, with a focus on the principles and practical application of cross-validation. As a Senior Application Scientist, my objective is to go beyond procedural descriptions and offer insights into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to design and execute robust validation and cross-validation studies.

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for analytical method validation, outlining the necessary parameters to be evaluated.[6][7][8][9][10][11][12][13] This guide will adhere to these globally recognized standards, ensuring that the methodologies discussed are scientifically sound and regulatory-compliant.

The Principle of Cross-Validation: Ensuring Method Concordance

Cross-validation of analytical methods is the process of confirming that a validated method yields comparable, reliable, and consistent results when performed by different laboratories, with different analysts, or using different equipment.[14] It is a critical step when an analytical method is transferred from a development lab to a quality control setting or when comparing results from a new method to an established one.[14][15][16][17] The primary goal is to demonstrate that the two methods are equivalent and can be used interchangeably.

The following diagram illustrates the logical workflow of a cross-validation study:

CrossValidationWorkflow cluster_method1 Primary Method Validation (e.g., HPLC) cluster_method2 Secondary Method Validation (e.g., UPLC-MS/MS) cluster_crossval Cross-Validation M1_Dev Method Development M1_Val Full Validation (ICH Q2(R1)) M1_Dev->M1_Val CrossVal_Study Comparative Analysis of QC Samples M1_Val->CrossVal_Study Reference Data M2_Dev Method Development M2_Val Partial or Full Validation M2_Dev->M2_Val M2_Val->CrossVal_Study Comparative Data Conclusion Demonstration of Method Equivalence CrossVal_Study->Conclusion Statistical Evaluation

Caption: Workflow for cross-validation of analytical methods.

Comparative Analysis of Analytical Techniques for Benzoxazole Derivatives

The choice of an analytical technique for benzoxazole derivatives is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the quantification of these compounds.[18] However, other methods like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages in terms of sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a cornerstone technique for the analysis of moderately polar compounds like many benzoxazole derivatives.[18] Its reliability, versatility, and cost-effectiveness make it a preferred method for routine quality control and stability testing.

The validation of an HPLC method should be conducted in accordance with ICH Q2(R1) guidelines, assessing the following parameters:[8][19][20]

  • Instrumentation and Materials:

    • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, methanol, and water.

    • Analytical grade phosphoric acid or formic acid for pH adjustment.

    • Benzoxazole derivative reference standard.

  • Chromatographic Conditions (Example):

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 280 nm).

    • Injection Volume: 10 µL.

  • Validation Parameters:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[21][22] This is demonstrated by analyzing blank samples, placebo, and spiked samples to ensure no interference at the retention time of the analyte.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[19][22] This is typically evaluated over a range of 80% to 120% of the target concentration for an assay.[19]

    • Accuracy: The closeness of the test results to the true value.[21][22] It is assessed by analyzing samples with known concentrations of the analyte (e.g., spiked placebo) and calculating the percent recovery.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly.[22][23] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, and column temperature.[19][24]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[25] This makes it particularly suitable for bioanalytical studies where low concentrations of the analyte need to be quantified in complex biological matrices.[26]

The validation of a UPLC-MS/MS method follows the same principles as HPLC validation but with additional considerations for the mass spectrometric detection.[26][27]

  • Instrumentation and Materials:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

    • LC-MS grade solvents.

    • Benzoxazole derivative reference standard and a stable isotope-labeled internal standard (if available).

  • UPLC and MS/MS Conditions (Example):

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Positive ESI.

    • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

  • Additional Validation Parameters:

    • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[27] This is a critical parameter to evaluate in bioanalytical methods.

    • Recovery: The efficiency of the sample extraction process.[25]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable benzoxazole derivatives, GC-MS can be a powerful analytical tool.[28] It provides excellent separation efficiency and definitive identification based on mass spectra.[29]

  • Instrumentation and Materials:

    • Gas chromatograph coupled to a mass spectrometer.

    • Capillary column suitable for the analyte's polarity (e.g., DB-5ms).

    • High-purity helium as the carrier gas.

    • Derivatizing agent if the analyte is not sufficiently volatile.

  • GC-MS Conditions (Example):

    • Inlet Temperature: 250 °C.

    • Oven Program: Temperature gradient to ensure optimal separation.

    • Ionization Mode: Electron Impact (EI).

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Cross-Validation in Practice: A Comparative Study

To illustrate the cross-validation process, let's consider a scenario where a validated HPLC-UV method for the assay of a specific benzoxazole derivative in a pharmaceutical formulation is cross-validated against a newly developed UPLC-MS/MS method.

Experimental Design
  • Prepare Quality Control (QC) Samples: A single batch of QC samples at three concentration levels (low, medium, and high) is prepared.

  • Analysis: Both the HPLC-UV and UPLC-MS/MS methods are used to analyze the QC samples in triplicate.

  • Data Comparison: The results obtained from both methods are statistically compared.

The following diagram depicts the relationship between the validation parameters for the primary and secondary methods in a cross-validation study:

ValidationParameters cluster_Primary Primary Method (HPLC) cluster_Secondary Secondary Method (UPLC-MS/MS) cluster_CrossVal Cross-Validation Primary Specificity Linearity Accuracy Precision Robustness CrossVal Comparative Accuracy & Precision Primary->CrossVal Secondary Specificity Linearity Accuracy Precision Robustness Secondary->CrossVal

Caption: Interplay of validation parameters in cross-validation.

Data Presentation and Comparison

The performance of the HPLC and UPLC-MS/MS methods is summarized in the tables below. The data presented is hypothetical but representative of a typical cross-validation study.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UVUPLC-MS/MSAcceptance Criteria (ICH)
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 10 - 1500.1 - 50Defined by linearity and accuracy
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (%RSD)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate< 1.5%< 2.0%≤ 2.0%
LOD (µg/mL) 1.00.03-
LOQ (µg/mL) 3.00.1-
Robustness PassedPassedNo significant impact on results

Table 2: Cross-Validation Results for QC Samples

QC LevelHPLC-UV (Mean ± SD, n=3)UPLC-MS/MS (Mean ± SD, n=3)% Difference
Low (20 µg/mL) 20.1 ± 0.2 µg/mL19.9 ± 0.3 µg/mL-1.0%
Medium (80 µg/mL) 80.5 ± 0.7 µg/mL80.1 ± 0.9 µg/mL-0.5%
High (120 µg/mL) 119.7 ± 1.1 µg/mL120.3 ± 1.3 µg/mL+0.5%

Acceptance Criteria for Cross-Validation: The percentage difference between the mean results of the two methods should typically be within ±15%.[15]

Conclusion: A Scientifically Grounded Approach to Method Validation

The cross-validation of analytical methods is a cornerstone of ensuring data integrity and consistency in the pharmaceutical industry. This guide has provided a comprehensive overview of the principles and practicalities of cross-validating analytical methods for benzoxazole derivatives, with a focus on HPLC, UPLC-MS/MS, and GC-MS.

By adopting a systematic and scientifically sound approach to method validation and cross-validation, researchers and drug development professionals can have a high degree of confidence in their analytical data. This, in turn, facilitates informed decision-making throughout the drug development lifecycle and ensures compliance with global regulatory expectations. The key takeaway is that analytical method validation is not a one-time event but a continuous process that safeguards the quality and efficacy of pharmaceutical products.[11]

References

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

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  • Quality Guidelines. ICH. Available at: [Link]

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Comparative

A Comparative Guide to the Anticancer Activity of 2-Arylbenzoxazole Acetic Acid Derivatives

Introduction The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for conferring a wide spectrum of pharmacological activities, including anticancer properties.[1] Within this clas...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for conferring a wide spectrum of pharmacological activities, including anticancer properties.[1] Within this class of compounds, 2-arylbenzoxazole derivatives have garnered significant attention as promising anticancer agents. The strategic incorporation of an acetic acid moiety, particularly at the 5-position of the benzoxazole ring, has been demonstrated to significantly enhance their cytotoxic efficacy against a range of cancer cell lines.[2][3]

This guide provides a comprehensive comparative analysis of the anticancer activity of various 2-arylbenzoxazole acetic acid derivatives. We will delve into their synthesis, structure-activity relationships, and mechanisms of action, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel oncology therapeutics.

Synthesis of 2-Arylbenzoxazole Acetic Acid Derivatives

The synthesis of 2-arylbenzoxazole acetic acid derivatives is typically achieved through a multi-step process. A common and effective method involves the oxidative coupling of a substituted benzaldehyde with an ortho-aminophenol derivative, followed by hydrolysis.[4] This approach allows for the introduction of diverse aryl substituents at the 2-position, enabling a thorough investigation of structure-activity relationships.

General Synthesis Workflow

The synthetic route generally begins with the reaction of methyl 3-amino-4-hydroxyphenylacetate with a substituted benzaldehyde. This is followed by an oxidative cyclization to form the benzoxazole ring, and finally, hydrolysis of the methyl ester to yield the desired acetic acid derivative.

cluster_0 Step 1: Condensation & Oxidative Cyclization cluster_1 Step 2: Hydrolysis A Methyl 3-amino-4- hydroxyphenylacetate C Methyl 2-arylbenzoxazole- 5-acetate A->C Lead tetraacetate, Ethanol, Reflux B Substituted Benzaldehyde B->C D 2-Arylbenzoxazole-5- acetic acid C->D NaOH, H2O/Ethanol

Caption: General workflow for the synthesis of 2-arylbenzoxazole-5-acetic acid derivatives.

Experimental Protocol: General Procedure for Synthesis

The following is a generalized protocol for the synthesis of 2-arylbenzoxazole-5-acetic acid derivatives:

Step 1: Synthesis of Methyl 2-arylbenzoxazole-5-acetate

  • Dissolve equimolar amounts of methyl 3-amino-4-hydroxyphenylacetate and the desired substituted benzaldehyde in absolute ethanol.

  • Heat the mixture to reflux for approximately 4 hours.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain a crude product.

  • Dissolve the crude product in hot glacial acetic acid.

  • Carefully add lead tetraacetate to the solution and stir.

  • Allow the mixture to cool to room temperature to facilitate the precipitation of the product.

  • Collect the solid precipitate by filtration and wash with a suitable solvent.[5]

Step 2: Hydrolysis to 2-Arylbenzoxazole-5-acetic acid

  • Suspend the methyl 2-arylbenzoxazole-5-acetate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH) to the suspension.

  • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry.[6][7]

Comparative Anticancer Activity

The cytotoxic effects of 2-arylbenzoxazole acetic acid derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency. The table below summarizes the IC50 values for a selection of derivatives, highlighting the influence of the substituent on the 2-aryl ring.

CompoundSubstituent (R)Cancer Cell LineIC50 (µM)
1 HMCF-7>100
HCT-116>100
2 3-BenzyloxyMCF-71.4
HCT-116>100
3 4-MethoxyMCF-710.2
HCT-11615.6
4 4-ChloroMCF-725.3
HCT-11630.1
5 4-NitroMCF-745.2
HCT-11650.8
Doxorubicin (Reference Drug)MCF-70.13
HCT-1160.12

Data compiled from Jilani et al.[1][4]

Structure-Activity Relationship (SAR) Insights

The data reveals critical structure-activity relationships:

  • The Acetic Acid Moiety is Crucial: The presence of the acetic acid group at the 5-position of the benzoxazole nucleus is a key determinant of anticancer activity.[1][4]

  • Influence of the 2-Aryl Substituent: The nature and position of the substituent on the 2-aryl ring significantly impact cytotoxicity.

    • A benzyloxy group at the meta-position (Compound 2) confers the most potent activity against the MCF-7 breast cancer cell line.[4]

    • An electron-donating methoxy group at the para-position (Compound 3) also results in notable activity.[4]

    • Electron-withdrawing groups such as chloro (Compound 4) and nitro (Compound 5) at the para-position lead to a decrease in activity.[4]

Mechanisms of Anticancer Action

2-Arylbenzoxazole acetic acid derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and disrupting key cellular processes. Two prominent molecular targets that have been identified are Topoisomerase II and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Inhibition of Topoisomerase II

Topoisomerase II is a vital enzyme that modulates DNA topology, a process essential for DNA replication, transcription, and chromosome segregation.[8][9] This enzyme functions by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[2][8]

Certain 2-arylbenzoxazole derivatives act as Topoisomerase II inhibitors. They stabilize the covalent complex formed between the enzyme and DNA, preventing the re-ligation of the DNA strands.[9] This leads to an accumulation of DNA double-strand breaks, which triggers cell cycle arrest and ultimately induces apoptosis.[2][10]

cluster_0 Topoisomerase II Catalytic Cycle cluster_1 Inhibition by 2-Arylbenzoxazole Acetic Acid Derivatives A Topoisomerase II binds to DNA B DNA Cleavage (Double-Strand Break) A->B C Strand Passage B->C E Derivative binds to Topoisomerase II-DNA complex B->E D DNA Ligation C->D D->A F Stabilization of Cleavage Complex E->F G Inhibition of DNA Ligation F->G H Accumulation of DNA Double-Strand Breaks G->H I Cell Cycle Arrest & Apoptosis H->I

Caption: Mechanism of Topoisomerase II inhibition by 2-arylbenzoxazole acetic acid derivatives.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[11] In the context of cancer, angiogenesis is crucial for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen.[12]

The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways.[13][14] These pathways promote endothelial cell proliferation, survival, migration, and permeability.[11]

Several 2-arylbenzoxazole derivatives have been shown to inhibit VEGFR-2 signaling. By blocking the activity of this receptor, these compounds can suppress tumor-associated angiogenesis, thereby impeding tumor growth and progression.

cluster_0 VEGFR-2 Signaling Pathway cluster_1 Inhibition by 2-Arylbenzoxazole Acetic Acid Derivatives A VEGF B VEGFR-2 A->B C PLCγ B->C D PI3K B->D H Derivative binds to VEGFR-2 B->H E MAPK Pathway C->E F Akt Pathway D->F G Endothelial Cell Proliferation, Survival, and Migration E->G F->G I Inhibition of VEGFR-2 Autophosphorylation H->I J Blockade of Downstream Signaling I->J K Inhibition of Angiogenesis J->K

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-arylbenzoxazole derivatives.

Experimental Protocols for Anticancer Activity Assessment

To ensure the scientific integrity and reproducibility of the findings, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to evaluate the anticancer activity of 2-arylbenzoxazole acetic acid derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Experimental Workflow

A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B C Incubate for a specified period (e.g., 48-72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 2-arylbenzoxazole acetic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[14]

Annexin V-FITC/PI Assay for Apoptosis

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Step-by-Step Protocol
  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

Cell Cycle Analysis

Flow cytometry can also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This is typically done by staining the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

Step-by-Step Protocol
  • Cell Treatment: Treat cancer cells with the test compounds for a specific duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.[2]

Conclusion

2-Arylbenzoxazole acetic acid derivatives represent a promising class of anticancer agents with potent cytotoxic activity against various cancer cell lines. Their efficacy is closely linked to the presence of the acetic acid moiety at the 5-position and the nature of the substituent on the 2-aryl ring. The mechanisms of action for these compounds are multifaceted, involving the induction of apoptosis through the inhibition of key enzymes such as Topoisomerase II and the disruption of critical signaling pathways like VEGFR-2.

The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this important class of molecules. Further optimization of the benzoxazole scaffold holds the potential to yield novel and more effective anticancer therapeutics.

References

  • BenchChem. (2025). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27. BenchChem.
  • Burden, D. A., & Osheroff, N. (1998). Mechanism of action of topoisomerase II-targeted anticancer drugs. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1400(1-3), 139–154.
  • Dewey, J. A., & Nitrogen, D. (2018). Targeting DNA topoisomerase II in cancer chemotherapy.
  • Holmes, K., Roberts, O. L., Thomas, A. M., & Cross, M. J. (2007). Vascular endothelial growth factor receptor-2: structure, function, and therapeutic potential. Journal of molecular and cellular cardiology, 43(1), 38-47.
  • Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & biology, 17(5), 421-433.
  • Weis, S. M., & Cheresh, D. A. (2011). Tumor angiogenesis: molecular pathways and therapeutic targets.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(Benzo[d]oxazol-5-yl)
  • BenchChem. (2025). A Comparative Analysis of the Anticancer Efficacy of 2-(Benzo[d]oxazol-5-yl)acetic acid and Doxorubicin. BenchChem.
  • Jilani, J. A., Abualassal, Q. I., Assaf, A. M., & Abushmeis, R. M. (2021). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry - Section B (IJC-B), 60B(10), 1497-1503.
  • Koch, S., & Claesson-Welsh, L. (2012). Signal transduction by vascular endothelial growth factor receptors. Cold Spring Harbor perspectives in medicine, 2(7), a006502.
  • Jilani, J. (2021). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry -Section B (IJC-B).
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  • Al-Harthy, T., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4- aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1290.
  • BenchChem. (2025). A Comparative Analysis of the Anticancer Efficacy of 2-(Benzo[d]oxazol-5-yl)acetic acid and Doxorubicin. BenchChem.
  • Bouziane, A., et al. (2018). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. European Journal of Medicinal Chemistry, 157, 1033-1046.
  • Bouziane, A., et al. (2018). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor.
  • Moreno-Rodríguez, N., et al. (2024). Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines. Archiv der Pharmazie.
  • Nguyen, T. H. L., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development.
  • Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 94.
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  • Kumar, A., et al. (2014). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. World Journal of Pharmacy and Pharmaceutical Sciences, 3(6), 1235-1246.
  • El-Sayed, N. N. E., et al. (2021). In-vitro cytotoxicity demonstrated by compounds 4a-g, 5a-d against EGFR...

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Validation

A Comparative Guide to the In Vivo Evaluation of Benzoxazole Derivatives as Anti-Psoriatic Drugs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of benzoxazole derivatives as potential anti-psoriatic agents, evaluated through in vivo studies. It delves i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of benzoxazole derivatives as potential anti-psoriatic agents, evaluated through in vivo studies. It delves into the scientific rationale, experimental methodologies, and comparative efficacy of these compounds against established and emerging psoriasis treatments.

Introduction: The Therapeutic Rationale for Benzoxazole Derivatives in Psoriasis

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes, infiltration of immune cells, and a complex cytokine network driving the pathology. The pathophysiology involves key signaling pathways such as the IL-23/Th17 axis, NF-κB, and STAT3, leading to the characteristic erythematous, scaly plaques.[1][2] While current treatments, including topical corticosteroids, vitamin D analogs, and systemic biologics, have improved patient outcomes, there remains a need for novel therapeutic agents with improved efficacy, safety, and patient compliance.[1]

Benzoxazole derivatives have emerged as a promising class of compounds due to their broad-ranging pharmacological activities, including potent immunosuppressive and anti-inflammatory effects.[1][3] Preclinical evidence suggests their potential to modulate the immune responses central to psoriasis pathogenesis, making them attractive candidates for further investigation.[1] One historical benzoxazole derivative, benoxaprofen, demonstrated anti-psoriatic effects in human patients, thought to be mediated through inhibition of epidermal 5-lipoxygenase and reduction of phagocyte accumulation in psoriatic lesions.[1][3] This guide will explore the in vivo evaluation of more recent benzoxazole derivatives and compare their performance with current therapeutic options.

The Imiquimod-Induced Psoriasis Mouse Model: A Cornerstone for In Vivo Evaluation

The imiquimod (IMQ)-induced psoriasis mouse model is a widely accepted and utilized preclinical model for studying psoriasis.[1][4] Topical application of imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, induces a psoriasis-like skin inflammation that recapitulates many of the key histopathological and immunological features of human psoriasis, including acanthosis (epidermal thickening), parakeratosis, and the infiltration of immune cells.[1][4] Crucially, this model is dependent on the IL-23/IL-17 axis, a central pathogenic pathway in human psoriasis.[2]

The IMQ model allows for the robust evaluation of potential anti-psoriatic drugs by assessing their ability to ameliorate these disease manifestations. Key endpoints for evaluation in this model include:

  • Macroscopic Scoring (PASI): A modified Psoriasis Area and Severity Index (PASI) is used to score the visible signs of inflammation, including erythema (redness), scaling, and skin thickness.[1][4]

  • Histopathological Analysis: Skin biopsies are examined for changes in epidermal thickness, hyperkeratosis, parakeratosis, and the presence of inflammatory cell infiltrates.[1][4]

  • Molecular Analysis: The expression of key pro-inflammatory cytokines and signaling molecules in the skin and serum can be quantified to understand the drug's mechanism of action.

Below is a diagram illustrating the workflow for in vivo evaluation using the imiquimod-induced psoriasis model.

G cluster_0 Animal Acclimatization & Preparation cluster_1 Psoriasis Induction cluster_2 Therapeutic Intervention cluster_3 Endpoint Analysis acclimatization Acclimatization (1 week) shaving Dorsal Skin Shaving acclimatization->shaving imiquimod Topical Imiquimod Application (Daily for 5-7 days) shaving->imiquimod treatment Administration of Benzoxazole Derivatives (Topical or Oral) imiquimod->treatment comparator Administration of Comparator Drugs imiquimod->comparator pasi Daily PASI Scoring (Erythema, Scaling, Thickness) treatment->pasi comparator->pasi histology Histopathological Examination (H&E Staining) pasi->histology cytokines Cytokine Analysis (ELISA, qPCR) histology->cytokines spleen Spleen Index cytokines->spleen

Figure 1: Experimental workflow for in vivo evaluation of anti-psoriatic drugs.

In Vivo Performance of Benzoxazole Derivatives

Recent studies have focused on the synthesis and in vivo evaluation of novel benzoxazole derivatives for the treatment of psoriasis. A key study investigated two such compounds: 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester prodrug, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA).[1][4]

Efficacy in the Imiquimod-Induced Psoriasis Model

In the IMQ-induced mouse model, both topical (1% w/w) and oral (125 mg/kg) administration of CBA and MCBA for 14 days resulted in a significant reduction in the signs of psoriasis-like skin inflammation.[1][4] This was evidenced by a decrease in PASI scores, including reductions in erythema, skin thickness, and desquamation.[1][4]

Histopathological analysis of skin tissues from mice treated with CBA and MCBA showed a marked reduction in psoriatic alterations, such as hyperkeratosis, parakeratosis, and inflammatory cell infiltration, when compared to the untreated IMQ group.[1][4]

Notably, the anti-psoriatic effects of MCBA were found to be stronger than those of CBA, and the effects of both compounds were comparable to the high-potency topical corticosteroid, Clobetasol propionate, which served as a positive control.[1][4] Oral administration of the benzoxazole derivatives demonstrated more pronounced effects compared to topical application.[1]

Proposed Mechanism of Action

The anti-psoriatic effects of benzoxazole derivatives are attributed to their immunomodulatory and anti-inflammatory properties.[1] Evidence suggests that these compounds can modulate T-lymphocyte activity, a key driver of psoriasis pathogenesis.[1] Furthermore, some benzoxazole derivatives have been shown to inhibit the NF-κB and STAT3 signaling pathways, which are crucial for the production of pro-inflammatory cytokines in psoriasis.[5] The inhibition of these pathways leads to a downstream reduction in key psoriatic cytokines such as TNF-α, IL-6, and IL-23.[5][6]

The following diagram illustrates the proposed mechanism of action of benzoxazole derivatives in the context of psoriatic inflammation.

G cluster_0 Psoriatic Stimulus (e.g., Imiquimod) cluster_1 Key Inflammatory Pathways cluster_2 Benzoxazole Derivative Intervention cluster_3 Downstream Effects stimulus TLR7/8 Activation nfkb NF-κB Pathway stimulus->nfkb stat3 STAT3 Pathway stimulus->stat3 il23_th17 IL-23/Th17 Axis stimulus->il23_th17 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17, IL-23) nfkb->cytokines keratinocytes Keratinocyte Hyperproliferation stat3->keratinocytes il23_th17->cytokines inflammation Immune Cell Infiltration il23_th17->inflammation benzoxazole Benzoxazole Derivatives benzoxazole->nfkb Inhibition benzoxazole->stat3 Inhibition cytokines->keratinocytes cytokines->inflammation

Figure 2: Proposed mechanism of action of benzoxazole derivatives in psoriasis.

Comparative Performance Analysis

To provide a clear perspective on the potential of benzoxazole derivatives, their in vivo performance is compared with that of standard and emerging anti-psoriatic treatments in the imiquimod-induced mouse model.

Comparison with Topical Therapies
Treatment ClassActive Compound(s)RouteKey Efficacy Findings in IMQ ModelReference(s)
Benzoxazole Derivatives CBA, MCBATopical, OralSignificant reduction in PASI scores and histopathological improvements, comparable to Clobetasol propionate.[1],[4]
Topical Corticosteroids Clobetasol propionateTopicalSignificant reduction in PASI scores, epidermal thickness, and inflammatory infiltrate.[1],[4],[7]
Vitamin D Analogs CalcipotriolTopicalModerate reduction in psoriatic symptoms. Often used in combination with corticosteroids for enhanced efficacy.[8]
Topical Calcineurin Inhibitors TacrolimusTopicalModerate reduction in psoriatic lesion severity, though less effective than Clobetasol propionate.[9],[10]
Comparison with Systemic Therapies (Oral)
Treatment ClassActive Compound(s)RouteKey Efficacy Findings in IMQ ModelReference(s)
Benzoxazole Derivatives CBA, MCBAOralSignificant reduction in PASI scores and histopathological improvements, with oral route showing greater efficacy than topical.[1],[4]
Methotrexate MethotrexateOralReduction in PASI score and skin inflammation.[10]
PDE4 Inhibitors ApremilastOralReduction in inflammatory markers and psoriatic symptoms.[11]
JAK Inhibitors TofacitinibOralAmelioration of psoriasis and arthritis-like symptoms in an IL-23-driven mouse model.[12]

Experimental Protocols

For researchers aiming to conduct similar in vivo evaluations, the following is a consolidated, step-by-step methodology for the imiquimod-induced psoriasis mouse model.

Animal Model and Psoriasis Induction
  • Animal Selection: Use 8-week-old female BALB/c or C57BL/6 mice.

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Hair Removal: On day 0, shave the dorsal skin of the mice.

  • Imiquimod Application: From day 1, apply 62.5 mg of 5% imiquimod cream daily to the shaved back for 5-7 consecutive days.[2]

Treatment Administration
  • Grouping: Divide the mice into experimental groups: vehicle control, positive control (e.g., Clobetasol propionate), and benzoxazole derivative treatment groups (topical and/or oral).

  • Treatment Initiation: Begin treatment on day 3 or as per the study design.

  • Dosing:

    • Topical: Apply a defined concentration (e.g., 1% w/w) of the test compound in a suitable vehicle daily.

    • Oral: Administer the test compound via oral gavage at a specified dose (e.g., 125 mg/kg) daily.

Endpoint Analysis
  • PASI Scoring:

    • Visually score erythema, scaling, and skin thickness daily on a scale of 0-4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).

    • The sum of the three scores constitutes the total PASI score.

  • Skin Thickness Measurement:

    • Measure the thickness of the dorsal skin daily using a digital caliper.

  • Spleen Index:

    • At the end of the study, euthanize the mice and weigh the spleen.

    • Calculate the spleen index (spleen weight/body weight).

  • Histopathology:

    • Collect skin samples and fix them in 10% formalin.

    • Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Score the sections for epidermal thickness, hyperkeratosis, parakeratosis, and inflammatory cell infiltration.

  • Cytokine Analysis:

    • Homogenize skin tissue or collect serum samples.

    • Quantify the levels of key cytokines (e.g., TNF-α, IL-6, IL-17, IL-23) using ELISA or qPCR.[2]

Conclusion and Future Directions

The in vivo evaluation of benzoxazole derivatives, particularly CBA and MCBA, demonstrates their significant potential as anti-psoriatic agents. Their efficacy in the imiquimod-induced psoriasis mouse model is comparable to that of a high-potency topical corticosteroid, and their mechanism of action appears to target key inflammatory pathways in psoriasis. The enhanced efficacy of the prodrug MCBA and the oral route of administration highlight promising avenues for future drug development.

Further research is warranted to explore the full therapeutic potential of the benzoxazole class. This includes:

  • Structure-Activity Relationship (SAR) studies: To optimize the efficacy and safety profile of benzoxazole derivatives.

  • Pharmacokinetic and toxicological studies: To assess the drug-like properties and safety of lead compounds.[1]

  • Elucidation of specific molecular targets: To gain a more precise understanding of their mechanism of action.

The development of novel benzoxazole derivatives could offer a valuable addition to the therapeutic armamentarium for psoriasis, potentially providing a new oral or topical treatment option with a favorable efficacy and safety profile.

References

  • Ayoub, R., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3023. [Link]

  • Ayoub, R., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. PubMed, 35566373. [Link]

  • Castedo, E., et al. (2013). NF-κB and STAT3 inhibition as a therapeutic strategy in psoriasis: in vitro and in vivo effects of BTH. Journal of Investigative Dermatology, 133(9), 2193-2202. [Link]

  • Ayoub, R., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. ResearchGate. [Link]

  • Gbahou, F., et al. (2023). Evaluation of Clobetasol and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model. International Journal of Molecular Sciences, 24(13), 10763. [Link]

  • Ghaffari, S., et al. (2022). A promising impact of oral administration of noscapine against imiquimod-induced psoriasis-like skin lesions. DARU Journal of Pharmaceutical Sciences, 30(2), 263-275. [Link]

  • van der Fits, L., et al. (2009). Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis. The Journal of Immunology, 182(9), 5836-5845. [Link]

  • Gbahou, F., et al. (2023). Evaluation of Clobetasol and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model. MDPI. [Link]

  • Di Paola, R., et al. (2017). BAY 11-7082 inhibits the NF-κB and NLRP3 inflammasome pathways and protects against IMQ-induced psoriasis. Clinical Science, 131(5), 417-429. [Link]

  • Singh, R. P., et al. (2015). Emerging Oral Immunomodulators for the Treatment of Psoriasis: A Review of Phase III Clinical Trials for Apremilast and Tofacitinib. Dermatology and Therapy, 5(2), 87-101. [Link]

  • de la Luz Garcia-Hernandez, M., et al. (2021). Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity. Arthritis & Rheumatology, 73(suppl 10). [Link]

  • Tang, C., et al. (2022). Benvitimod, a novel aryl hydrocarbon receptor modulator, for the treatment of mild-to-moderate plaque psoriasis: A randomized, placebo- and calcipotriol-controlled phase 3 trial. Journal of the American Academy of Dermatology, 86(4), 813-822. [Link]

Sources

Comparative

A Comparative Guide to the Antimicrobial Activity of Benzoxazole Derivatives

Introduction: The Benzoxazole Scaffold in Antimicrobial Drug Discovery Benzoxazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry.[1] T...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold in Antimicrobial Drug Discovery

Benzoxazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry.[1] Their unique bicyclic structure, an isostere of natural nucleic acid bases, allows them to interact readily with various biopolymers, making them a "privileged scaffold" in drug design.[2][3] While their applications are diverse, ranging from anticancer to anti-inflammatory agents, their potential as antimicrobial agents is particularly compelling in an era of rising multidrug resistance.[3][4][5] This guide provides a comparative analysis of the antimicrobial efficacy of different benzoxazole derivatives, supported by experimental data and standardized evaluation protocols. We will delve into the structure-activity relationships that govern their potency and explore their potential mechanisms of action, offering a comprehensive resource for researchers in the field.

Comparative Analysis of In Vitro Antimicrobial Activity

The antimicrobial effectiveness of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.[1] A lower MIC value indicates higher potency. The following table summarizes MIC data for a selection of benzoxazole derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi, as reported in peer-reviewed literature.

Derivative/CompoundBacillus subtilis (ATCC 6633)Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27850)Candida albicans (ATCC 10231)Reference(s)
Compound 2b *0.098 µg/mL--->50 µg/mL[6][7]
Compound 10 **1.14 x 10⁻³ µM----[5]
Compound 24 **--1.40 x 10⁻³ µM--[5]
Compound 13 **---2.57 x 10⁻³ µM-[5]
Compound 1 **----0.34 x 10⁻³ µM[5]
Ofloxacin (Control) -----[5]
Fluconazole (Control) -----[5]
Penicillin (Control) 0.195 µg/mL----[6][7]

* (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative with a hydrophobic aromatic tie.[6][7] ** Substituted benzylidene hydrazide derivatives of benzoxazole.[5]

Analysis of Results: The data clearly demonstrates that specific substitutions on the benzoxazole core significantly impact antimicrobial activity. For instance, Compound 2b , a propanoic acid derivative, shows exceptional activity against the Gram-positive bacterium B. subtilis, with an MIC value twofold lower than that of Penicillin.[7] In another study, various substituted benzylidene hydrazides showed potent and targeted activity; Compound 10 was most effective against B. subtilis, while Compound 24 was most active against E. coli.[5] Notably, many derivatives exhibit broad-spectrum activity against bacteria but have poor efficacy against fungi like C. albicans, with some exceptions like Compound 1 .[5][6] This highlights the necessity of strategic chemical modification to tune the spectrum of activity.

Experimental Protocols for Antimicrobial Evaluation

The reliability of antimicrobial susceptibility data hinges on the use of standardized and validated methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these tests.[8] The two most common in vitro methods cited in the literature for evaluating benzoxazole derivatives are the Broth Microdilution and Kirby-Bauer (Disk Diffusion) tests.[5][9]

Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel benzoxazole compounds.

G cluster_0 Synthesis & Preparation cluster_1 Antimicrobial Susceptibility Testing cluster_2 Data Analysis synthesis Synthesize & Purify Benzoxazole Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization stock Prepare Stock Solutions (e.g., in DMSO) characterization->stock mic_test Perform Broth Microdilution (Quantitative MIC) stock->mic_test disk_test Perform Disk Diffusion (Qualitative Zone of Inhibition) stock->disk_test inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculum->mic_test inoculum->disk_test incubation Incubate at 35-37°C (18-24h for bacteria) mic_test->incubation disk_test->incubation read_mic Read & Record MIC Values incubation->read_mic measure_zone Measure Zones of Inhibition (mm) incubation->measure_zone sar_analysis Structure-Activity Relationship (SAR) Analysis read_mic->sar_analysis measure_zone->sar_analysis

Caption: General workflow for the antimicrobial evaluation of benzoxazole derivatives.

Protocol 1: Broth Microdilution for MIC Determination

This method is considered the "gold standard" for determining quantitative MIC values.[10] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

Causality: The choice of broth microdilution is driven by the need for a precise, quantitative measure of antimicrobial potency. This allows for direct comparison between different derivatives and against standard antibiotics.[11]

Step-by-Step Methodology:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzoxazole derivative in an appropriate liquid growth medium (e.g., Mueller-Hinton Broth).[10] The final volume in each well should be 50-100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a pure culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no drug) to ensure microbial viability and a negative control (broth only) to check for sterility.[10]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most aerobic bacteria.[9]

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[10]

Protocol 2: Kirby-Bauer Disk Diffusion Test

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is often used for initial screening.[9][12]

Causality: The disk diffusion method is chosen for its simplicity, low cost, and ability to test multiple compounds simultaneously against a single microorganism. It is an excellent primary screening tool before committing to more labor-intensive MIC testing.[13]

Step-by-Step Methodology:

  • Plate Preparation: Using a sterile swab, uniformly inoculate the entire surface of a Mueller-Hinton agar plate with a standardized bacterial suspension (0.5 McFarland).[9]

  • Disk Application: Aseptically place paper disks (6 mm diameter) impregnated with a known concentration of the benzoxazole derivative onto the agar surface. Ensure firm contact.[12]

  • Controls: Use a standard antibiotic disk (e.g., Ciprofloxacin) as a positive control and a blank disk with the solvent (e.g., DMSO) as a negative control.[4]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[9]

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. A larger zone diameter corresponds to greater antimicrobial activity.[1]

Structure-Activity Relationship (SAR) of Benzoxazole Derivatives

The antimicrobial potency of benzoxazole derivatives is highly dependent on the nature and position of substituents on the core structure.[14] Understanding these structure-activity relationships (SAR) is crucial for designing more effective antimicrobial agents.

Caption: Key positions on the benzoxazole scaffold influencing antimicrobial activity.

Key SAR Insights:

  • Position 2: This is the most commonly modified position. The introduction of various aromatic and heterocyclic rings can significantly modulate activity. Molecular modeling studies suggest that derivatives lacking a methylene bridge between the benzoxazole core and a phenyl ring at this position are more active, potentially due to better binding with molecular targets like DNA gyrase.[15]

  • Position 5: Modifications at this position have yielded highly active compounds. For example, the introduction of a propanoic acid moiety led to a derivative with potent activity against B. subtilis.[7] Similarly, incorporating sulfonylamido groups at this position has been a successful strategy.[3]

  • Benzene Ring Substituents (Positions 4, 5, 6, 7): The presence of electron-withdrawing groups, such as halogens (fluoro, chloro) or nitro groups, on the fused benzene ring often enhances antimicrobial activity.[5][14] This is attributed to increased lipophilicity, which may facilitate cell membrane penetration, and altered electronic properties that improve target interaction.[16] For instance, a 5,6-difluorosubstituted derivative was found to be a potent inhibitor of Gram-positive pathogens.[16]

Mechanism of Action

While the exact mechanism is not fully elucidated for all derivatives, a primary target for the antibacterial action of some benzoxazoles is believed to be DNA gyrase (a type II topoisomerase) .[15]

Causality: DNA gyrase is an essential bacterial enzyme that controls DNA topology by introducing negative supercoils into the DNA. It is a validated and attractive target for antibiotics (e.g., fluoroquinolones) because it is present in bacteria but not in humans, ensuring selective toxicity.[15]

G benzoxazole Benzoxazole Derivative binding Binding to Gyrase-DNA Complex benzoxazole->binding Inhibits gyrase Bacterial DNA Gyrase gyrase->binding cleavage Stabilization of the Cleaved DNA Complex binding->cleavage replication DNA Replication & Repair Inhibited cleavage->replication death Bacterial Cell Death replication->death

Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazole compounds.[1]

Benzoxazole derivatives are thought to bind to the enzyme-DNA complex, trapping the gyrase in a state where it has cleaved the DNA strands. This stabilization of the cleaved complex prevents DNA relegation, leading to a halt in DNA replication and repair processes, which ultimately results in bacterial cell death.[15] Computational docking studies have supported this hypothesis, showing favorable binding interactions within the active site of DNA gyrase.[15]

Conclusion and Future Outlook

Benzoxazole derivatives have unequivocally demonstrated their potential as a versatile and potent class of antimicrobial agents. The extensive body of research highlights that their activity can be precisely tuned through targeted chemical modifications at the C2 and C5 positions and by substituting the fused benzene ring with electron-withdrawing groups. The most promising derivatives exhibit efficacy against Gram-positive bacteria, with some showing a broader spectrum of activity.

Future research should focus on optimizing the scaffold to enhance activity against challenging Gram-negative pathogens and fungi. A deeper investigation into their mechanisms of action beyond DNA gyrase inhibition will be critical for overcoming potential resistance and developing next-generation therapeutics. The synthesis of hybrid molecules, combining the benzoxazole core with other known antimicrobial pharmacophores, represents another promising avenue for the development of novel drugs to combat the global threat of infectious diseases.

References

  • Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. (2024). World Journal of Pharmaceutical Research.
  • Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents. Benchchem.
  • Synthesis and Biological Evaluation of Benzoxazole Derivatives as New Anti Microbial Agents. (2012). International Journal of Pharma and Bio Sciences.
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  • Yilmaz, I., et al. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 126, 7-14.
  • Kakkar, S., et al. (2018).
  • Benzoxazoles as promising antimicrobial agents: A systematic review. (2020).
  • Geronikaki, A., et al. (2022).
  • De, B., et al. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
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  • Broth Microdilution. MI - Microbiology.
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  • Elnima, E. I., et al. (1983). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Antimicrobial Agents and Chemotherapy, 23(2), 309-312.
  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
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  • Ouyang, L., et al. (2012). Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(9), 3044-3049.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Inferred Hazard Profile (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid combines two key functional groups that inform our safety precautions: a benzoxazolone core and a carboxylic acid side chain. Carboxylic acids,...

Author: BenchChem Technical Support Team. Date: January 2026

Inferred Hazard Profile

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid combines two key functional groups that inform our safety precautions: a benzoxazolone core and a carboxylic acid side chain. Carboxylic acids, as a class, can be corrosive and cause irritation to the skin and eyes.[2][4] Similarly, benzoxazolone derivatives can present hazards such as skin and eye irritation.[5][6] Therefore, a cautious approach assuming potential for skin and eye irritation, and possible respiratory irritation if handled as a powder, is warranted.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial to mitigate the risks of accidental exposure. The following table summarizes the recommended PPE for handling (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[6]To protect against splashes and airborne particles that could cause serious eye irritation.[5][6]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile).[6][7]To prevent skin contact, which can cause irritation. Gloves should be inspected before use and disposed of after contamination.[6][8]
Skin and Body Protection A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory.[6][7] For larger quantities, a chemically resistant apron should be considered.To minimize skin exposure and prevent contamination of personal clothing.[4][6]
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood.[6][7] If dust or aerosols are likely to be generated, a NIOSH-approved respirator is necessary.[6]To prevent inhalation of potentially harmful dust or vapors.

Experimental Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid in a laboratory setting. Adherence to this workflow is critical for minimizing exposure risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) gather_ppe Gather All Necessary PPE prep_area->gather_ppe don_ppe Don PPE (Gown, Gloves, Goggles) gather_ppe->don_ppe weigh Weigh Compound in Hood don_ppe->weigh Proceed to Handling dissolve Prepare Solution in Hood weigh->dissolve decontaminate Decontaminate Work Surface dissolve->decontaminate After Experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste in Labeled Hazardous Waste Container doff_ppe->dispose

Sources

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